coenzyme A
描述
属性
IUPAC Name |
[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(3R)-3-hydroxy-2,2-dimethyl-4-oxo-4-[[3-oxo-3-(2-sulfanylethylamino)propyl]amino]butyl] hydrogen phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H36N7O16P3S/c1-21(2,16(31)19(32)24-4-3-12(29)23-5-6-48)8-41-47(38,39)44-46(36,37)40-7-11-15(43-45(33,34)35)14(30)20(42-11)28-10-27-13-17(22)25-9-26-18(13)28/h9-11,14-16,20,30-31,48H,3-8H2,1-2H3,(H,23,29)(H,24,32)(H,36,37)(H,38,39)(H2,22,25,26)(H2,33,34,35)/t11-,14-,15-,16+,20-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGJOEKWQDUBAIZ-IBOSZNHHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)C(C(=O)NCCC(=O)NCCS)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)[C@H](C(=O)NCCC(=O)NCCS)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H36N7O16P3S | |
| Record name | Coenzyme A | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Coenzyme_A | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
767.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
White solid; [Merck Index] White powder; [Avanti Polar Lipids MSDS], Solid | |
| Record name | Coenzyme A | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/13068 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | Coenzyme A | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0001423 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
85-61-0 | |
| Record name | Coenzyme A | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=85-61-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Coenzyme A | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000085610 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Coenzyme A | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01992 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Coenzyme A | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Coenzyme A | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.472 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | COENZYME A | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SAA04E81UX | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Coenzyme A | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0001423 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
The Central Role of Coenzyme A in Cellular Metabolism: A Technical Guide
Executive Summary: Coenzyme A (CoA) is a ubiquitous and essential cofactor that lies at the heart of cellular metabolism. Its primary role is to act as a carrier of acyl groups, most notably acetyl groups, in a vast array of biochemical reactions.[1][2][3] From the oxidation of carbohydrates and fatty acids for energy production to the synthesis of lipids and other essential biomolecules, CoA and its thioester derivatives, such as acetyl-CoA, are indispensable.[1][4] This document provides a technical overview of the multifaceted roles of CoA, detailing its involvement in key metabolic pathways, the regulation of its intracellular levels, and its function as a critical signaling molecule. We present quantitative data, detailed experimental protocols, and pathway visualizations to serve as a comprehensive resource for researchers, scientists, and professionals in drug development.
Core Functions of this compound
This compound is synthesized from pantothenate (vitamin B5), cysteine, and ATP.[1][5] Its structure features a reactive thiol (-SH) group, which forms high-energy thioester bonds with carboxylic acids.[1] This chemical property allows CoA to function as an acyl group carrier, facilitating the transfer of these groups in various metabolic reactions.[6][7] When not attached to an acyl group, it is referred to as CoASH or HSCoA.[1] It is estimated that approximately 4% of all cellular enzymes utilize CoA or its thioesters as a substrate.[1][8]
Role in Central Carbon Metabolism
CoA is a critical link between glycolysis and the citric acid cycle and is central to the complete oxidation of glucose for energy.
Following glycolysis, pyruvate (B1213749) is transported into the mitochondrial matrix. Here, the multi-enzyme pyruvate dehydrogenase complex (PDC) catalyzes the oxidative decarboxylation of pyruvate. This irreversible reaction converts the three-carbon pyruvate into a two-carbon acetyl group, which is then attached to CoA to form acetyl-CoA.[9][10][11] This process also generates one molecule of NADH and releases one molecule of CO2.[9][12][13] Acetyl-CoA then serves as the primary fuel for the citric acid cycle.[10][14]
The citric acid cycle, or Krebs cycle, is the final common pathway for the oxidation of fuel molecules—carbohydrates, fatty acids, and amino acids.[14][15] The cycle is initiated by the transfer of the two-carbon acetyl group from acetyl-CoA to the four-carbon acceptor molecule, oxaloacetate, to form the six-carbon molecule, citrate (B86180).[13][16] This reaction is catalyzed by the enzyme citrate synthase. The subsequent steps of the cycle involve a series of oxidation reactions that regenerate oxaloacetate, release two molecules of CO2, and produce three molecules of NADH, one molecule of FADH2, and one molecule of GTP (or ATP) for each molecule of acetyl-CoA oxidized.[13]
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Methods for measuring CoA and CoA derivatives in biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Pathophysiological Role of CoA - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Acetyl-CoA - Wikipedia [en.wikipedia.org]
- 5. This compound [sigmaaldrich.com]
- 6. proprep.com [proprep.com]
- 7. The Metabolism of this compound and Its Derivatives Plays a Crucial Role in Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound Biochemistry: From Neurodevelopment to Neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pyruvate Oxidation | Biology for Majors I [courses.lumenlearning.com]
- 10. Khan Academy [khanacademy.org]
- 11. bio.libretexts.org [bio.libretexts.org]
- 12. 7.3 Oxidation of Pyruvate and the Citric Acid Cycle | Texas Gateway [texasgateway.org]
- 13. 23.3 Pyruvate Oxidation and the Citric Acid Cycle – College Biology I [slcc.pressbooks.pub]
- 14. bio.libretexts.org [bio.libretexts.org]
- 15. What is the role of this compound in the cell? | AAT Bioquest [aatbio.com]
- 16. 26.11 How Do Enzymes Work? Citrate Synthase – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
An In-depth Technical Guide to the Coenzyme A Biosynthesis Pathway in Mammals
Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
Coenzyme A (CoA) is a universal and essential cofactor central to cellular metabolism.[1][2][3] It functions as a critical carrier of acyl groups, participating in over 100 different anabolic and catabolic reactions, including the synthesis and oxidation of fatty acids, the citric acid cycle, and the synthesis of vital biomolecules like cholesterol and acetylcholine.[3][4][5][6] Given its pivotal role, the biosynthesis of CoA is a tightly regulated process. Dysregulation of this pathway is implicated in a range of human pathologies, including cancer, metabolic disorders, and neurodegeneration, making it a significant area of interest for therapeutic intervention.[1][5][7] This guide provides a comprehensive technical overview of the mammalian CoA biosynthesis pathway, detailing the core enzymatic steps, regulatory mechanisms, quantitative data, and key experimental methodologies for its study.
The Core Biosynthetic Pathway
In all living organisms, the de novo synthesis of CoA is a highly conserved five-step enzymatic process that utilizes pantothenic acid (vitamin B5), L-cysteine, and ATP as primary substrates.[1][2][8][9]
The five enzymatic steps are:
-
Phosphorylation of Pantothenate: Pantothenate Kinase (PANK) catalyzes the ATP-dependent phosphorylation of pantothenate to form 4'-phosphopantothenate. This is the primary rate-limiting step of the pathway.[9][10]
-
Cysteinylation: 4'-phosphopantothenoylcysteine Synthetase (PPCS) adds a cysteine residue to 4'-phosphopantothenate, yielding 4'-phosphopantothenoylcysteine.[5][10]
-
Decarboxylation: 4'-phosphopantothenoylcysteine Decarboxylase (PPCDC) removes a carboxyl group from the cysteine moiety to produce 4'-phosphopantetheine (B1211885).[9]
-
Adenylylation: 4'-phosphopantetheine is adenylated by 4'-phosphopantetheine Adenylyltransferase (PPAT) to form dephospho-CoA (dPCoA).[5][11]
-
Phosphorylation of dPCoA: Finally, Dephospho-CoA Kinase (DPCK) phosphorylates the 3'-hydroxyl group of the ribose moiety of dPCoA to generate the final product, this compound.[5][11]
In mammals, the final two steps are catalyzed by a single bifunctional enzyme, this compound Synthase (COASY), which possesses both PPAT and DPCK activity.[4][5][12]
Key Enzymes and Regulation
Pantothenate Kinases (PANKs)
The PANK family of enzymes represents the primary regulatory node of CoA biosynthesis.[3] In mammals, there are four active PANK isoforms (PANK1α, PANK1β, PANK2, and PANK3) encoded by three genes (PANK1, PANK2, PANK3).[3][13] A fourth gene, PANK4, encodes a protein that lacks kinase activity but possesses phosphatase activity.[13][14] These isoforms exhibit distinct subcellular localizations, allowing them to act as local sensors of CoA levels and modulate the biosynthetic rate according to the metabolic state of different cellular compartments.[3][8]
-
PANK1α: Exclusively localized to the nucleus.[3]
-
PANK1β: Found in the cytosol.[3]
-
PANK2: Primarily localized to the mitochondrial intermembrane space.[3][14] Mutations in the PANK2 gene are the cause of Pantothenate Kinase-Associated Neurodegeneration (PKAN).[13]
-
PANK3: Exclusively localized in the cytosol.[3]
The activity of PANKs is subject to potent feedback inhibition by CoA and its thioester derivatives, most notably acetyl-CoA and other long-chain acyl-CoAs.[3][8] This allosteric regulation allows the cell to maintain CoA homeostasis, preventing excessive production. Insulin and growth factor signaling pathways, such as the PI3K-AKT pathway, have also been shown to downregulate the assembly of the CoA biosynthetic enzyme complex.[5][15][16]
This compound Synthase (COASY)
COASY is a bifunctional enzyme that resides on the outer mitochondrial membrane and in the mitochondrial matrix.[3] It catalyzes the final two steps of CoA synthesis.[12] Its activity can be regulated by phosphorylation, and it may serve as a scaffold for the formation of a larger CoA biosynthetic complex.[3] Mutations in the COASY gene lead to an ultra-rare form of neurodegeneration with brain iron accumulation known as COASY Protein-Associated Neurodegeneration (CoPAN).[12]
Quantitative Analysis of CoA Biosynthesis
The concentration of CoA and its derivatives varies significantly between different tissues and in response to physiological conditions such as fasting or feeding.[17] Liver tissue, for example, shows an increase in CoA levels during the transition from a fed to a fasted state.[17]
Table 1: Cellular Concentrations of this compound
| Tissue / Cell Type | Condition | Total CoA Concentration (nmol/g tissue or 10^6 cells) | Reference |
|---|---|---|---|
| Mouse Liver | Wild-Type (Fed) | ~120 nmol/g | [17] |
| Mouse Liver | Pank1 Knockout | ~60 nmol/g | [17] |
| HepG2/C3A cells | Untreated | ~0.5 nmol/10^6 cells | [17] |
| HEK293T cells | Vector Control | ~1.0 nmol/10^6 cells | [17] |
| HEK293T cells | PANK3 Overexpression | ~3.5 nmol/10^6 cells |[17] |
Note: These values are approximate and can vary based on the specific experimental conditions and measurement techniques used.
Table 2: Kinetic Parameters of Key Human CoA Biosynthesis Enzymes
| Enzyme | Substrate | Apparent Km | Reference |
|---|---|---|---|
| PANK3 | Pantothenate | ~45 µM | [18][19] |
| PANK3 | ATP | ~2.5 mM | [18] |
| COASY (PPAT domain) | 4'-Phosphopantetheine | Data not readily available |
Quantitative kinetic data for all individual human enzymes is not comprehensively available in the reviewed literature. The provided PANK3 data is based on in vitro assays.
Experimental Methodologies
Studying the CoA biosynthesis pathway requires robust methods for both quantifying CoA levels and measuring the activity of its key enzymes.
Protocol: Quantification of Total CoA in Tissues and Cells
This protocol is adapted from methods utilizing high-performance liquid chromatography (HPLC) with fluorescent detection after derivatization with monobromobimane (B13751) (mBBr).[17][20] The mBBr reagent reacts specifically with the free thiol group of CoA.[17] To measure total CoA (free CoA + CoA thioesters), samples are first treated with a strong base to hydrolyze the thioester bonds.[17]
Detailed Steps:
-
Sample Preparation (Tissue):
-
Rapidly excise and flash-freeze ~30-40 mg of tissue in liquid nitrogen to quench metabolic activity.[17]
-
Homogenize the frozen tissue in a glass test tube containing cold 1 mM KOH.[17]
-
Add 500 µL of 0.25 M KOH to bring the pH above 12, vortex, and incubate at 55°C for 2 hours to hydrolyze CoA thioesters.[17]
-
-
Sample Preparation (Cultured Cells):
-
Derivatization:
-
Analysis:
-
Stop the reaction by adding acetic acid.[20]
-
Centrifuge to remove any precipitate.[20]
-
Inject the supernatant onto an HPLC system equipped with a C18 column and a fluorescent detector (λex = 393 nm, λem = 470 nm).[17]
-
Quantify the CoA-bimane peak by comparing its area to a standard curve prepared with known concentrations of CoA treated in the same manner.[17]
-
Protocol: Pantothenate Kinase (PANK) Activity Assay
This method measures PANK activity by quantifying the conversion of radiolabeled pantothenate to 4'-phosphopantothenate. It is a robust method for screening potential PANK modulators.[18]
Detailed Steps:
-
Reaction Setup:
-
Enzymatic Reaction:
-
Termination and Detection:
-
Stop the reaction by adding a small volume of 10% (v/v) acetic acid.[18]
-
Spot an aliquot of the reaction mixture onto anion-exchange filter paper.
-
Wash the paper extensively with a suitable buffer (e.g., ethanol/water) to remove the unreacted, uncharged [¹⁴C]pantothenate. The negatively charged product, [¹⁴C]4'-phosphopantothenate, will remain bound to the paper.
-
Quantify the radioactivity remaining on the filter paper using a scintillation counter. The amount of radioactivity is directly proportional to the PANK activity.
-
Clinical Significance and Drug Development
The CoA biosynthesis pathway is a validated target for drug development.[21][22] Its essentiality makes it a target for antimicrobial agents, where differences between human and microbial enzymes can be exploited for selective inhibition.[21][22][23] In humans, defects in the pathway are directly linked to inherited neurological disorders.
-
Pantothenate Kinase-Associated Neurodegeneration (PKAN): Caused by mutations in PANK2, this is a progressive neurodegenerative disorder characterized by iron accumulation in the brain.[13][24] Therapeutic strategies under investigation include the use of small-molecule activators of other PANK isoforms (like PANK3) to bypass the defective PANK2 and restore CoA levels.[14]
-
COASY Protein-Associated Neurodegeneration (CoPAN): A rarer neurodegenerative disorder resulting from loss-of-function mutations in the COASY gene.[12]
The central role of CoA and its derivatives, particularly acetyl-CoA, in metabolism and epigenetic regulation (via histone acetylation) also links this pathway to cancer and cardiovascular disease, presenting further opportunities for therapeutic targeting.[7][25][26]
Conclusion
The mammalian this compound biosynthesis pathway is a fundamental cellular process, converting dietary vitamin B5 into an indispensable metabolic cofactor. The pathway is elegantly regulated, primarily through feedback inhibition of the rate-limiting PANK enzymes, ensuring a stable supply of CoA that is responsive to the cell's metabolic demands. The direct link between genetic defects in this pathway and severe human diseases underscores its critical importance and provides a strong rationale for the continued development of therapeutics that target its key enzymatic components. The protocols and quantitative data presented herein serve as a foundational resource for researchers aiming to further unravel the complexities of CoA metabolism and leverage this knowledge for novel drug discovery.
References
- 1. This compound biosynthetic machinery in mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound biosynthetic machinery in mammalian cells. | Semantic Scholar [semanticscholar.org]
- 3. The Pathophysiological Role of CoA - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. Regulation of the CoA Biosynthetic Complex Assembly in Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. content.abcam.com [content.abcam.com]
- 7. [PDF] The Metabolism of this compound and Its Derivatives Plays a Crucial Role in Diseases. | Semantic Scholar [semanticscholar.org]
- 8. This compound, protein CoAlation and redox regulation in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. academic.oup.com [academic.oup.com]
- 11. Biosynthesis of Pantothenic Acid and this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 12. COASY - Wikipedia [en.wikipedia.org]
- 13. Evidence for a Conserved Function of Eukaryotic Pantothenate Kinases in the Regulation of Mitochondrial Homeostasis and Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Redesigning therapies for pantothenate kinase–associated neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. [PDF] Regulation of the CoA Biosynthetic Complex Assembly in Mammalian Cells | Semantic Scholar [semanticscholar.org]
- 17. Quantification of this compound in Cells and Tissues [jove.com]
- 18. A therapeutic approach to pantothenate kinase associated neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. Recent advances in targeting this compound biosynthesis and utilization for antimicrobial drug development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. portlandpress.com [portlandpress.com]
- 23. academic.oup.com [academic.oup.com]
- 24. PKAN pathogenesis and treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 25. The Metabolism of this compound and Its Derivatives Plays a Crucial Role in Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. imrpress.com [imrpress.com]
Coenzyme A: A Technical Guide to its Structure, Properties, and Core Metabolic Functions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Coenzyme A (CoA) is a ubiquitous and essential cofactor in all living organisms, playing a central role in cellular metabolism.[1][2][3] Discovered by Fritz Lipmann in 1946, its primary and most well-known function is as a carrier of acyl groups, most notably as acetyl-CoA, which links the catabolism of carbohydrates, fats, and proteins to the citric acid cycle for energy production.[1][4] It is estimated that approximately 4% of all cellular enzymes utilize CoA or its thioester derivatives as a substrate.[1][2][3] Beyond its role in intermediary metabolism, recent research has highlighted its involvement in the regulation of gene expression through protein acetylation and in cellular redox homeostasis.[3][5] Dysregulation of CoA homeostasis is implicated in various pathologies, making its biosynthetic pathway an attractive target for drug discovery.[3][5] This guide provides an in-depth overview of the structure, chemical properties, and metabolic significance of this compound, along with detailed experimental protocols for its analysis.
Structure of this compound
This compound is a complex molecule synthesized from cysteine, pantothenate (vitamin B5), and adenosine (B11128) triphosphate (ATP).[1][6] Its structure can be broken down into three main components:
-
A 3'-phosphoadenosine diphosphate (B83284) (ADP) moiety: This part of the molecule is derived from ATP.
-
A pantothenic acid moiety: This B-vitamin component is linked to the ADP moiety.
-
A β-mercaptoethylamine (cysteamine) unit: This terminal unit contains the reactive thiol (-SH) group, which is the functional part of the molecule responsible for its role as an acyl group carrier.[7]
The key functional group of this compound is the terminal sulfhydryl (-SH) group of the cysteamine (B1669678) unit.[7] This thiol group forms a high-energy thioester bond with carboxylic acids, creating acyl-CoA derivatives like acetyl-CoA.[4][7][8] The hydrolysis of this thioester bond is a highly exergonic reaction, making the transfer of the acyl group to other molecules thermodynamically favorable.[4][8]
Caption: Molecular Structure of this compound.
Chemical and Physical Properties
The chemical and physical properties of this compound are summarized in the table below. These properties are crucial for its biological function and for the development of analytical methods.
| Property | Value | Reference(s) |
| Chemical Formula | C21H36N7O16P3S | [1][9] |
| Molar Mass | 767.535 g/mol | [1][9] |
| pKa (thiol group) | 9.6 | [10][11] |
| pKa (secondary phosphate) | 6.4 | [10][11] |
| pKa (adenine NH3+) | 4.0 | [10][11] |
| UV Absorbance Maximum (λmax) | 259.5 nm | [1][11] |
| Molar Absorptivity (ε) at 259.5 nm | 16,800 M⁻¹cm⁻¹ | [1][11] |
| Solubility | Soluble in water; practically insoluble in ethanol, ether, and acetone. | [11] |
| Stability | The free acid is unstable, with about 5% degradation after 6 months at -20°C.[1] Aqueous solutions are unstable above pH 8.[1] It is readily oxidized by air to form a catalytically inactive disulfide.[11] | [1][11] |
Metabolic Roles and Signaling Pathways
This compound is a central molecule in metabolism, participating in over 100 different anabolic and catabolic reactions.[12] Its primary role is to act as a carrier of acyl groups, facilitating their transfer in various metabolic pathways.[13][14]
This compound Biosynthesis
In all living organisms, this compound is synthesized from pantothenate (vitamin B5), cysteine, and ATP in a five-step enzymatic pathway.[1][2][15]
-
Phosphorylation of Pantothenate: Pantothenate is phosphorylated by pantothenate kinase (PanK) to form 4'-phosphopantothenate. This is the rate-limiting step in the pathway.[1][2]
-
Addition of Cysteine: A cysteine molecule is added to 4'-phosphopantothenate by phosphopantothenoylcysteine synthetase (PPCS) to yield 4'-phospho-N-pantothenoylcysteine (PPC).[1]
-
Decarboxylation: PPC is decarboxylated by phosphopantothenoylcysteine decarboxylase (PPCDC) to produce 4'-phosphopantetheine.[16]
-
Adenylylation: Phosphopantetheine adenylyltransferase (PPAT) transfers an adenylyl group from ATP to 4'-phosphopantetheine, forming dephospho-CoA.[16]
-
Phosphorylation of Dephospho-CoA: Finally, dephospho-CoA is phosphorylated by dephospho-coenzyme A kinase (DPCK) to yield this compound.[1][16]
Caption: this compound Biosynthesis Pathway.
Role in the Krebs Cycle (Citric Acid Cycle)
Acetyl-CoA is the primary entry point for two-carbon units into the Krebs cycle.[8][17] It is generated from the breakdown of carbohydrates (via glycolysis and pyruvate (B1213749) decarboxylation), fatty acids (via beta-oxidation), and some amino acids.[1][4] In the first step of the Krebs cycle, acetyl-CoA donates its acetyl group to oxaloacetate to form citrate (B86180), a reaction catalyzed by citrate synthase.[18][19] The cycle then proceeds through a series of reactions that result in the production of ATP, NADH, and FADH2, which are used to generate energy through oxidative phosphorylation.[4][17]
Caption: Role of Acetyl-CoA in the Krebs Cycle.
Role in Fatty Acid Metabolism
This compound is crucial for both the synthesis and degradation of fatty acids.
-
Fatty Acid Synthesis: In the cytosol, acetyl-CoA is the building block for fatty acid synthesis.[1][20] It is first carboxylated to malonyl-CoA, and then a series of condensation reactions, catalyzed by fatty acid synthase, elongates the fatty acid chain two carbons at a time.
-
Fatty Acid Beta-Oxidation: In the mitochondria, fatty acids are broken down through beta-oxidation to produce acetyl-CoA.[4][20] Before entering the mitochondria, fatty acids are activated by being attached to this compound to form acyl-CoA. This acyl-CoA is then transported into the mitochondrial matrix where it undergoes a four-step cycle of oxidation, hydration, oxidation, and thiolysis, each cycle shortening the fatty acid chain by two carbons and producing one molecule of acetyl-CoA, one FADH2, and one NADH.[4]
Caption: Role of Acyl-CoA in Beta-Oxidation.
Experimental Protocols
Accurate quantification and structural analysis of this compound are essential for studying its metabolic roles. Below are detailed methodologies for key experiments.
Quantification of this compound by HPLC with UV Detection
This method allows for the simultaneous determination of CoA and acetyl-CoA in various biological samples.[8]
Methodology:
-
Sample Preparation:
-
Homogenize tissue samples in 0.5 M perchloric acid in liquid nitrogen.
-
After thawing, add 4 M perchloric acid and incubate on ice for 30 minutes.
-
Centrifuge to pellet precipitated proteins.
-
Neutralize the supernatant with 5 M K2CO3 and centrifuge again.
-
The resulting supernatant can be used immediately or stored at -80°C.
-
-
HPLC Analysis:
-
Use a suitable C18 reverse-phase column.
-
The mobile phase consists of 100 mM mono-sodium phosphate and 75 mM sodium acetate, pH 4.6, combined with acetonitrile (B52724) (94:6 v/v).
-
Inject the prepared sample extract.
-
Detect the eluting compounds by UV absorbance at 259 nm.
-
-
Quantification:
-
Generate a standard curve using known concentrations of pure this compound and Acetyl-CoA.
-
Determine the concentration in the samples by comparing the peak areas to the standard curve.
-
Caption: HPLC Quantification Workflow.
Fluorometric Quantification of this compound
This method provides an ultrasensitive assay to quantitate total CoA content by detecting the free -SH group.
Methodology (based on a commercial kit protocol):
-
Reagent Preparation:
-
Prepare a CoA standard stock solution (e.g., 1 mM) in ddH2O.
-
Prepare a 100X stock solution of a fluorogenic CoA indicator dye (e.g., CoA Green Indicator) in DMSO.
-
Prepare the CoA assay reaction mixture by diluting the indicator stock solution in an appropriate assay buffer.
-
-
Assay Procedure:
-
Prepare serial dilutions of the CoA standard to generate a standard curve (e.g., 0 to 30 µM).
-
Add the diluted standards and test samples to a 96-well solid black microplate.
-
Add the CoA assay reaction mixture to each well.
-
Incubate at room temperature for 10-60 minutes, protected from light.
-
-
Measurement and Quantification:
-
Monitor the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 490/520 nm).
-
Plot the fluorescence intensity of the standards versus their concentrations to create a standard curve.
-
Determine the CoA concentration in the test samples from the standard curve.
-
Structural Elucidation by NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the structure of organic molecules in solution. Both 1D (¹H and ¹³C) and 2D NMR experiments can be used for the complete structural assignment of this compound.
Generalized Methodology:
-
Sample Preparation:
-
Dissolve a purified sample of this compound in a suitable deuterated solvent (e.g., D₂O).
-
Add a known amount of an internal standard (e.g., TSP) for chemical shift referencing and quantification.
-
-
1D NMR Spectroscopy:
-
¹H NMR: Acquire a one-dimensional proton NMR spectrum. This will provide information on the number of different types of protons, their chemical environments, and their coupling patterns (spin-spin splitting).
-
¹³C NMR: Acquire a one-dimensional carbon-13 NMR spectrum. This will show the number of different types of carbon atoms in the molecule.
-
-
2D NMR Spectroscopy:
-
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically through 2-3 bonds), helping to piece together fragments of the molecule.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of directly attached carbon atoms, providing direct ¹H-¹³C one-bond connectivities.
-
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are separated by multiple bonds (typically 2-3 bonds), which is crucial for connecting the molecular fragments and identifying quaternary carbons.
-
-
Structure Determination:
-
Integrate the data from all NMR experiments to assign all proton and carbon signals to specific atoms in the this compound molecule. The combination of these experiments allows for the unambiguous determination of the complete molecular structure.
-
Structural Elucidation by X-ray Crystallography
X-ray crystallography is a technique used to determine the three-dimensional atomic and molecular structure of a crystal. For a small molecule like this compound, this would involve single-crystal X-ray diffraction.
Generalized Methodology:
-
Crystallization:
-
The first and most challenging step is to grow a high-quality single crystal of this compound. This typically involves dissolving the purified compound in a suitable solvent and slowly allowing the solvent to evaporate or changing the solvent composition to induce crystallization. Various techniques like slow evaporation, vapor diffusion, or cooling can be employed.
-
-
Data Collection:
-
Mount the single crystal on a goniometer in an X-ray diffractometer.
-
A beam of monochromatic X-rays is directed at the crystal.
-
As the crystal is rotated, the X-rays are diffracted by the electron clouds of the atoms in the crystal lattice, producing a diffraction pattern of spots of varying intensity.
-
-
Structure Solution and Refinement:
-
The positions and intensities of the diffraction spots are used to calculate an electron density map of the molecule.
-
From the electron density map, a model of the molecular structure is built.
-
This model is then refined against the experimental data to obtain the final, high-resolution three-dimensional structure, including bond lengths and angles.
-
Conclusion
This compound is a cornerstone of cellular metabolism, indispensable for energy production, biosynthesis of essential molecules, and regulatory processes. Its unique structure, centered around a reactive thiol group, enables its function as a versatile acyl group carrier. A thorough understanding of its chemical properties and metabolic pathways is fundamental for research in biochemistry, drug development, and the study of metabolic diseases. The experimental protocols outlined in this guide provide a framework for the accurate quantification and structural analysis of this vital coenzyme, facilitating further investigations into its complex roles in health and disease.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. journals.iucr.org [journals.iucr.org]
- 3. Purification of Native Acetyl CoA Carboxylase From Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. iscrm.uw.edu [iscrm.uw.edu]
- 6. researchgate.net [researchgate.net]
- 7. ulethbridge.ca [ulethbridge.ca]
- 8. americanlaboratory.com [americanlaboratory.com]
- 9. m.youtube.com [m.youtube.com]
- 10. Synthesis and NMR spectra of 13C-labeled this compound esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. nmr hsqc hmbc: Topics by Science.gov [science.gov]
- 13. State-of-the-Art Direct 13C and Indirect 1H-[13C] NMR Spectroscopy In Vivo: A Practical Guide - PMC [pmc.ncbi.nlm.nih.gov]
- 14. epfl.ch [epfl.ch]
- 15. creative-biostructure.com [creative-biostructure.com]
- 16. researchgate.net [researchgate.net]
- 17. hoffman.cm.utexas.edu [hoffman.cm.utexas.edu]
- 18. excillum.com [excillum.com]
- 19. m.youtube.com [m.youtube.com]
- 20. 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]
The Discovery and Enduring Significance of Coenzyme A: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Coenzyme A (CoA), a ubiquitous and essential cofactor, stands as a central pillar in cellular metabolism. Its discovery by Fritz Lipmann in 1945 was a watershed moment in biochemistry, unraveling the intricate connections between carbohydrate, fat, and protein metabolism. This technical guide provides an in-depth exploration of the discovery, historical significance, and multifaceted functions of this compound. It details the seminal experiments that led to its isolation and structural elucidation, presents key quantitative data, and outlines its critical roles in metabolic pathways. Furthermore, this guide explores the contemporary relevance of this compound in drug development, highlighting its position as a target for antimicrobial agents.
The Pivotal Discovery of a Central Cofactor
In the mid-1940s, the intricate web of metabolic pathways was a subject of intense investigation. While the individual steps of glycolysis and the citric acid cycle were being elucidated, the link between them remained a puzzle. It was in this scientific landscape that Fritz Albert Lipmann, through his meticulous research on acetyl transfer in pigeon liver extracts, identified a heat-stable cofactor essential for these reactions.[1][2] This molecule, which he named this compound for "activation of acetate," was found to be a crucial intermediary, bridging the gap between anaerobic glycolysis and the aerobic Krebs cycle.[1][2] For this groundbreaking discovery and his subsequent work on its importance in intermediary metabolism, Lipmann was awarded the Nobel Prize in Physiology or Medicine in 1953, an honor he shared with Hans Adolf Krebs.[2][3][4]
The initial observations that led to the discovery of this compound stemmed from Lipmann's work showing that a factor present in all animal organs, but absent in enzyme extracts, was necessary for choline (B1196258) acetylation.[5] He successfully isolated and purified this factor from pig liver, revealing its coenzymatic nature.[5] Subsequent collaborative efforts in the early 1950s at the Lister Institute in London, Harvard Medical School, and Massachusetts General Hospital led to the complete determination of its complex structure.[5]
Elucidating the Molecular Architecture: A Collaborative Triumph
The determination of the structure of this compound was a significant analytical challenge of its time, requiring a combination of chemical and enzymatic degradation techniques. The collaborative work of Lipmann's group and others, notably James Baddiley, was instrumental in piecing together its molecular puzzle.[6][7] The structure was revealed to comprise three key components:
-
Adenosine 3',5'-diphosphate: Providing the adenine (B156593) nucleotide core.
-
Pantothenic acid (Vitamin B5): A central component linked to the nucleotide.
-
Cysteamine: A thiol-containing moiety that forms the reactive "business end" of the molecule, the sulfhydryl group (-SH).
This unique structure, particularly the terminal thiol group, underpins this compound's ability to form high-energy thioester bonds with acyl groups, most notably acetyl groups to form acetyl-CoA.
Quantitative Analysis of this compound
The development of reliable methods to quantify this compound and its derivatives has been crucial for understanding its metabolic roles. Early assays, like the one developed by Kaplan and Lipmann in 1948, were foundational.[8] Modern techniques, such as High-Performance Liquid Chromatography (HPLC) with UV detection and fluorescence-based assays, offer high sensitivity and specificity for the simultaneous determination of CoA and its various thioesters in a wide range of biological samples.[5][9][10][11][12][13]
Table 1: Representative Concentrations of this compound and Acetyl-CoA in Rat Tissues
| Tissue | This compound (nmol/g wet weight) | Acetyl-CoA (nmol/g wet weight) | Reference |
| Liver | ~87 | ~19 | [12] |
| Kidney | Data not consistently reported | Data not consistently reported | |
| Brain | Data not consistently reported | Data not consistently reported |
Note: Concentrations can vary significantly based on factors such as age and fed/fasted state.[10]
Table 2: Detection Limits of Modern HPLC-based Methods for CoA and Acetyl-CoA
| Method | Limit of Detection (LOD) | Reference |
| HPLC-UV | >10-fold lower than previous methods | [10][11] |
| HPLC with fluorescence detection | As low as 6.33 pmol for precursors | [14] |
Seminal Experimental Protocols
The following sections provide a detailed look at the methodologies employed in the key historical experiments that defined our understanding of this compound.
Isolation and Purification of this compound from Pigeon Liver (Lipmann, 1945)
Fritz Lipmann's initial work relied on the high metabolic rate of pigeon liver as a rich source of this compound.[1] The general protocol involved:
-
Homogenization: Fresh pigeon liver was homogenized in a suitable buffer to create a cell-free extract.
-
Heat Treatment: The extract was heated to denature and precipitate a significant portion of the proteins, exploiting the heat-stable nature of this compound.
-
Centrifugation: The precipitated proteins were removed by centrifugation, leaving a supernatant enriched with the cofactor.
-
Further Fractionation: Subsequent steps likely involved techniques such as acetone (B3395972) precipitation and further purification steps to concentrate the this compound.
Enzymatic Assay for this compound Activity (Kaplan and Lipmann, 1948)
The first quantitative assay for this compound was based on its catalytic role in the acetylation of sulfanilamide (B372717) by a pigeon liver enzyme preparation. The assay measured the rate of this reaction, which was directly proportional to the amount of this compound present in the sample.
-
Preparation of Enzyme Extract: An acetone powder of pigeon liver was prepared to obtain a stable source of the acetylating enzyme.
-
Reaction Mixture: The assay mixture contained the enzyme extract, sulfanilamide, an acetyl donor (initially thought to be acetyl phosphate, later understood to be acetyl-CoA generated in situ), ATP, and the sample containing an unknown amount of this compound.
-
Incubation: The reaction was incubated at a controlled temperature for a specific time.
-
Measurement: The amount of acetylated sulfanilamide formed was determined colorimetrically.
-
Standard Curve: A standard curve was generated using preparations of this compound with known activity to quantify the amount in the unknown samples.
Structure Elucidation of this compound (Baddiley, Thain, Novelli, and Lipmann, 1953)
The determination of the chemical structure of this compound was a complex undertaking that involved a combination of chemical and enzymatic degradation followed by the identification of the resulting fragments.[6][7]
-
Acid and Alkaline Hydrolysis: this compound was subjected to controlled hydrolysis using acids and bases to break it down into its constituent components.
-
Enzymatic Digestion: Specific enzymes were used to cleave the molecule at particular linkages, providing larger, more informative fragments.
-
Chromatographic Separation: The resulting degradation products were separated using techniques like paper chromatography.
-
Chemical Identification: The separated components were identified by comparison with known standards and through chemical tests. For example, the presence of a thiol group was confirmed, and pantothenic acid was identified as a key component.
-
Synthesis of Potential Degradation Products: To confirm the structure, potential degradation products were chemically synthesized and their properties were compared with those of the fragments obtained from this compound degradation.[7]
The Central Role of this compound in Metabolism
This compound, primarily in its acylated form as acetyl-CoA, is a central hub of metabolism, participating in a vast array of anabolic and catabolic pathways.[5]
The Citric Acid Cycle
Acetyl-CoA serves as the primary entry point for two-carbon units into the citric acid cycle (also known as the Krebs cycle or tricarboxylic acid cycle).[5][8][15] It is formed from the oxidative decarboxylation of pyruvate (B1213749) (derived from glycolysis), the breakdown of fatty acids, and the catabolism of certain amino acids.[5] In the first step of the cycle, acetyl-CoA condenses with oxaloacetate to form citrate, initiating a series of reactions that generate ATP, NADH, and FADH₂, the cell's primary energy currencies.[8][15]
Fatty Acid Metabolism
This compound is indispensable for both the synthesis and degradation of fatty acids.
-
Fatty Acid Synthesis: In the cytoplasm, acetyl-CoA is the precursor for the synthesis of fatty acids. It is first carboxylated to malonyl-CoA, and then a series of condensation reactions, driven by fatty acid synthase, elongates the fatty acid chain two carbons at a time.
-
Fatty Acid β-Oxidation: In the mitochondria, fatty acids are broken down through a process called β-oxidation to generate acetyl-CoA, which can then enter the citric acid cycle for energy production.[16][17][18] Each round of β-oxidation involves four enzymatic steps and releases one molecule of acetyl-CoA, one NADH, and one FADH₂.[18]
This compound in Drug Development
The essentiality of this compound biosynthesis and utilization in microorganisms, coupled with significant differences between microbial and human enzymes in this pathway, makes it an attractive target for the development of novel antimicrobial drugs.[9][10][19]
Targeting this compound Biosynthesis
The enzymes involved in the five-step conversion of pantothenate to this compound are potential targets for inhibitors that could selectively disrupt microbial growth.[9] Research has focused on developing analogues of pantothenic acid and other pathway intermediates that can act as competitive inhibitors of these enzymes.
This compound and Drug Metabolism
Xenobiotic carboxylic acids, including some drugs, can be converted to their CoA thioesters in the body.[3] This can have several consequences:
-
Metabolic Dysfunction: The accumulation of unusual acyl-CoA species can inhibit key metabolic enzymes or sequester the cellular pool of free this compound.[3]
-
Toxicity: The formation of xenobiotic acyl-CoAs can contribute to the toxicity of certain compounds.[3]
-
Drug Design: An understanding of how drugs interact with this compound metabolism is crucial for rational drug design to minimize potential toxicity and improve efficacy.[3]
Conclusion
From its discovery as the missing link in intermediary metabolism to its current status as a target for drug development, this compound has remained at the forefront of biochemical research. Its elegant structure and versatile chemistry enable it to play a central role in a vast network of metabolic reactions essential for life. A thorough understanding of its discovery, the experimental methodologies used to characterize it, and its diverse functions is indispensable for researchers, scientists, and professionals in drug development who continue to explore the intricacies of cellular metabolism and seek to address human health challenges. The enduring significance of this compound is a testament to the power of fundamental research to illuminate the fundamental processes of life.
References
- 1. Lipmann Discovers this compound | Research Starters | EBSCO Research [ebsco.com]
- 2. The Rockefeller University » Nobel Prize in Physiology or Medicine [rockefeller.edu]
- 3. Fritz Albert Lipmann | Nobel Prize, Biochemist, Physiologist | Britannica [britannica.com]
- 4. Fritz Albert Lipmann - Wikipedia [en.wikipedia.org]
- 5. [PDF] Determination of this compound and Acetyl-Coenzyme A in Biological Samples Using HPLC with UV Detection | Semantic Scholar [semanticscholar.org]
- 6. Structure of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Structure of this compound | Scilit [scilit.com]
- 8. (Open Access) The assay and distribution of this compound. (1948) | Nathan O. Kaplan | 346 Citations [scispace.com]
- 9. Determination of this compound and Acetyl-Coenzyme A in Biological Samples Using HPLC with UV Detection [ouci.dntb.gov.ua]
- 10. mdpi.com [mdpi.com]
- 11. Determination of this compound and Acetyl-Coenzyme A in Biological Samples Using HPLC with UV Detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Determination of this compound and Acetyl-Coenzyme A in Biological Samples Using HPLC with UV Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Methods for measuring CoA and CoA derivatives in biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Simultaneous quantification of this compound and its salvage pathway intermediates in in vitro and whole cell-sourced samples - RSC Advances (RSC Publishing) DOI:10.1039/C7RA00192D [pubs.rsc.org]
- 15. researchgate.net [researchgate.net]
- 16. m.youtube.com [m.youtube.com]
- 17. onlinelibrary.wiley.com [onlinelibrary.wiley.com]
- 18. sigmaaldrich.com [sigmaaldrich.com]
- 19. Determination of this compound and acetyl CoA in tissue extracts. | Semantic Scholar [semanticscholar.org]
The Pivotal Role of Coenzyme A in the Krebs Cycle: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the multifaceted functions of Coenzyme A (CoA) within the Krebs cycle, also known as the citric acid cycle or tricarboxylic acid (TCA) cycle. CoA is a central player in cellular metabolism, acting as a crucial carrier of acyl groups and a key regulator of metabolic flux. This document provides a detailed overview of its roles, quantitative data on relevant enzymatic reactions, and comprehensive experimental protocols for its study, designed for professionals in the fields of biochemistry, pharmacology, and drug development.
Core Functions of this compound in the Krebs Cycle
This compound participates in the Krebs cycle primarily in two forms: Acetyl-CoA and Succinyl-CoA. Its fundamental role is to facilitate the entry of carbon units into the cycle and to participate in a key substrate-level phosphorylation step.
1.1. Acetyl-CoA: The Gateway to the Krebs Cycle
The Krebs cycle is initiated by the condensation of a two-carbon acetyl group, carried by CoA, with the four-carbon molecule oxaloacetate to form the six-carbon molecule citrate (B86180).[1][2] This irreversible reaction is catalyzed by the enzyme citrate synthase. Acetyl-CoA is the primary entry point for the oxidative catabolism of carbohydrates, fatty acids, and some amino acids.[3] The CoA molecule is released during this reaction and can be recycled to participate in other metabolic pathways, including the pyruvate (B1213749) dehydrogenase complex reaction to generate more acetyl-CoA.[4]
1.2. Succinyl-CoA: A High-Energy Intermediate
Within the Krebs cycle, CoA is a component of the high-energy thioester, succinyl-CoA. This four-carbon molecule is formed from the oxidative decarboxylation of α-ketoglutarate by the α-ketoglutarate dehydrogenase complex.[5][6] The subsequent cleavage of the thioester bond in succinyl-CoA by succinyl-CoA synthetase is an exergonic reaction coupled to the synthesis of a high-energy phosphate (B84403) bond in the form of guanosine (B1672433) triphosphate (GTP) or adenosine (B11128) triphosphate (ATP), depending on the tissue.[4] This is the only substrate-level phosphorylation step in the Krebs cycle. The release of CoA allows it to be reused in the α-ketoglutarate dehydrogenase reaction.
Quantitative Data
The following tables summarize key quantitative data related to the function of this compound in the Krebs cycle.
Table 1: Enzyme Kinetic Properties
| Enzyme | Substrate | K_m_ (mM) | V_max_ | Source Organism/Tissue |
| α-Ketoglutarate Dehydrogenase Complex | This compound | 0.012 | Not specified | Bovine Adrenals[7] |
| Citrate Synthase | Acetyl-CoA | 0.016 | Not specified | Rat Liver Mitochondria |
| Citrate Synthase | Oxaloacetate | 0.002 | Not specified | Rat Liver Mitochondria |
Table 2: Mitochondrial Matrix Concentrations of CoA Derivatives
| Metabolite | Concentration Range (mM) | Physiological Context |
| Acetyl-CoA | 0.1 - 1.5 | General steady-state[8][9][10] |
| Succinyl-CoA | 0.1 - 0.6 | General steady-state[8][9] |
| Acetyl-CoA | Reduced by ~40% | Advanced ischemic rat liver[3] |
| Succinyl-CoA | Reduced by ~50% | Mild ischemic rat liver[3] |
| Free CoASH | Most abundant CoA species | K562 cells |
Regulatory Role of this compound Derivatives
Acetyl-CoA and Succinyl-CoA are not only intermediates in the Krebs cycle but also crucial allosteric regulators of the pathway. The ratios of acetyl-CoA to free CoA and succinyl-CoA to free CoA are key indicators of the cell's metabolic state and modulate the activity of several enzymes.
High concentrations of acetyl-CoA, along with ATP and NADH, inhibit the pyruvate dehydrogenase complex, thereby reducing the production of acetyl-CoA from pyruvate.[1] Within the Krebs cycle, succinyl-CoA, along with NADH, acts as a feedback inhibitor of the α-ketoglutarate dehydrogenase complex.[5] High ratios of [ATP]/[ADP], [NADH]/[NAD+], and [succinyl-CoA]/[CoA] all contribute to the inhibition of this key regulatory enzyme.[5]
References
- 1. news-medical.net [news-medical.net]
- 2. Physiology, Krebs Cycle - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Multi-Method Quantification of Acetyl-Coenzyme A and Further Acyl-Coenzyme A Species in Normal and Ischemic Rat Liver - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cdn.wou.edu [cdn.wou.edu]
- 5. Alpha-ketoglutarate dehydrogenase: a target and generator of oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. [Kinetic and regulatory properties of alpha-ketoglutarate dehydrogenase complex from bovine adrenals] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Chemical and physiological features of mitochondrial acylation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Widespread and Enzyme-independent Nϵ-Acetylation and Nϵ-Succinylation of Proteins in the Chemical Conditions of the Mitochondrial Matrix - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide on Coenzyme A Derivatives and Their Biological Roles
Abstract
This compound (CoA) is a fundamental cofactor in all living organisms, playing a central role in cellular metabolism. Its derivatives, most notably acetyl-CoA, are involved in a vast array of biochemical reactions, including the Krebs cycle, fatty acid metabolism, and the synthesis of neurotransmitters. Furthermore, CoA derivatives are key players in cellular signaling and regulation, particularly through protein acetylation. This technical guide provides a comprehensive overview of the core functions of CoA and its derivatives, details common experimental protocols for their study, and presents key quantitative data.
Introduction to this compound
This compound is a complex molecule synthesized from pantothenic acid (vitamin B5), adenosine (B11128) triphosphate (ATP), and cysteine. Its structure features a reactive thiol (-SH) group, which is the site of acylation, forming thioester bonds with various acyl groups. This high-energy bond makes CoA derivatives effective acyl group carriers.
Key this compound Derivatives and Their Biological Functions
The diverse roles of CoA are executed through its various derivatives. Below are some of the most critical derivatives and their functions.
Acetyl-CoA: The Central Hub of Metabolism
Acetyl-CoA is arguably the most pivotal CoA derivative, standing at the crossroads of carbohydrate, lipid, and protein metabolism.
-
Energy Production: Acetyl-CoA is the primary substrate for the citric acid cycle (Krebs cycle), where it is oxidized to produce ATP, the main energy currency of the cell.
-
Fatty Acid Metabolism: It is the precursor for fatty acid synthesis and the end-product of fatty acid β-oxidation.
-
Cholesterol and Ketone Body Synthesis: Acetyl-CoA is the building block for the synthesis of cholesterol and ketone bodies.
-
Neurotransmitter Synthesis: It is essential for the synthesis of the neurotransmitter acetylcholine.
-
Protein Acetylation: Acetyl-CoA is the donor of the acetyl group for the post-translational modification of proteins, a key regulatory mechanism.
Malonyl-CoA: A Key Regulator of Fatty Acid Metabolism
Malonyl-CoA is formed by the carboxylation of acetyl-CoA.
-
Fatty Acid Synthesis: It serves as the two-carbon donor in the elongation steps of fatty acid synthesis.
-
Regulation of Fatty Acid Oxidation: Malonyl-CoA inhibits carnitine palmitoyltransferase 1 (CPT1), the enzyme that transports fatty acids into the mitochondria for oxidation, thereby preventing futile cycles of synthesis and degradation.
Propionyl-CoA: Anaplerotic and Gluconeogenic Precursor
Propionyl-CoA is generated from the metabolism of odd-chain fatty acids and certain amino acids.
-
Anaplerosis: It can be converted to succinyl-CoA, an intermediate of the Krebs cycle, thus replenishing the cycle's intermediates.
-
Gluconeogenesis: In some organisms, propionyl-CoA can be a substrate for glucose synthesis.
HMG-CoA: A Precursor for Cholesterol and Ketone Bodies
3-hydroxy-3-methylglutaryl-CoA (HMG-CoA) is a key intermediate in two major metabolic pathways.
-
Cholesterol Synthesis: HMG-CoA is converted to mevalonate (B85504) by HMG-CoA reductase, the rate-limiting enzyme in cholesterol biosynthesis.
-
Ketogenesis: It is an intermediate in the synthesis of ketone bodies in the liver.
Quantitative Data on this compound Derivatives
The cellular concentrations and enzymatic kinetics of CoA derivatives are tightly regulated and provide insight into the metabolic state of the cell.
| CoA Derivative | Typical Cellular Concentration (µM) | Key Associated Enzyme | Km (µM) | Vmax (nmol/min/mg protein) |
| Acetyl-CoA | 20 - 200 | Citrate Synthase | 2 - 20 | 50 - 200 |
| Malonyl-CoA | 1 - 10 | Fatty Acid Synthase | 5 - 15 | 10 - 50 |
| Propionyl-CoA | 5 - 20 | Propionyl-CoA Carboxylase | 100 - 400 | 5 - 25 |
| HMG-CoA | 1 - 5 | HMG-CoA Reductase | 1 - 4 | 2 - 10 |
Note: These values can vary significantly depending on the cell type, organism, and metabolic conditions.
Experimental Protocols for Studying this compound Derivatives
The analysis of CoA derivatives typically involves their extraction from biological samples followed by quantification using various analytical techniques.
Extraction of CoA Derivatives
-
Sample Collection and Quenching: Rapidly quench metabolic activity by flash-freezing the biological sample in liquid nitrogen.
-
Homogenization: Homogenize the frozen sample in an acidic extraction buffer (e.g., 10% trichloroacetic acid or perchloric acid) to precipitate proteins and stabilize the CoA thioesters.
-
Centrifugation: Centrifuge the homogenate to pellet the precipitated proteins.
-
Supernatant Collection: Carefully collect the supernatant containing the CoA derivatives.
-
Neutralization: Neutralize the acidic extract with a suitable base (e.g., potassium hydroxide (B78521) or potassium bicarbonate).
Quantification by High-Performance Liquid Chromatography (HPLC)
-
Chromatographic Separation: Separate the CoA derivatives using a reverse-phase C18 column.
-
Mobile Phase: Employ a gradient elution with two mobile phases:
-
Mobile Phase A: Aqueous buffer (e.g., 100 mM sodium phosphate, pH 5.3).
-
Mobile Phase B: Acetonitrile or methanol.
-
-
Detection: Detect the eluting CoA derivatives using a UV detector at 254 nm.
-
Quantification: Quantify the concentration of each derivative by comparing its peak area to a standard curve generated with known concentrations of purified standards.
Quantification by Liquid Chromatography-Mass Spectrometry (LC-MS)
-
Chromatographic Separation: Perform chromatographic separation as described for HPLC.
-
Mass Spectrometry Detection: Introduce the eluting compounds into a mass spectrometer.
-
Ionization: Use electrospray ionization (ESI) in positive ion mode.
-
Mass Analysis: Monitor for the specific mass-to-charge ratio (m/z) of each CoA derivative and its characteristic fragment ions.
-
Quantification: Quantify based on the integrated peak area of the specific ion chromatograms, often using stable isotope-labeled internal standards for improved accuracy.
Signaling Pathways and Regulatory Networks
CoA derivatives are integral to cellular signaling, primarily through their role in post-translational modifications.
Acetyl-CoA and Protein Acetylation
Acetyl-CoA is the sole acetyl group donor for the acetylation of proteins, a reversible modification that modulates protein function, localization, and stability. This process is catalyzed by acetyltransferases and reversed by deacetylases.
Caption: The role of Acetyl-CoA in protein acetylation and gene expression.
Experimental Workflow for Studying Protein Acetylation
A typical workflow to investigate the impact of altered CoA metabolism on protein acetylation is outlined below.
An In-depth Technical Guide on the Regulation of Intracellular Coenzyme A Pools
For Researchers, Scientists, and Drug Development Professionals
Abstract
Coenzyme A (CoA) is a central and indispensable cofactor in cellular metabolism, participating in a vast array of biochemical reactions critical for energy production, biosynthesis of fatty acids and other essential molecules, and regulation of gene expression. The maintenance of appropriate intracellular concentrations of CoA and its thioester derivatives is paramount for cellular homeostasis. Dysregulation of CoA pools is implicated in a growing number of pathologies, including neurodegenerative diseases, cancer, and metabolic disorders. This technical guide provides a comprehensive overview of the intricate mechanisms governing the regulation of intracellular CoA pools. It details the key enzymes and signaling pathways involved in CoA biosynthesis and degradation, presents quantitative data on enzyme kinetics and cellular CoA concentrations, and provides detailed experimental protocols for the measurement of CoA and the activity of its regulatory enzymes. Visual diagrams of key pathways and experimental workflows are included to facilitate a deeper understanding of this critical area of cellular metabolism.
Introduction
This compound is a fundamental molecule in all living organisms, primarily functioning as a carrier of acyl groups. In its acetylated form, acetyl-CoA, it is a key node in metabolism, linking catabolic processes like glycolysis and fatty acid oxidation to anabolic pathways such as the synthesis of fatty acids, cholesterol, and acetylcholine.[1] Given its central role, the intracellular concentration of CoA is tightly regulated to meet the metabolic demands of the cell under varying physiological conditions.
The regulation of intracellular CoA pools is a multi-layered process involving:
-
De novo biosynthesis: A five-step enzymatic pathway starting from pantothenate (vitamin B5).
-
Feedback regulation: Allosteric inhibition of key biosynthetic enzymes by CoA and its thioesters.
-
Transcriptional and post-translational modifications: Control of the expression and activity of regulatory enzymes.
-
Subcellular compartmentalization: Maintenance of distinct CoA pools within different organelles.
-
Degradation: Enzymatic breakdown of CoA to recycle its components.
Understanding these regulatory mechanisms is crucial for elucidating the pathophysiology of various diseases and for the development of novel therapeutic strategies targeting CoA metabolism.
The this compound Biosynthetic Pathway
The de novo synthesis of CoA from pantothenate is a highly conserved five-step enzymatic pathway.[2]
-
Phosphorylation of Pantothenate: The pathway is initiated by the phosphorylation of pantothenate to 4'-phosphopantothenate. This reaction is catalyzed by Pantothenate Kinase (PANK) and is the primary rate-limiting and regulatory step in the entire pathway.[2][3]
-
Cysteine Addition: 4'-phosphopantothenate is then condensed with cysteine to form 4'-phospho-N-pantothenoylcysteine (PPC). This step is catalyzed by Phosphopantothenoylcysteine Synthetase (PPCS) .[1]
-
Decarboxylation: PPC is decarboxylated to form 4'-phosphopantetheine (B1211885), a reaction catalyzed by Phosphopantothenoylcysteine Decarboxylase (PPCDC) .[1]
-
Adenylylation: The fourth and fifth steps are catalyzed by a bifunctional enzyme called This compound Synthase (COASY) .[1] The first activity of COASY, Phosphopantetheine Adenylyltransferase (PPAT) , adenylylates 4'-phosphopantetheine to form dephospho-CoA.
-
Phosphorylation: The final step is the phosphorylation of dephospho-CoA to this compound, catalyzed by the Dephospho-CoA Kinase (DPCK) activity of COASY.
Figure 1: The de novo this compound biosynthetic pathway.
Regulation of this compound Biosynthesis
The primary mechanism for regulating intracellular CoA levels is through feedback inhibition of Pantothenate Kinase (PANK), the rate-limiting enzyme of the biosynthetic pathway.[3]
Allosteric Regulation of Pantothenate Kinase
PANK activity is allosterically inhibited by CoA and its thioester derivatives, most notably acetyl-CoA.[4][5] This feedback mechanism ensures that the production of CoA is tightly coupled to the metabolic state of the cell. When the levels of acetyl-CoA and other acyl-CoAs are high, indicating an energy-replete state, PANK is inhibited, thereby downregulating CoA synthesis. Conversely, when CoA and its derivatives are consumed, the inhibition on PANK is relieved, leading to an increase in CoA production.
Mammals express four isoforms of PANK (PANK1α, PANK1β, PANK2, and PANK3), which exhibit differential sensitivity to feedback inhibition by acetyl-CoA.[5] PANK2 is the most sensitive, while PANK1β is the least sensitive.[6] This differential regulation allows for fine-tuning of CoA homeostasis in different tissues and subcellular compartments where these isoforms are expressed.
Figure 2: Feedback regulation of Pantothenate Kinase.
Transcriptional and Hormonal Regulation
The expression of genes involved in CoA biosynthesis can also be regulated. For instance, insulin (B600854) has been shown to stimulate acetyl-CoA carboxylase, a key enzyme in fatty acid synthesis that utilizes acetyl-CoA, thereby influencing the CoA pool.[1] Conversely, hormones like epinephrine (B1671497) and glucagon (B607659) can inhibit its activity.
This compound Degradation
Intracellular CoA homeostasis is also maintained through regulated degradation. This process occurs through distinct intracellular and extracellular pathways involving specific hydrolases.[7]
-
Intracellular Degradation: Peroxisomal and mitochondrial Nudix (nucleoside diphosphate-linked moiety X) hydrolases can hydrolyze CoA and acyl-CoAs to 4'-phosphopantetheine.[7]
-
Extracellular Degradation: Extracellular CoA can be degraded by ectonucleotide pyrophosphatases/phosphodiesterases (ENPPs) to 4'-phosphopantetheine. This is further broken down to pantetheine, which is then hydrolyzed by pantetheinases to pantothenate and cysteamine. The released pantothenate can then be taken up by cells for de novo CoA synthesis.[7]
Subcellular Compartmentalization of this compound Pools
CoA and its derivatives are not uniformly distributed throughout the cell but are compartmentalized into distinct pools within the cytosol, mitochondria, peroxisomes, and nucleus.[8] The inner mitochondrial and peroxisomal membranes are impermeable to CoA, requiring specific transporters to shuttle it into these organelles. This compartmentalization allows for the independent regulation of metabolic pathways that occur in different cellular locations. The majority of cellular CoA is found within the mitochondria.[9]
Quantitative Data
Kinetic Parameters of Key Enzymes in CoA Biosynthesis
The following table summarizes the available kinetic parameters for human Pantothenate Kinase (PANK) isoforms and this compound Synthase (COASY).
| Enzyme | Substrate | Km (µM) | Vmax | Inhibitor | Ki / IC50 (µM) | Reference |
| PANK1β | - | - | - | Acetyl-CoA | ~5 (IC50) | [6] |
| PANK2 | - | - | - | Acetyl-CoA | ~0.1 (IC50) | [6] |
| PANK3 | ATP | 311 ± 53 | - | Acetyl-CoA | - | [10] |
| Pantothenate | 14 ± 0.1 | - | - | - | [10] | |
| COASY (PPAT activity) | 4'-phosphopantetheine | 7.6 | - | - | - | [1][4] |
| ATP | 145 | - | - | - | [1][4] | |
| COASY (DPCK activity) | Dephospho-CoA | 16.7 | - | - | - | [1][4] |
| ATP | 34.4 | - | - | - | [1][4] |
Intracellular this compound Concentrations
The concentration of CoA and its thioesters varies significantly between different cell types, subcellular compartments, and metabolic states.
| Cell/Tissue Type | Compartment | Condition | Total CoA (nmol/g wet weight or µM) | Reference |
| Rat Liver | Mitochondria | - | 1,000 - 5,000 µM | [8] |
| Cytosol | - | 100 - 400 µM | [8] | |
| Peroxisomes | - | ~700 µM | [8] | |
| Neurons | Mitochondria | - | ~10 µM (Acetyl-CoA) | [11] |
| Cytoplasm | - | ~7 µM (Acetyl-CoA) | [11] | |
| Isolated Rat Heart | Total | Stimulated CoA synthesis | 818 ± 44 nmol/g dry wt | [7] |
| Total | Glucose + Palmitate perfusion | 683 ± 34 nmol/g dry wt | [7] | |
| Mouse Skeletal Muscle | Total | PANK2 Overexpression | Substantially increased | [12] |
| Failing Human Heart | Total | Heart Failure | Reduced | [13] |
| Rat Liver | - | Fed State | Lower | [9] |
| - | Fasted State | Higher | [9] |
Experimental Protocols
Measurement of Total Intracellular this compound
This protocol describes a general method for the quantification of total intracellular CoA using High-Performance Liquid Chromatography (HPLC). The principle involves the hydrolysis of all CoA thioesters to free CoA, followed by derivatization with a fluorescent probe for sensitive detection.
Figure 3: General workflow for total this compound measurement.
Materials:
-
Homogenization buffer (e.g., potassium phosphate (B84403) buffer)
-
Potassium hydroxide (B78521) (KOH) for hydrolysis
-
Fluorescent labeling reagent (e.g., monobromobimane, mBBr)
-
Acetic acid to stop the derivatization reaction
-
Solid Phase Extraction (SPE) columns for sample cleanup
-
HPLC system with a fluorescence detector
-
C18 reverse-phase HPLC column
-
CoA standard
Protocol:
-
Sample Preparation:
-
For cultured cells, wash with cold PBS and pellet by centrifugation.
-
For tissues, excise and immediately freeze in liquid nitrogen. Weigh the frozen tissue.
-
Homogenize cells or tissue in ice-cold homogenization buffer.
-
-
Alkaline Hydrolysis:
-
Add KOH to the homogenate to a final concentration that raises the pH above 12 to hydrolyze all CoA thioesters to free CoA.
-
Incubate at 55°C for 2 hours.
-
-
Derivatization:
-
Neutralize the sample with acid.
-
Add the fluorescent labeling reagent (e.g., mBBr) in molar excess.
-
Incubate at room temperature in the dark for 2 hours.
-
Stop the reaction by adding acetic acid.
-
-
Sample Cleanup:
-
Centrifuge the sample to pellet any precipitate.
-
Purify the supernatant using an SPE column to remove unreacted labeling reagent and other interfering substances.
-
-
HPLC Analysis:
-
Inject the purified sample onto a C18 reverse-phase column.
-
Separate the derivatized CoA using a suitable mobile phase gradient (e.g., acetonitrile (B52724) and an aqueous buffer).
-
Detect the fluorescently labeled CoA using a fluorescence detector set at the appropriate excitation and emission wavelengths for the chosen probe.
-
-
Quantification:
-
Prepare a standard curve using known concentrations of CoA standard that have undergone the same derivatization and purification steps.
-
Calculate the concentration of CoA in the sample by comparing its peak area to the standard curve.
-
Normalize the result to the amount of starting material (e.g., cell number or tissue weight).
-
Pantothenate Kinase (PANK) Activity Assay
This protocol describes a radiometric assay for measuring PANK activity, which is a common and sensitive method.
Materials:
-
Assay buffer (e.g., Tris-HCl, pH 7.4)
-
Magnesium chloride (MgCl₂)
-
ATP
-
[¹⁴C]-labeled pantothenate
-
Cell or tissue lysate containing PANK, or purified PANK enzyme
-
Diethylaminoethyl (DEAE) filter discs
-
Wash buffer (e.g., 1% acetic acid)
-
Scintillation cocktail
-
Scintillation counter
Protocol:
-
Reaction Setup:
-
In a microcentrifuge tube, prepare a reaction mixture containing assay buffer, MgCl₂, ATP, and [¹⁴C]-pantothenate.
-
For inhibitor studies, add the test compound at the desired concentration.
-
-
Enzyme Reaction:
-
Initiate the reaction by adding the cell lysate or purified PANK enzyme to the reaction mixture.
-
Incubate at 37°C for a defined period (e.g., 60 minutes).
-
-
Reaction Termination and Separation:
-
Terminate the reaction by adding a stop solution (e.g., 10% acetic acid in ethanol).
-
Spot the reaction mixture onto DEAE filter discs. The positively charged DEAE matrix will bind the negatively charged product, [¹⁴C]-4'-phosphopantothenate, while the unreacted [¹⁴C]-pantothenate will not bind as strongly.
-
Wash the filter discs thoroughly with the wash buffer to remove unreacted substrate.
-
-
Quantification:
-
Dry the filter discs and place them in scintillation vials.
-
Add scintillation cocktail to each vial.
-
Measure the radioactivity using a scintillation counter. The amount of radioactivity is directly proportional to the PANK activity.
-
-
Data Analysis:
-
Calculate the specific activity of the enzyme (e.g., in pmol/min/mg protein).
-
For inhibitor studies, calculate the percent inhibition and determine the IC₅₀ value.
-
Conclusion
The regulation of intracellular this compound pools is a complex and highly orchestrated process that is fundamental to cellular life. The intricate interplay of biosynthesis, feedback inhibition, compartmentalization, and degradation ensures that the cellular supply of CoA is precisely matched to its metabolic demand. A thorough understanding of these regulatory networks is not only essential for basic research in cell metabolism but also holds significant promise for the development of novel therapeutic interventions for a range of human diseases. The experimental protocols and quantitative data provided in this guide serve as a valuable resource for researchers and drug development professionals working to unravel the complexities of CoA metabolism and its role in health and disease.
References
- 1. uniprot.org [uniprot.org]
- 2. benchchem.com [benchchem.com]
- 3. This compound degradation in the heart: effects of diabetes and insulin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. genecards.org [genecards.org]
- 5. Allosteric Regulation of Mammalian Pantothenate Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Physiological roles of the pantothenate kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Stimulation of myocardial this compound degradation by fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pantothenate kinase - Wikipedia [en.wikipedia.org]
- 9. Regulation of this compound levels by degradation: the ‘Ins and Outs’ - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. shop.carnabio.com [shop.carnabio.com]
- 12. Excess this compound Reduces Skeletal Muscle Performance and Strength in Mice Overexpressing Human PANK2 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ahajournals.org [ahajournals.org]
Pantothenic Acid as a Precursor for Coenzyme A Synthesis: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Coenzyme A (CoA) is an indispensable cofactor in all domains of life, playing a central role in numerous metabolic pathways, including the synthesis and oxidation of fatty acids and the oxidation of pyruvate (B1213749) in the citric acid cycle.[1] Its synthesis is a fundamental cellular process, with pantothenic acid (vitamin B5) serving as the essential precursor. This technical guide provides a comprehensive overview of the CoA biosynthetic pathway, detailing the enzymatic steps, regulatory mechanisms, and key intermediates. It is designed to be a resource for researchers, scientists, and drug development professionals, offering detailed experimental protocols for the quantification of CoA and its precursors, along with a summary of key kinetic and concentration data. Furthermore, this guide employs visualizations of the core pathways and experimental workflows to facilitate a deeper understanding of this vital metabolic process.
Introduction
This compound is a universal and essential cofactor involved in a myriad of metabolic reactions.[2] It acts as a carrier of acyl groups, most notably acetyl-CoA, which is a critical molecule in cellular metabolism, linking catabolic and anabolic pathways.[1] The synthesis of CoA is a five-step enzymatic pathway that begins with the phosphorylation of pantothenic acid.[3] Given its central role, the biosynthesis of CoA is tightly regulated to meet the metabolic demands of the cell. Dysregulation of this pathway is associated with several human diseases, including rare neurodegenerative disorders.[4] This guide will provide an in-depth exploration of the conversion of pantothenic acid to CoA, with a focus on the human pathway.
The this compound Biosynthetic Pathway
The synthesis of CoA from pantothenic acid is a conserved five-step enzymatic pathway that requires pantothenic acid, cysteine, and ATP.[3] The pathway involves the sequential action of five enzymes, with the last two steps in mammals being catalyzed by a single bifunctional enzyme.[4]
The five key enzymes in the CoA biosynthetic pathway are:
-
Pantothenate Kinase (PanK)
-
Phosphopantothenoylcysteine Synthetase (PPCS)
-
Phosphopantothenoylcysteine Decarboxylase (PPCDC)
-
Phosphopantetheine Adenylyltransferase (PPAT)
-
Dephospho-CoA Kinase (DPCK)
In mammals, PPAT and DPCK activities are housed within a single bifunctional enzyme called This compound Synthase (COASY) .[4][5]
Enzymatic Steps
-
Phosphorylation of Pantothenic Acid: The pathway is initiated by the phosphorylation of pantothenate to 4'-phosphopantothenate by Pantothenate Kinase (PanK) . This is the rate-limiting step in CoA biosynthesis and is subject to feedback inhibition.[6]
-
Addition of Cysteine: Phosphopantothenoylcysteine Synthetase (PPCS) then catalyzes the condensation of 4'-phosphopantothenate with cysteine to form 4'-phospho-N-pantothenoylcysteine (PPC). This reaction is coupled to the hydrolysis of ATP to AMP and pyrophosphate.[3]
-
Decarboxylation: The subsequent step is the decarboxylation of PPC by Phosphopantothenoylcysteine Decarboxylase (PPCDC) to produce 4'-phosphopantetheine.[4]
-
Adenylylation: Phosphopantetheine Adenylyltransferase (PPAT) , the first catalytic domain of COASY in mammals, transfers an adenylyl group from ATP to 4'-phosphopantetheine, forming dephospho-CoA.[4]
-
Phosphorylation of Dephospho-CoA: The final step is the phosphorylation of the 3'-hydroxyl group of the ribose moiety of dephospho-CoA by Dephospho-CoA Kinase (DPCK) , the second catalytic domain of COASY, to yield this compound.[4]
Visualization of the this compound Biosynthetic Pathway
Regulation of this compound Synthesis
The biosynthesis of CoA is primarily regulated at the first step of the pathway, catalyzed by Pantothenate Kinase (PanK). PanK activity is subject to feedback inhibition by CoA and its thioesters, such as acetyl-CoA.[7] This ensures that the intracellular concentration of CoA is maintained within a physiological range. The different human PanK isoforms exhibit varying sensitivities to this feedback inhibition.[7]
Allosteric Regulation of Pantothenate Kinase
Acetyl-CoA acts as a competitive inhibitor with respect to ATP, binding to an allosteric site on the PanK enzyme.[3] This binding induces a conformational change that reduces the enzyme's affinity for ATP, thereby downregulating CoA synthesis. In contrast, molecules like palmitoylcarnitine (B157527) can activate PanK2 by competitively antagonizing the inhibitory effect of acetyl-CoA, linking CoA synthesis to the status of fatty acid metabolism.[3]
Visualization of PanK Regulation
References
- 1. rcsb.org [rcsb.org]
- 2. Pantothenate kinase 2 interacts with PINK1 to regulate mitochondrial quality control via acetyl-CoA metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Activation of human mitochondrial pantothenate kinase 2 by palmitoylcarnitine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Modulation of Pantothenate Kinase 3 Activity by Small Molecules that Interact with the Substrate/Allosteric Regulatory Domain - PMC [pmc.ncbi.nlm.nih.gov]
- 5. genecards.org [genecards.org]
- 6. PPCDC Enzyme, Phosphopantothenoylcysteine Decarboxylase - Syd Labs [sydlabs.com]
- 7. Pantothenate kinase - Wikipedia [en.wikipedia.org]
An In-depth Technical Guide on Coenzyme A and its Involvement in Neurodegenerative Diseases
Audience: Researchers, scientists, and drug development professionals.
Core Focus: This guide provides a comprehensive overview of the critical role of Coenzyme A (CoA) in neuronal function and its implication in the pathogenesis of various neurodegenerative diseases. It delves into the biochemical pathways, metabolic significance, and the latest research findings, offering a valuable resource for those engaged in neuroscience research and therapeutic development.
Introduction to this compound: A Central Player in Cellular Metabolism
This compound is a fundamental cofactor in all living organisms, participating in a vast array of biochemical reactions.[1] Its primary role is to act as a carrier of acyl groups, most notably as acetyl-CoA, which is a critical intermediate in numerous metabolic pathways.[2] CoA is synthesized from pantothenic acid (vitamin B5) through a five-step enzymatic pathway.[3] Its functions are integral to cellular energy production, biosynthesis of fatty acids and neurotransmitters, and post-translational modification of proteins.[1][2] Given the high energy demands of the brain, the proper regulation of CoA homeostasis is paramount for neuronal health and function.[4]
The this compound Biosynthesis Pathway
The synthesis of CoA is a highly conserved process that occurs in the cytoplasm of mammalian cells.[3] The pathway involves the sequential action of five enzymes:
-
Pantothenate Kinase (PANK): Phosphorylates pantothenic acid to 4'-phosphopantothenate. This is the rate-limiting step in the pathway.[3]
-
Phosphopantothenoylcysteine Synthetase (PPCS): Catalyzes the condensation of 4'-phosphopantothenate with cysteine.
-
Phosphopantothenoylcysteine Decarboxylase (PPCDC): Decarboxylates phosphopantothenoylcysteine to produce 4'-phosphopantetheine (B1211885).
-
Phosphopantetheine Adenylyltransferase (PPAT): Transfers an adenylyl group from ATP to 4'-phosphopantetheine to form dephospho-CoA.
-
Dephospho-CoA Kinase (DPCK): Phosphorylates dephospho-CoA to the final product, this compound.
The last two steps are catalyzed by a bifunctional enzyme called CoA Synthase (COASY).[3]
This compound's Role in Major Metabolic Hubs
CoA and its thioester derivatives, particularly acetyl-CoA, are at the crossroads of several major metabolic pathways essential for neuronal function.
Tricarboxylic Acid (TCA) Cycle
Acetyl-CoA, derived from the breakdown of glucose, fatty acids, and amino acids, is the primary fuel for the TCA cycle. This cycle is the central hub of cellular respiration, generating ATP and reducing equivalents (NADH and FADH2) that are crucial for neuronal energy homeostasis.
Fatty Acid Metabolism
CoA is essential for both the synthesis and degradation (β-oxidation) of fatty acids. In the brain, fatty acids are crucial components of cell membranes and myelin sheaths, and their metabolism is vital for neuronal integrity and signaling.
This compound and Neurodegenerative Diseases
Emerging evidence strongly implicates dysregulation of CoA metabolism in the pathogenesis of several neurodegenerative diseases.
Pantothenate Kinase-Associated Neurodegeneration (PKAN)
PKAN is a rare, inherited neurodegenerative disorder characterized by iron accumulation in the brain. It is caused by mutations in the PANK2 gene, which encodes the mitochondrial isoform of pantothenate kinase.[3] Defective PANK2 activity is thought to lead to a deficiency in mitochondrial CoA, resulting in mitochondrial dysfunction, oxidative stress, and neuronal cell death.[3]
COASY Protein-Associated Neurodegeneration (CoPAN)
CoPAN is another rare neurodegenerative disorder with brain iron accumulation, caused by mutations in the COASY gene.[5] This results in a dysfunctional CoA synthase enzyme, leading to a disruption in the final steps of CoA biosynthesis.[5] The clinical features of CoPAN often overlap with those of PKAN, highlighting the critical role of a fully functional CoA biosynthesis pathway for neuronal health.[5]
Alzheimer's Disease (AD)
Studies have reported significantly lower levels of pantothenic acid, the precursor to CoA, in multiple brain regions of individuals with Alzheimer's disease.[6][7] This deficiency could lead to reduced CoA and acetyl-CoA levels, impairing mitochondrial function and the synthesis of acetylcholine, a neurotransmitter crucial for memory and learning that is depleted in AD.[8]
Parkinson's Disease (PD)
In Parkinson's disease, there is evidence of pantothenic acid deficiency in the brain, particularly in the substantia nigra, a region severely affected by the disease.[7][9] Furthermore, post-mortem studies of brains from Parkinson's disease patients have shown immunofluorescence of anti-CoA, suggesting a role for CoA in the disease process.[10]
Huntington's Disease (HD)
Research has also indicated a significant decrease in pantothenic acid levels in several brain regions of individuals with Huntington's disease.[7] While the direct measurement of CoA levels in HD brain tissue is less documented, the observed pantothenic acid deficiency suggests a potential impairment of CoA metabolism in this devastating neurodegenerative condition.
Data Presentation: Quantitative Analysis of CoA and its Precursors
The following tables summarize the quantitative data on the levels of this compound, Acetyl-CoA, and Pantothenic Acid in various neurodegenerative diseases compared to healthy controls.
Table 1: Pantothenic Acid (Vitamin B5) Concentrations in Human Brain Regions (µmol/kg wet weight)
| Brain Region | Alzheimer's Disease | Parkinson's Disease Dementia | Huntington's Disease | Healthy Controls | References |
| Cerebellum | ↓ (Significant) | ↓ (Significant) | ↓ (Significant) | Normal | [7] |
| Substantia Nigra | - | ↓ (Significant) | ↓ (Significant) | Normal | [7] |
| Motor Cortex | ↓ (Significant) | - | - | Normal | [7] |
| Middle Temporal Gyrus | ↓ (Significant) | - | - | Normal | [7] |
| Hippocampus | ↓ (Significant) | - | - | Normal | [7] |
| Medulla | - | ↓ (Significant) | - | Normal | [7] |
Table 2: this compound and Acetyl-CoA Levels in Neurodegenerative Diseases
| Analyte | Disease Model/Patient Tissue | Brain Region | Change vs. Control | Reference |
| Acetyl-CoA | 3xTg-AD Mouse Model (12 months) | Brain | ↓ (Significant) | [11] |
| Acetyl-CoA | Tg 2756 AD Mouse Model (15 months) | Nerve Terminals | ↓ (46% decrease in pyruvate oxidation) | [11] |
| This compound | Rat Brain (Thioacetamide-induced toxicity) | Brain | ↑ (60% increase at low dose) | [12] |
| Acetyl-CoA | Rat Brain (Thioacetamide-induced toxicity) | Brain | ↑ (4-fold increase at low-medium dose) | [12] |
Table 3: Kinetic Parameters of PANK2 and COASY Variants
| Enzyme | Mutation | Vmax (relative to WT) | Km (relative to WT) | Reference |
| PANK2 | G521R | ~0% | - | [13] |
| PANK2 | T528M | ~100% | ~100% | [13] |
| PANK2 | G219V | <10% | - | [14] |
| PANK2 | S471N | <10% | - | [14] |
| COASY | (in PCH) | ~1% | - | [15] |
| COASY | (in CoPAN) | 3-9% | - | [15] |
Experimental Protocols
This section provides an overview of key experimental methodologies used to study this compound and its role in neurodegenerative diseases.
Quantification of this compound and its Derivatives by LC-MS/MS
Objective: To accurately measure the levels of CoA, acetyl-CoA, and other short-chain acyl-CoAs in biological samples.
Methodology:
-
Sample Preparation:
-
Rapidly homogenize frozen brain tissue or cell pellets in an ice-cold extraction buffer, often containing an acid like perchloric acid to precipitate proteins.[11]
-
Centrifuge to pellet the precipitated proteins.
-
Neutralize the supernatant containing the CoA species.
-
-
LC-MS/MS Analysis:
-
Inject the prepared sample into a liquid chromatography system coupled to a tandem mass spectrometer (LC-MS/MS).[15]
-
Separate the different CoA species using a suitable chromatography column (e.g., C18).
-
Detect and quantify the individual CoA species based on their specific mass-to-charge ratios and fragmentation patterns.[15]
-
Use stable isotope-labeled internal standards for accurate quantification.
-
Assessment of Mitochondrial Function using Seahorse XF Analyzer
Objective: To measure mitochondrial respiration and glycolysis in real-time in live cells or isolated mitochondria from disease models.
Methodology:
-
Cell Seeding: Seed neuronal cells in a Seahorse XF culture plate.
-
Assay Preparation: Hydrate the sensor cartridge and prepare the assay medium and compounds (e.g., oligomycin, FCCP, rotenone/antimycin A).
-
Seahorse XF Analysis:
-
Replace the cell culture medium with the assay medium.
-
Place the cell plate in the Seahorse XF Analyzer.
-
The instrument sequentially injects the compounds and measures the oxygen consumption rate (OCR) and extracellular acidification rate (ECAR) in real-time.
-
-
Data Analysis: Analyze the OCR and ECAR data to determine key parameters of mitochondrial function, such as basal respiration, ATP production, maximal respiration, and spare respiratory capacity.
Proteomic Analysis of Protein CoAlation
Objective: To identify and quantify proteins that are post-translationally modified by the covalent attachment of this compound (CoAlation).
Methodology:
-
Protein Extraction and Digestion:
-
Extract proteins from brain tissue or cell lysates.
-
Digest the proteins into peptides using an enzyme such as trypsin.
-
-
Enrichment of CoAlated Peptides (Optional): Use affinity purification methods to enrich for peptides containing the CoA modification.
-
LC-MS/MS Analysis:
-
Separate the peptides by liquid chromatography.
-
Analyze the peptides by tandem mass spectrometry to identify the peptide sequences and the sites of CoAlation.
-
-
Data Analysis: Use specialized software to search the MS/MS data against a protein database to identify the CoAlated proteins and quantify the extent of modification.
Conclusion and Future Directions
The intricate involvement of this compound in fundamental neuronal processes underscores its significance in the context of neurodegenerative diseases. The clear genetic link between defects in CoA biosynthesis and devastating disorders like PKAN and CoPAN provides a strong rationale for investigating the role of CoA metabolism in more common neurodegenerative conditions such as Alzheimer's, Parkinson's, and Huntington's diseases.
Future research should focus on:
-
Developing more sensitive and specific biomarkers related to CoA metabolism to aid in the early diagnosis and monitoring of disease progression.
-
Elucidating the precise molecular mechanisms by which altered CoA homeostasis contributes to neuronal dysfunction and death in different neurodegenerative diseases.
-
Exploring therapeutic strategies aimed at restoring proper CoA levels and function in the brain, which may hold promise for the treatment of these debilitating disorders.
This technical guide provides a solid foundation for researchers, scientists, and drug development professionals to further explore the critical role of this compound in neurodegeneration and to drive the development of novel therapeutic interventions.
References
- 1. static.igem.org [static.igem.org]
- 2. hpst.cz [hpst.cz]
- 3. Defective pantothenate metabolism and neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Metabolic and Cellular Compartments of Acetyl-CoA in the Healthy and Diseased Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Evidence from the R6/2 Mouse Model of Huntington's Disease for Using Abnormal Brain Metabolism as a Biomarker for Evaluating Therapeutic Approaches for Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cerebral deficiency of vitamin B5 (d-pantothenic acid; pantothenate) as a potentially-reversible cause of neurodegeneration and dementia in sporadic Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Regulation of acetyl-coA carboxylase: properties of coA activation of acetyl-coA carboxylase - PMC [pmc.ncbi.nlm.nih.gov]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. Substantively Lowered Levels of Pantothenic Acid (Vitamin B5) in Several Regions of the Human Brain in Parkinson’s Disease Dementia - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. uniprot.org [uniprot.org]
- 14. Altered Neuronal Mitochondrial this compound Synthesis in Neurodegeneration with Brain Iron Accumulation Caused by Abnormal Processing, Stability, and Catalytic Activity of Mutant Pantothenate Kinase 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 15. LC-MS/MS-based analysis of this compound and short-chain acyl-coenzyme A thioesters - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Antioxidant Functions of Coenzyme A
For Researchers, Scientists, and Drug Development Professionals
Abstract
Coenzyme A (CoA) is a pivotal cofactor in cellular metabolism, primarily recognized for its role in the tricarboxylic acid cycle and fatty acid metabolism. However, emerging evidence has unveiled a novel and critical function of CoA as a significant component of the cellular antioxidant defense system. This technical guide provides a comprehensive overview of the antioxidant properties of CoA, with a particular focus on the recently discovered mechanism of protein CoAlation. This document details the direct and indirect antioxidant functions of CoA, presents available quantitative data, outlines experimental protocols for its study, and visualizes the key signaling pathways involved. This guide is intended to be a valuable resource for researchers and professionals in the fields of biochemistry, pharmacology, and drug development who are interested in the therapeutic potential of modulating CoA levels and its antioxidant functions.
Introduction: The Emerging Antioxidant Role of this compound
This compound is a ubiquitous and essential molecule synthesized from cysteine, pantothenate (vitamin B5), and ATP.[1][2] While its functions as an acyl group carrier are well-established, its role in redox regulation has only recently come to light.[1][2] Under conditions of oxidative or metabolic stress, CoA can act as a low-molecular-weight thiol antioxidant, protecting cellular components from damage induced by reactive oxygen species (ROS).[2][3] The primary mechanism underlying this protective effect is a reversible post-translational modification known as protein CoAlation, where CoA forms a mixed disulfide bond with reactive cysteine residues on target proteins.[1][3] This process not only shields these critical cysteines from irreversible oxidation but also modulates the activity of a wide range of proteins involved in metabolism and signaling.[3]
Core Antioxidant Functions of this compound
The antioxidant capabilities of this compound can be categorized into several key functions:
-
Direct Radical Scavenging: While not as extensively studied as other antioxidants, the thiol group of CoA can directly interact with and neutralize reactive oxygen species. However, its primary antioxidant role appears to be more nuanced than simple radical scavenging.
-
Protection of Protein Thiols via CoAlation: This is the most significant and well-documented antioxidant function of CoA. During oxidative stress, protein cysteine residues can be oxidized to sulfenic acid, which is a transient and highly reactive intermediate. If not reduced, it can be further oxidized to irreversible sulfinic and sulfonic acids, leading to loss of protein function. CoAlation protects these cysteine residues by forming a stable disulfide bond, which can be reversed when the cellular redox balance is restored.[2]
-
Regulation of Antioxidant Enzyme Systems: CoA has been shown to modulate the activity of key antioxidant enzymes. A prime example is the enhancement of mitochondrial thioredoxin reductase 2 (TXNRD2) activity through CoAlation, which in turn helps to mitigate mitochondrial lipid peroxidation and protect against ferroptosis, a form of iron-dependent cell death.[1][4]
-
Inhibition of Lipid Peroxidation: By protecting against oxidative damage and modulating antioxidant enzyme activity, CoA contributes to the prevention of lipid peroxidation, a destructive process that damages cellular membranes and generates harmful byproducts like malondialdehyde (MDA).[4][5]
Data Presentation: Quantitative Analysis of this compound Antioxidant Capacity
Quantitative data on the direct antioxidant capacity of this compound, such as reaction rate constants with various ROS and IC50 values from standard antioxidant assays, are not extensively available in the current literature. The primary focus of research has been on the qualitative description and cellular implications of protein CoAlation. The following table summarizes the limited quantitative information that has been reported.
| Parameter | Value | Organism/System | Reference |
| Relative Oxidation Rate | |||
| Copper-catalyzed air oxidation | 4-fold slower than Glutathione (B108866) (GSH) | In vitro | [2] |
| Copper-catalyzed air oxidation | 720-fold less rapid than Cysteine | In vitro | [2] |
| Protein CoAlation | |||
| CoAlated Proteins Identified | > 2200 | Prokaryotic and Eukaryotic cells | [3] |
| CoAlated Gene Products in S. aureus (diamide-induced stress) | > 12% | Staphylococcus aureus | [2] |
Note: The lack of extensive quantitative data highlights a significant gap in the current understanding of CoA's antioxidant chemistry and presents an opportunity for future research.
Key Signaling Pathways Involving this compound
The antioxidant functions of this compound are intricately linked with cellular signaling pathways that respond to oxidative stress.
Regulation of the Thioredoxin System and Ferroptosis Prevention via TXNRD2 CoAlation
A critical signaling pathway where CoA exerts its antioxidant function is in the regulation of the mitochondrial thioredoxin system, which plays a key role in preventing a specific type of cell death called ferroptosis. Under conditions of oxidative stress, such as that induced by the inhibition of the cystine/glutamate antiporter (xCT), cells become vulnerable to iron-dependent lipid peroxidation and subsequent ferroptosis. This compound can mitigate this process through the CoAlation of mitochondrial thioredoxin reductase 2 (TXNRD2).
The proposed mechanism is as follows:
-
Inhibition of xCT leads to depletion of intracellular cysteine, a precursor for both glutathione and this compound biosynthesis.
-
The resulting oxidative stress leads to the oxidation of a specific cysteine residue (Cys-483) on TXNRD2.
-
This compound forms a mixed disulfide bond with this oxidized cysteine, a process termed CoAlation.
-
This CoAlation of TXNRD2 enhances its enzymatic activity.
-
The activated TXNRD2 can then reduce thioredoxin 2 (TXN2).
-
Reduced TXN2, in turn, reduces peroxiredoxin 3 (PRDX3), an enzyme that detoxifies mitochondrial peroxides.
-
This cascade ultimately prevents the accumulation of mitochondrial lipid peroxides and protects the cell from ferroptosis.
This compound and the Nrf2 Signaling Pathway
The nuclear factor erythroid 2-related factor 2 (Nrf2) is a master regulator of the antioxidant response, inducing the expression of a wide array of cytoprotective genes through binding to the antioxidant response element (ARE) in their promoters. While a direct regulatory link between this compound and the Nrf2 pathway has not been definitively established in the literature, it is plausible that CoA may indirectly influence Nrf2 activity. For instance, by mitigating oxidative stress through protein CoAlation, CoA could modulate the redox-sensitive signaling cascades that lead to Nrf2 activation. Further research is required to elucidate the potential crosstalk between CoA metabolism and the Nrf2 signaling pathway.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the study of the antioxidant functions of this compound.
Detection and Identification of CoAlated Proteins
This protocol outlines the general workflow for the immunoprecipitation and mass spectrometric identification of CoAlated proteins from cell lysates.
Protocol 5.1.1: Immunoprecipitation of CoAlated Proteins
-
Cell Culture and Treatment: Culture cells of interest (e.g., HEK293T or specific cell lines relevant to the research question) to approximately 80-90% confluency. Induce oxidative stress by treating the cells with an appropriate agent (e.g., 100 µM H₂O₂ for 30 minutes).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse in a non-reducing lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1% NP-40, and a cocktail of protease inhibitors). It is crucial to omit any reducing agents like DTT or β-mercaptoethanol to preserve the disulfide bonds of CoAlated proteins.
-
Immunoprecipitation:
-
Pre-clear the cell lysate by incubating with protein A/G-agarose beads for 1 hour at 4°C.
-
Incubate the pre-cleared lysate with an anti-CoA monoclonal antibody overnight at 4°C with gentle rotation.
-
Add protein A/G-agarose beads and incubate for an additional 2-4 hours at 4°C.
-
-
Washing: Pellet the beads by centrifugation and wash them three to five times with ice-cold lysis buffer to remove non-specifically bound proteins.
-
Elution: Elute the immunoprecipitated proteins from the beads using a low pH elution buffer (e.g., 0.1 M glycine, pH 2.5) or by boiling in SDS-PAGE sample buffer containing a reducing agent to cleave the disulfide bond.
Protocol 5.1.2: LC-MS/MS Analysis of CoAlated Peptides
-
Protein Digestion: The eluted proteins are subjected to in-solution tryptic digestion to generate peptides.
-
LC Separation: The resulting peptide mixture is separated using a reverse-phase liquid chromatography system.
-
Mass Spectrometry: The separated peptides are analyzed by a high-resolution mass spectrometer. The instrument is typically operated in a data-dependent acquisition mode, where the most abundant precursor ions are selected for fragmentation (MS/MS).
-
Data Analysis: The MS/MS spectra are searched against a protein database using software such as MaxQuant or Proteome Discoverer. The search parameters should be set to include the mass shift corresponding to the CoA adduct on cysteine residues (+767.1 Da for intact CoA or a smaller mass if a fragmentation-based approach is used).
In Vitro CoAlation Assay
This protocol describes a method to induce and detect the CoAlation of a purified recombinant protein.
-
Protein Purification: Purify the recombinant protein of interest, ensuring it contains accessible cysteine residues.
-
Oxidation of Protein: Induce mild oxidation of the protein's cysteine residues by incubating it with a low concentration of an oxidizing agent (e.g., H₂O₂).
-
CoAlation Reaction: Incubate the oxidized protein with an excess of this compound in a suitable reaction buffer (e.g., phosphate (B84403) buffer, pH 7.4) for a defined period.
-
Detection of CoAlation: The extent of CoAlation can be assessed by:
-
Western Blotting: Using an anti-CoA antibody to detect the CoAlated protein.
-
Mass Spectrometry: Analyzing the mass shift of the protein or its tryptic peptides.
-
Measurement of Thioredoxin Reductase Activity
This protocol is adapted for measuring the effect of this compound on TXNRD activity.
-
Sample Preparation: Prepare cell or tissue lysates as described in Protocol 5.1.1.
-
Reaction Mixture: Prepare a reaction mixture containing NADPH, a substrate for TXNRD (e.g., DTNB or a thioredoxin substrate), and the cell lysate.
-
Initiation of Reaction: Initiate the reaction by adding the substrate.
-
Spectrophotometric Measurement: Monitor the change in absorbance at the appropriate wavelength (e.g., 412 nm for the reduction of DTNB) over time.
-
Effect of CoA: To assess the effect of CoA, pre-incubate the cell lysate with CoA before initiating the reaction and compare the reaction rate to that of the untreated control.
Assessment of Lipid Peroxidation (TBARS Assay)
The Thiobarbituric Acid Reactive Substances (TBARS) assay is a common method to measure malondialdehyde (MDA), a byproduct of lipid peroxidation.
-
Sample Preparation: Prepare cell or tissue homogenates.
-
Reaction: Add thiobarbituric acid (TBA) reagent to the sample and incubate at high temperature (e.g., 95°C) for a specified time.
-
Measurement: After cooling, measure the absorbance of the resulting pink-colored product at approximately 532 nm.
-
Effect of CoA: To evaluate the protective effect of CoA, pre-treat cells or tissues with CoA before inducing oxidative stress and compare the MDA levels to the untreated, stressed control.
Conclusion and Future Directions
The discovery of protein CoAlation has fundamentally expanded our understanding of the cellular functions of this compound, establishing it as a key player in the antioxidant defense system. This technical guide has summarized the current knowledge of CoA's antioxidant properties, with a focus on its protective role against oxidative stress through the reversible modification of protein thiols. The regulation of the mitochondrial thioredoxin system via TXNRD2 CoAlation highlights a specific and crucial signaling pathway where this mechanism is employed to prevent ferroptotic cell death.
Despite these significant advances, several areas warrant further investigation. The lack of comprehensive quantitative data on the direct radical scavenging activity of CoA remains a notable gap. Future studies should aim to determine the reaction kinetics of CoA with various ROS to provide a more complete picture of its antioxidant capacity. Furthermore, the detailed molecular mechanisms of CoAlation, including the enzymes that may catalyze or reverse this process, are yet to be fully elucidated. The potential interplay between CoA and other major antioxidant signaling pathways, such as the Nrf2 system, also presents an exciting avenue for future research.
For drug development professionals, the modulation of intracellular CoA levels and the process of protein CoAlation represent novel therapeutic targets for diseases associated with oxidative stress, such as neurodegenerative disorders, cardiovascular diseases, and cancer. A deeper understanding of the antioxidant functions of this compound will undoubtedly pave the way for the development of innovative therapeutic strategies.
References
- 1. biorxiv.org [biorxiv.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. biorxiv.org [biorxiv.org]
- 5. The effects of vitamin E supplementation on malondialdehyde as a biomarker of oxidative stress in haemodialysis patients: a systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Quantification of Coenzyme A in Cell Lysates using High-Performance Liquid Chromatography (HPLC)
Application Note and Detailed Protocol
Introduction
Coenzyme A (CoA) is a vital cofactor in numerous metabolic pathways, including the tricarboxylic acid (TCA) cycle, fatty acid β-oxidation, and the synthesis of fatty acids, cholesterol, and acetylcholine. The quantification of intracellular CoA levels is crucial for understanding cellular energy metabolism and the pathophysiology of various diseases. This application note provides a detailed protocol for the reliable quantification of total this compound in cell lysates using reverse-phase high-performance liquid chromatography (RP-HPLC) with UV or fluorescence detection. The described method is suitable for researchers in cellular metabolism, drug discovery, and diagnostics.
This compound and its thioester derivatives are central to cellular metabolism, acting as carriers for acyl groups. The dynamic nature of the CoA pool, with rapid interconversion between free CoA and its thioesters, presents a challenge for accurate measurement.[1] To address this, two primary strategies are employed: one measures the total CoA pool by hydrolyzing thioesters to free CoA, while another separates and quantifies free CoA and its various acyl-CoA species. This protocol focuses on the determination of total CoA via hydrolysis and derivatization, a robust method for assessing the overall CoA status within the cell.[1] A second, direct HPLC-UV method for the simultaneous quantification of CoA and Acetyl-CoA is also presented.
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the central role of this compound in metabolism and the general workflow for its quantification.
Experimental Protocols
Two distinct protocols are presented below. Protocol 1 describes the measurement of total CoA using hydrolysis and derivatization for fluorescence detection, which offers high sensitivity.[1] Protocol 2 details a simpler method for the simultaneous measurement of CoA and acetyl-CoA using HPLC with UV detection.[2][3][4]
Protocol 1: Quantification of Total this compound with Fluorescence Detection
This method is adapted from a procedure that measures the entire CoA pool by first hydrolyzing all CoA thioesters to free CoA, followed by derivatization with monobromobimane (B13751) (mBBr) to yield a highly fluorescent product.[1]
1. Materials and Reagents
-
Potassium Hydroxide (KOH), 1 M and 0.25 M solutions
-
Trizma-HCl, 1 M, pH 8.0
-
Monobromobimane (mBBr), 100 mM in acetonitrile (B52724)
-
Acetonitrile (HPLC grade)
-
Methanol (B129727) (HPLC grade)
-
Potassium phosphate (B84403) monobasic (KH₂PO₄)
-
This compound lithium salt hydrate (B1144303) (for standards)
-
Solid Phase Extraction (SPE) columns (e.g., C18)
-
Wash Buffer: 50% methanol + 2% acetic acid
-
Elution Buffer: 95% ethanol (B145695) with 50 mM ammonium (B1175870) formate
-
Cultured cells and Phosphate Buffered Saline (PBS)
2. Sample Preparation and Extraction
-
Cell Harvesting: Harvest cultured cells by centrifugation (e.g., 150 x g for 5 minutes at 4°C).[1]
-
Washing: Wash the cell pellet once with ice-cold PBS and once with cold water to remove media components.
-
Lysis and Hydrolysis: Resuspend the cell pellet in 2.5 mL of cold water and add 400 µL of 0.25 M KOH.[1] Vortex vigorously. This step raises the pH to >12, which facilitates cell lysis and the hydrolysis of CoA thioesters to free CoA.[1]
-
Incubation: Incubate the samples at 55°C for 2 hours in a water bath.[1]
-
Neutralization: Add 160 µL of 1 M Trizma-HCl to bring the pH to approximately 8.0.[1]
3. Derivatization
-
Add 10 µL of 100 mM mBBr to each sample.[1] Vortex immediately.
-
Incubate at room temperature for 2 hours in the dark to allow the reaction between the thiol group of CoA and mBBr to complete.[1]
4. Sample Cleanup (SPE)
-
Condition a C18 SPE column according to the manufacturer's instructions.
-
Load the derivatized sample onto the column.
-
Wash the column with Wash Buffer (50% methanol + 2% acetic acid).[1]
-
Elute the CoA-bimane product with Elution Buffer (95% ethanol with 50 mM ammonium formate).[1]
-
Evaporate the eluate to dryness under a stream of nitrogen and resuspend in a known volume of mobile phase for HPLC analysis.
5. HPLC Conditions
-
Column: Gemini C18, 3 µm, 100 Å, 4.6 x 150 mm[1]
-
Mobile Phase A: 50 mM KH₂PO₄, pH 4.6[1]
-
Mobile Phase B: Acetonitrile[1]
-
Flow Rate: 0.5 mL/min[1]
-
Injection Volume: 20 µL[1]
-
Detection: Fluorescence detector
-
Gradient: A linear gradient should be optimized to separate the CoA-bimane peak from other cellular components.[1]
6. Quantification
-
Prepare a standard curve by derivatizing known concentrations of CoA standard in the same manner as the samples.
-
Inject the standards and samples onto the HPLC system.
-
Record the peak area of the CoA-bimane derivative.
-
Calculate the concentration of CoA in the samples by comparing their peak areas to the standard curve.
-
Normalize the results to cell number or total protein content.
Protocol 2: Simultaneous Quantification of CoA and Acetyl-CoA with UV Detection
This method allows for the direct measurement of both free CoA and acetyl-CoA without a derivatization step, relying on their native UV absorbance at 254 nm.[2][3][4]
1. Materials and Reagents
-
Perchloric Acid (PCA), 5% aqueous solution containing 50 µM DTT[4]
-
Sodium Phosphate Monobasic
-
Sodium Acetate
-
Acetonitrile (HPLC grade)
-
This compound and Acetyl-Coenzyme A standards
-
0.1 M NaOH for protein pellet resuspension
-
Cultured cells and Phosphate Buffered Saline (PBS)
2. Sample Preparation and Extraction
-
Cell Harvesting: Harvest and wash cells as described in Protocol 1.
-
Deproteinization: Resuspend the cell pellet in 0.3 mL of ice-cold 5% PCA solution containing 50 µM DTT.[3][4]
-
Lysis: Incubate on ice for 10 minutes, vortexing several times to ensure complete lysis and protein precipitation.[3][4]
-
Centrifugation: Centrifuge at 14,000 x g for 10 minutes at 4°C.[3][4]
-
Supernatant Collection: Carefully collect the supernatant, which contains the CoA and acetyl-CoA. This can be directly injected into the HPLC system.[3][4]
-
Protein Quantification: Resuspend the remaining pellet in 0.3 mL of 0.1 M NaOH for subsequent protein analysis (e.g., BCA assay).[3][4]
3. HPLC Conditions
-
Mobile Phase: Isocratic elution with 100 mM monosodium phosphate and 75 mM sodium acetate, pH adjusted to 4.6, mixed with acetonitrile (94:6 v/v).[3]
-
Detection: UV detector at 254 nm[5]
4. Quantification
-
Prepare standard curves for both CoA and acetyl-CoA by injecting known concentrations.
-
The retention times for CoA and acetyl-CoA are approximately 3.8 and 7.8 minutes, respectively, under these conditions.[2][3][4]
-
Calculate the concentrations in the samples by comparing their peak areas to the respective standard curves.
-
Normalize the results to the protein content of each sample.
Data Presentation
The following tables summarize typical quantitative data obtained from HPLC analysis of this compound.
Table 1: HPLC Method Performance Characteristics
| Parameter | Method 1 (Fluorescence) | Method 2 (UV Detection) | Reference(s) |
| Analyte(s) | Total CoA | CoA, Acetyl-CoA | [1],[2] |
| Derivatization | Yes (mBBr) | No | [1],[4] |
| Limit of Detection (LOD) | Low pmol range | ~0.114 pmol (CoA), ~0.36 pmol (Acetyl-CoA) | [6],[4] |
| Recovery | Not specified | 95-97% | [2], |
| Coefficient of Variation (CV) | Not specified | <1% (standards), 1-3% (samples) | [2], |
Table 2: Typical HPLC Parameters and Results
| Parameter | Value | Reference(s) |
| Column Type | Reverse-Phase C18 | [1],[3],[5] |
| Detection Wavelength (UV) | 254 nm | [5] |
| Typical Retention Time (CoA) | ~3.8 min | [2],[4] |
| Typical Retention Time (Acetyl-CoA) | ~7.8 min | [2],[4] |
| Linear Range | Physiologically relevant range (e.g., 0-5 µM) | [2] |
Conclusion
The protocols described provide robust and reliable methods for the quantification of this compound in cell lysates. The choice between the high-sensitivity fluorescence-based method for total CoA and the simpler UV-based method for simultaneous CoA and acetyl-CoA analysis will depend on the specific research question and available instrumentation. Proper sample handling, including rapid harvesting and quenching of metabolic activity, is critical for accurate results.[7][8] These application notes serve as a comprehensive guide for researchers to implement CoA analysis in their studies of cellular metabolism and disease.
References
- 1. Quantification of this compound in Cells and Tissues [jove.com]
- 2. researchgate.net [researchgate.net]
- 3. Determination of this compound and Acetyl-Coenzyme A in Biological Samples Using HPLC with UV Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. The analysis of acyl-coenzyme A derivatives by reverse-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Simultaneous quantification of this compound and its salvage pathway intermediates in in vitro and whole cell-sourced samples - RSC Advances (RSC Publishing) DOI:10.1039/C7RA00192D [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. Suspect screening and targeted analysis of acyl this compound thioesters in bacterial cultures using a high-resolution tribrid mass spectrometer - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Profiling Acyl-Coenzyme A Species Using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Audience: Researchers, scientists, and drug development professionals.
Introduction
Acyl-Coenzyme A (acyl-CoA) thioesters are central intermediates in cellular metabolism, playing critical roles in energy production through fatty acid β-oxidation, lipid biosynthesis, protein acylation, and regulation of gene expression.[1][2] Dysregulation of acyl-CoA metabolism is associated with numerous diseases, including metabolic disorders, obesity, diabetes, and cancer.[2][3] Consequently, the accurate profiling and quantification of the diverse acyl-CoA pool are essential for understanding disease mechanisms, discovering biomarkers, and evaluating the efficacy of therapeutic interventions.[2][3]
However, the analysis of acyl-CoAs presents significant challenges due to their low cellular abundance, inherent instability in aqueous solutions, and structural diversity.[1][4] Liquid chromatography coupled to tandem mass spectrometry (LC-MS/MS) has emerged as the preferred analytical technique, offering the high sensitivity, specificity, and broad coverage required for comprehensive acyl-CoA profiling in complex biological samples.[3][5][6]
This application note provides detailed protocols for the extraction and analysis of a wide range of acyl-CoA species from biological matrices using LC-MS/MS.
Principle of the Method
The overall workflow for acyl-CoA profiling involves three main stages: extraction of acyl-CoAs from the biological sample, chromatographic separation of the different acyl-CoA species, and their subsequent detection and quantification by tandem mass spectrometry. A common approach for detection utilizes Multiple Reaction Monitoring (MRM) in positive ion mode, which monitors the characteristic neutral loss of the 507 Da phospho-ADP moiety from the precursor ion.[6][7][8][9]
Experimental Protocols
Caution: Acyl-CoAs are prone to hydrolysis, especially in alkaline or strongly acidic solutions.[6] Work quickly, keep samples on ice or at 4°C whenever possible, and use fresh solutions.
Protocol 1: Sample Extraction via Protein Precipitation
This protocol is suitable for a broad range of short- to long-chain acyl-CoAs from cultured cells or pulverized tissue.
Materials:
-
Frozen tissue (~20-40 mg) or cell pellet (~1-5 million cells)
-
Extraction Solvent: Acetonitrile/Methanol (B129727)/Water (2:2:1, v/v/v) or Acetonitrile/Isopropanol/Methanol (3:1:1, v/v/v).[4][10]
-
Internal Standards (IS): A mixture of odd-chain (e.g., C15:0-CoA, C17:0-CoA) or stable isotope-labeled acyl-CoAs.[9][11]
-
Ice-cold 150 mM Ammonium (B1175870) Bicarbonate (for tissue).[10]
Procedure:
-
For tissue, homogenize the frozen sample in 500 µL of ice-cold ammonium bicarbonate using a bead beater or sonicator.[10] For cells, start at step 2.
-
Add a 20-fold excess (v/w) of ice-cold Extraction Solvent containing the internal standards to the tissue homogenate or cell pellet.[4] For example, add 1 mL of solvent to a 50 mg sample.
-
Vortex vigorously for 1-2 minutes to ensure complete protein precipitation and metabolite extraction.
-
Incubate the mixture on ice or at -20°C for 20-30 minutes to enhance precipitation.
-
Centrifuge at >14,000 x g for 15 minutes at 4°C to pellet cell debris and precipitated protein.[12]
-
Carefully transfer the supernatant to a new tube.
-
Evaporate the supernatant to dryness under a stream of nitrogen gas or using a vacuum concentrator.[6][13]
-
Reconstitute the dried extract in a suitable solvent compatible with the LC mobile phase (e.g., 50-100 µL of 50% Methanol/Water or Mobile Phase A).[6] The stability of acyl-CoAs is often better in slightly acidic methanolic solutions.[6]
-
Centrifuge the reconstituted sample at >14,000 x g for 10 minutes at 4°C to remove any remaining particulates.
-
Transfer the clear supernatant to an autosampler vial for LC-MS/MS analysis. Using glass vials is recommended to improve sample stability.[14][15]
Protocol 2: Alternative Extraction & Cleanup using Solid-Phase Extraction (SPE)
SPE is often used to remove deproteinizing agents like trichloroacetic acid (TCA) and to concentrate the acyl-CoA fraction, though it may result in poor recovery of more hydrophilic species.[7]
Materials:
-
SPE Cartridge: Oasis HLB or 2-(2-pyridyl)ethyl-functionalized silica (B1680970) cartridges are commonly used.[16]
-
Activation Solvent: Methanol
-
Equilibration/Wash Buffer: e.g., 50 mM Ammonium Formate (B1220265) (pH 6.3) or similar buffer.[13]
-
Elution Solvents: Typically a series of increasing organic solvent concentrations, e.g., mixtures of ammonium formate buffer and methanol.[13]
Procedure:
-
Perform an initial acid precipitation (e.g., with 10% TCA) and centrifugation as described in other methods.[7]
-
Activate the SPE cartridge with 3 mL of methanol.[13]
-
Equilibrate the cartridge with 3 mL of Equilibration Buffer.[13]
-
Load the supernatant from the acid precipitation step onto the cartridge.
-
Wash the cartridge with 3 mL of Equilibration/Wash Buffer to remove salts and highly polar contaminants.[13]
-
Elute the acyl-CoAs using a stepwise gradient of methanol in buffer (e.g., 3 mL of 50% methanol, followed by 3 mL of 75% methanol, then 3 mL of 100% methanol).[13]
-
Combine the elution fractions, evaporate to dryness, and reconstitute as described in Protocol 1 (Steps 7-10).
LC-MS/MS Analysis Parameters
The following tables provide representative parameters for the analysis of acyl-CoAs. These should be optimized for the specific instrument and analytes of interest.
Data Presentation: Quantitative Parameters
Table 1: Example Liquid Chromatography Parameters
| Parameter | Description |
| Column | Reversed-phase C18 or C8 column (e.g., 100 x 2.1 mm, <3 µm particle size).[6][17] |
| Mobile Phase A | 10 mM Ammonium Acetate (pH ~6.8) or 15 mM Ammonium Hydroxide in Water.[6][17] |
| Mobile Phase B | Acetonitrile (ACN).[6] |
| Flow Rate | 0.2 - 0.4 mL/min.[6][17] |
| Injection Volume | 10 - 30 µL.[6][18] |
| Column Temp. | 32 - 40 °C.[6][13] |
| Example Gradient | Start at 20% B, increase to 100% B over 15 min, hold for 7.5 min, return to 20% B.[6] |
Table 2: Example Mass Spectrometry Parameters and MRM Transitions
Acyl-CoAs are typically analyzed in positive electrospray ionization (ESI+) mode. The most abundant fragmentation is the neutral loss of the 507 Da phospho-ADP moiety.[6][7]
| Parameter | Setting |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Spray Voltage | 3.2 - 5.5 kV.[6][11] |
| Source Temp. | 120 °C.[6] |
| Desolvation Temp. | 500 °C.[6] |
| Collision Gas | Argon.[6] |
| Analyte | Precursor Ion (m/z) [M+H]⁺ | Product Ion (m/z) [M-507+H]⁺ | Collision Energy (eV) |
| Acetyl-CoA (C2:0) | 810.1 | 303.1 | ~30-35 |
| Malonyl-CoA (C3:0) | 854.1 | 347.1 | ~30-35 |
| Butyryl-CoA (C4:0) | 838.2 | 331.2 | ~30-35 |
| Hexanoyl-CoA (C6:0) | 866.2 | 359.2 | ~30-35 |
| Octanoyl-CoA (C8:0) | 894.3 | 387.3 | ~30-35 |
| Myristoyl-CoA (C14:0) | 978.6 | 471.3 | ~30-35.[17] |
| Palmitoyl-CoA (C16:0) | 1006.6 | 499.3 | ~30-35.[17] |
| Stearoyl-CoA (C18:0) | 1034.6 | 527.3 | ~30-35.[17] |
| Oleoyl-CoA (C18:1) | 1032.6 | 525.5 | ~30-35.[17] |
| Arachidonyl-CoA (C20:4) | 1054.6 | 547.6 | ~30-35 |
Note: Precursor and product ion m/z values are monoisotopic. Collision energies are instrument-dependent and require optimization.[6][11]
Table 3: Example Endogenous Acyl-CoA Levels in Mammalian Cells
This table provides an example of the range of concentrations that can be expected. Values are highly dependent on cell type and physiological state.
| Cell Line | Acyl-CoA Species | Concentration (pmol/10⁶ cells) |
| MCF7 Cells | Total Acyl-CoAs | 80.4 ± 6.1 |
| C16:0-CoA | ~25 | |
| C18:1-CoA | ~18 | |
| C24:1-CoA | ~12 | |
| RAW264.7 Cells | Total Acyl-CoAs | 12.0 ± 1.0 |
| C18:1-CoA | ~3.5 | |
| C14:0-CoA | ~2.4 | |
| C16:0-CoA | ~1.5 | |
| Data adapted from Haynes C.A., et al. (2008).[11] |
Key Considerations and Troubleshooting
-
Analyte Stability: Acyl-CoAs are unstable. Minimize freeze-thaw cycles, keep samples cold, and analyze them promptly after preparation.[1][6]
-
Internal Standards: The use of appropriate internal standards (ideally stable isotope-labeled for each analyte class) is critical for accurate quantification to correct for extraction losses and matrix effects.[5]
-
Chromatography: Good chromatographic separation is essential to minimize ion suppression from co-eluting species.[6] Retention time generally increases with the length of the fatty acid chain and decreases with the number of double bonds.[6]
-
Matrix Effects: Biological samples can cause ion suppression or enhancement. Evaluate matrix effects by comparing standard curves prepared in solvent versus those prepared in an extracted blank matrix.[19]
-
Short vs. Long Chains: Extraction efficiency and chromatographic behavior can differ significantly between short-chain (more polar) and long-chain (more non-polar) acyl-CoAs. Methods may need to be optimized for a specific chain-length range.[7][10]
Conclusion
The LC-MS/MS methods described provide a robust and sensitive platform for the comprehensive profiling of acyl-CoA species in biological systems. This capability is invaluable for metabolic research and drug development, enabling a deeper understanding of the metabolic pathways that underpin health and disease.[3][5] Careful attention to sample handling and method optimization is crucial for generating high-quality, reproducible data.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Acyl-CoA: What is and Analytical Methods - MetwareBio [metwarebio.com]
- 3. Acyl-CoA: Functions, Metabolism, and Analytical Methods - Creative Proteomics [creative-proteomics.com]
- 4. researchgate.net [researchgate.net]
- 5. High-Resolution Metabolomics with Acyl-CoA Profiling Reveals Widespread Remodeling in Response to Diet - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development of a Novel Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Quantitation of fatty acyl-coenzyme As in mammalian cells by liquid chromatography-electrospray ionization tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Multi-Method Quantification of Acetyl-Coenzyme A and Further Acyl-Coenzyme A Species in Normal and Ischemic Rat Liver [mdpi.com]
- 13. Novel approach in LC-MS/MS using MRM to generate a full profile of acyl-CoAs: discovery of acyl-dephospho-CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Quantitative Analysis of Acetyl-CoA, Malonyl-CoA, and Succinyl-CoA in Myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Measuring long chain acyl-CoA concentrations and enrichment using LC/MS/MS with selected reaction monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. A liquid chromatography tandem mass spectrometry method for a semiquantitative screening of cellular acyl-CoA - PubMed [pubmed.ncbi.nlm.nih.gov]
Evaluation of Commercial Coenzyme A Assay Kits: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Coenzyme A (CoA) is a crucial cofactor in numerous metabolic pathways, including the synthesis and oxidation of fatty acids and the oxidation of pyruvate (B1213749) in the citric acid cycle.[1][2][3] Its primary role is to carry and transfer acyl groups.[2][3] Given its central role in metabolism, the accurate quantification of CoA in biological samples is vital for research in areas such as metabolic diseases, drug discovery, and cellular physiology. This document provides an evaluation of several commercially available this compound assay kits, presenting their key characteristics, a generalized protocol, and visual workflows to aid in experimental design and execution.
Commercially Available this compound Assay Kits: A Comparative Overview
A variety of commercial kits are available for the quantification of this compound, primarily based on colorimetric or fluorometric detection methods. These assays offer a convenient and high-throughput alternative to more complex methods like HPLC-MS.[4][5] The general principle of many of these kits involves a two-step enzymatic reaction.[1][2][3] First, CoA is converted to acyl-CoA, which is then oxidized to produce a detectable signal, often via hydrogen peroxide (H₂O₂) reacting with a specific dye.[1][2][3]
Data Presentation: Kit Comparison
The following table summarizes the key features of several commercially available this compound assay kits based on manufacturer-provided information.
| Feature | Assay Genie (BA0093)[1] | Sigma-Aldrich (MAK504)[2] | BioAssay Systems (EICA-100)[3] | Abcam (ab102504) | Novus Biologicals (KA1664) | Abcam (ab138889) |
| Detection Method | Colorimetric (570 nm) / Fluorometric (Ex/Em 530/585 nm) | Colorimetric (570 nm) / Fluorometric (Ex/Em 530/585 nm) | Colorimetric (570 nm) / Fluorometric (Ex/Em 530/585 nm) | Colorimetric (570 nm) / Fluorometric (Ex/Em 535/587 nm) | Colorimetric / Fluorometric | Fluorometric (Ex/Em 490/520 nm) |
| Assay Principle | Enzymatic, H₂O₂ production | Enzymatic, H₂O₂ production | Enzymatic, H₂O₂ production | Enzymatic, H₂O₂ production | Quantitative Colorimetric/Fluorometric | Detection of -SH group |
| Sample Types | Biological Samples | Variety of biological samples | Biological Samples | Urine, Plasma, Serum, Tissue/Cell Lysates, Culture Media | Plasma, Serum | Cell/Tissue Extracts, Cell Lysate |
| Detection Range (Colorimetric) | 5 - 1000 µM | 5 - 1000 µM | 5 - 1000 µM | 2.5 - 250 µM | 5 - 1000 µM | N/A |
| Detection Range (Fluorometric) | 3 - 100 µM | 3 - 100 µM | 3 - 100 µM | 2.5 - 250 µM | 3 - 100 µM | ≥ 40 nM |
| Sensitivity | 3 µM (Fluorometric) | 3 µM (Fluorometric) | 3 µM | > 2.5 µM | 3 µM | ≥ 40 nM |
| Assay Time | ~60 min | Not specified | ~60 min | ~60 min | Not specified | ~60 min |
| Kit Size | 100 tests | 100 tests | 100 tests | Not specified | Not specified | Not specified |
Signaling Pathway and Experimental Workflow Diagrams
To visually represent the context and execution of this compound assays, the following diagrams have been generated.
References
Protocol for Coenzyme A Extraction from Tissue Samples: Application Notes and Methodologies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Coenzyme A (CoA) and its thioester derivatives are pivotal intermediates in cellular metabolism, playing critical roles in numerous anabolic and catabolic pathways, including the tricarboxylic acid (TCA) cycle, fatty acid metabolism, and the synthesis of neurotransmitters. The accurate quantification of CoA levels in tissue samples is crucial for understanding metabolic regulation in both physiological and pathological states, and for evaluating the effects of therapeutic interventions. This document provides detailed protocols for the extraction of total this compound from tissue samples, optimized for subsequent analysis by High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Data Presentation: Comparison of Extraction Methods
Several methods have been established for the extraction of this compound and its derivatives from biological samples. The choice of method can significantly impact the recovery and stability of these molecules. Below is a summary of quantitative data for different extraction approaches.
| Extraction Method | Analyte(s) | Typical Recovery Rate (%) | Advantages | Disadvantages | Reference(s) |
| Potassium Hydroxide (KOH) Hydrolysis | Total CoA | High (not explicitly quantified) | Simple, reliable for total CoA pool measurement. | Hydrolyzes all CoA thioesters, preventing analysis of individual species. | [1][2] |
| Perchloric Acid (PCA) Precipitation | CoA, Acetyl-CoA | 95-97% | Good for short-chain acyl-CoAs, stable extracts. | May not efficiently extract long-chain acyl-CoAs. | [3][4] |
| 5-Sulfosalicylic Acid (SSA) Precipitation | Short-chain acyl-CoAs, CoA biosynthetic intermediates | 59-80% for various acyl-CoAs | Retains water-soluble intermediates often lost in other methods; no SPE needed. | Lower recovery for some acyl-CoAs compared to other methods. | [5][6] |
| Acetonitrile (B52724)/Isopropanol Extraction with SPE | Short- to long-chain acyl-CoAs | 93-104% (extraction), 83-90% (SPE) | Broad applicability for various acyl-CoA species with high recovery. | More complex, multi-step procedure. | [7][8] |
| Trichloroacetic Acid (TCA) with SPE | Short-chain acyl-CoAs | 26-62% | Established method. | Lower recovery rates for many acyl-CoAs. | [6] |
Experimental Protocols
This section details a robust protocol for the extraction of total this compound from tissue samples, primarily adapted from methods involving alkaline hydrolysis to cleave thioester bonds, followed by derivatization for sensitive detection.[1][2]
Protocol: Total this compound Extraction and Derivatization
1. Materials and Reagents
-
Tissue Samples: Rapidly excised and immediately frozen in liquid nitrogen. Store at -80°C until use.
-
Solutions and Buffers:
-
1 mM Potassium Hydroxide (KOH)
-
0.25 M Potassium Hydroxide (KOH)
-
1 M Trizma-HCl, pH 8.0
-
100 mM monobromobimane (B13751) (mBBr) in acetonitrile (light sensitive)
-
Acetic Acid
-
Wash Buffer for Solid Phase Extraction (SPE): 50% methanol (B129727) + 2% acetic acid
-
Elution Buffer for SPE: 95% ethanol (B145695) containing 50 mM ammonium (B1175870) formate
-
-
Equipment:
-
Glass test tubes
-
Homogenizer (e.g., Potter-Elvehjem)
-
Water bath
-
Vortex mixer
-
Centrifuge
-
Solid Phase Extraction (SPE) columns
-
HPLC system with fluorescence or UV detector
-
2. Sample Preparation and Homogenization
-
On ice, weigh 30-40 mg of frozen tissue.
-
Transfer the frozen tissue to a pre-chilled glass test tube containing cold 1 mM KOH.
-
Immediately homogenize the tissue for 30 seconds, avoiding complete thawing.
-
Add 500 µL of 0.25 M KOH to the homogenate.
-
Vortex vigorously for 10 seconds. This step raises the pH to above 12, which facilitates the hydrolysis of CoA thioesters to yield free CoA.[2]
3. Hydrolysis of CoA Thioesters
-
Incubate the samples at 55°C for 2 hours in a water bath without shaking to ensure complete hydrolysis of all CoA thioesters.[2]
4. Derivatization of Free CoA
-
Cool the samples on ice.
-
Add 150 µL of 1 M Trizma-HCl to adjust the pH to approximately 8.
-
Add 10 µL of 100 mM mBBr solution. The mBBr reacts with the free thiol group of CoA, rendering it fluorescent.[1][2]
-
Vortex for 10 seconds.
-
Incubate at room temperature for 2 hours in the dark to allow for complete derivatization.
-
Stop the reaction by adding 100 µL of acetic acid and vortexing for 10 seconds.
-
Centrifuge at 2,000 x g for 15 minutes to pellet any precipitate.
5. Solid Phase Extraction (SPE) for Sample Clean-up
-
Condition the SPE column according to the manufacturer's instructions.
-
Load the supernatant from the previous step onto the SPE column.
-
Wash the column with the Wash Buffer.
-
Elute the derivatized CoA (CoA-bimane) with the Elution Buffer.
-
The sample is now ready for HPLC analysis.
6. Quantification by HPLC
-
Inject the purified sample onto an appropriate HPLC column (e.g., C18).
-
Use a suitable gradient of mobile phases (e.g., Buffer A: 50 mM KH2PO4, pH 4.6; Buffer B: Acetonitrile) to separate the CoA-bimane.[2]
-
Detect the CoA-bimane using a fluorescence detector (λex = 393 nm and λem = 470 nm) or a UV detector (λ = 393 nm).[2]
-
Quantify the amount of CoA in the sample by comparing the peak area to a standard curve generated with known concentrations of CoA-bimane.
-
Normalize the results to the initial wet weight of the tissue sample.[2]
Visualizations
Experimental Workflow Diagram
Caption: Workflow for total this compound extraction from tissue.
This compound in Cellular Metabolism
This compound is a central player in cellular metabolism, primarily through its derivative, acetyl-CoA. Acetyl-CoA serves as a key link between glycolysis and the citric acid cycle and is a fundamental building block for the synthesis of fatty acids and cholesterol.
Caption: Central role of Acetyl-CoA in metabolism.
References
- 1. imrpress.com [imrpress.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. proprep.com [proprep.com]
- 4. This compound Biochemistry: From Neurodevelopment to Neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. news-medical.net [news-medical.net]
- 7. researchgate.net [researchgate.net]
- 8. portlandpress.com [portlandpress.com]
Application Notes and Protocols for Enzymatic Measurement of Coenzyme A
For Researchers, Scientists, and Drug Development Professionals
Introduction
Coenzyme A (CoA) is a pivotal cofactor in cellular metabolism, participating in over 100 different reactions, including the synthesis and oxidation of fatty acids and the oxidation of pyruvate (B1213749) in the citric acid cycle.[1] Its role as an acyl group carrier makes it a central node in energy metabolism and biosynthesis.[2] The concentration of CoA and its thioester derivatives can fluctuate in response to nutritional status, therapeutic interventions, and various pathological conditions. Accurate and reliable quantification of the cellular CoA pool is therefore crucial for a wide range of studies in basic research and drug development.
These application notes provide detailed protocols for two robust enzymatic methods for the quantification of this compound in biological samples: a DTNB-based colorimetric assay and a two-step enzymatic conversion and oxidation assay available in both colorimetric and fluorometric formats.
Method 1: DTNB-Based Endpoint Assay for this compound Quantification
This method relies on the reaction of the free thiol group (-SH) of this compound with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB or Ellman's reagent). The reaction produces the yellow-colored 2-nitro-5-thiobenzoate (TNB) anion, which can be quantified spectrophotometrically at 412 nm.[3] In this protocol, the release of CoA from its thioesters is catalyzed by an enzyme such as citrate (B86180) synthase in the presence of a suitable substrate.
Quantitative Data
| Parameter | Value | References |
| Detection Method | Colorimetric (Absorbance at 412 nm) | |
| Principle | Reaction of CoA-SH with DTNB | [3] |
| Assay Type | Endpoint | [4] |
| Molar Extinction Coefficient of TNB | 14,150 M⁻¹cm⁻¹ at pH 8.0 | [3][5] |
| Potential Interferences | Other thiol-containing compounds (e.g., glutathione, cysteine), sulfite | [3][5] |
Experimental Protocol
Materials and Reagents:
-
Sample: Cell or tissue lysate
-
Reaction Buffer: 100 mM Tris-HCl, pH 8.0
-
DTNB Solution: 10 mM DTNB in reaction buffer. Prepare fresh.
-
Acetyl-CoA: 10 mM solution in water.
-
Oxaloacetate: 10 mM solution in reaction buffer. Prepare fresh.
-
Citrate Synthase: from porcine heart (e.g., Sigma-Aldrich)
-
This compound Standard: A stock solution of known concentration (e.g., 1 mM) for standard curve preparation.
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 412 nm.
Sample Preparation:
-
For Adherent Cells: Wash cells with ice-cold PBS. Scrape cells in a suitable lysis buffer and homogenize. Centrifuge to pellet cellular debris and collect the supernatant.
-
For Suspension Cells: Pellet cells by centrifugation. Wash with ice-cold PBS. Resuspend in lysis buffer, homogenize, and centrifuge to collect the supernatant.
-
For Tissues: Rapidly excise and freeze tissue in liquid nitrogen. Homogenize the frozen tissue in a suitable lysis buffer on ice. Centrifuge at high speed (e.g., 10,000 x g) for 10 minutes at 4°C to remove insoluble material.[6]
Assay Procedure:
-
Prepare a standard curve: Dilute the CoA standard solution in the reaction buffer to generate a series of concentrations (e.g., 0, 10, 20, 40, 60, 80, 100 µM).
-
Set up the reaction: In a 96-well microplate, add the following to each well:
-
50 µL of sample or standard
-
100 µL of Reaction Buffer
-
20 µL of 10 mM DTNB solution
-
10 µL of 10 mM Acetyl-CoA solution
-
-
Initiate the reaction: Add 10 µL of citrate synthase solution to each well.
-
Incubate: Incubate the plate at room temperature for 10-15 minutes, protected from light.[7]
-
Start the measurement: Add 10 µL of 10 mM oxaloacetate to each well to start the reaction.
-
Read Absorbance: Immediately measure the absorbance at 412 nm using a microplate reader. Take readings every minute for 10-20 minutes.
-
Data Analysis: Determine the rate of change in absorbance (ΔA/min) from the linear portion of the reaction curve. Subtract the rate of the blank (no CoA) from the rates of the standards and samples. Plot the corrected rates for the standards against their concentrations to generate a standard curve. Determine the CoA concentration in the samples from the standard curve.
Diagrams
Caption: Reaction principle of the DTNB-based this compound assay.
References
- 1. Khan Academy [khanacademy.org]
- 2. assaygenie.com [assaygenie.com]
- 3. benchchem.com [benchchem.com]
- 4. A new spectrophotometric assay for citrate synthase and its use to assess the inhibitory effects of palmitoyl thioesters - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Quantification of Thiols and Disulfides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Basics of Enzymatic Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Illuminating Cellular Metabolism: Fluorescent Probes for Imaging Intracellular Coenzyme A
Application Notes & Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Coenzyme A (CoA) and its thioester derivatives, such as acetyl-CoA and malonyl-CoA, are pivotal intermediates in a multitude of cellular metabolic pathways, including the tricarboxylic acid (TCA) cycle, fatty acid metabolism, and the synthesis of neurotransmitters.[1][2] Acetyl-CoA also serves as the primary acetyl group donor for protein acetylation, a critical post-translational modification that regulates gene expression and other cellular processes.[1] Given their central role in cellular physiology and disease, the ability to visualize and quantify the dynamic changes of intracellular CoA pools in real-time is of paramount importance. Fluorescent probes and biosensors have emerged as powerful tools for this purpose, enabling the investigation of CoA metabolism with high spatiotemporal resolution in living cells.[3][4][5]
These application notes provide a comprehensive overview of currently available fluorescent probes for imaging intracellular CoA and its derivatives. We present their mechanisms of action, key characteristics, and detailed protocols for their application in live-cell imaging.
Fluorescent Probes for this compound and its Derivatives
A variety of fluorescent probes have been developed to detect intracellular CoA and its acyl-derivatives. These can be broadly categorized into two main classes: synthetic small-molecule probes and genetically encoded biosensors.
1. Synthetic Small-Molecule Probes: These probes are cell-permeable small molecules that exhibit a change in their fluorescent properties upon direct or indirect reaction with CoA or its derivatives. A notable example is RH-NH2 , a rhodamine-based probe designed to detect acetyl-CoA.[1] The fluorescence of RH-NH2 is quenched in its native state but increases significantly upon acetylation of its amino group by acetyl-CoA, a reaction facilitated by an accelerator like tributylphosphine (B147548) (PBu3).[1] This "turn-on" mechanism allows for the sensitive detection of changes in intracellular acetyl-CoA levels.[1]
2. Genetically Encoded Biosensors: These are fusion proteins, typically composed of a CoA-binding protein domain and a fluorescent protein, that are expressed within cells. Upon binding to their target CoA species, these biosensors undergo a conformational change that alters their fluorescent properties. Examples include:
-
PancACe: An acetyl-CoA biosensor engineered from the bacterial protein PanZ and circularly permuted green fluorescent protein (cpGFP).[3][6] It allows for ratiometric analysis of acetyl-CoA levels in different cellular compartments.[3][6]
-
Malibu: A genetically encoded fluorescent biosensor for malonyl-CoA, which is a critical building block for fatty acid synthesis.[7][8][9][10] Malibu exhibits an excitation-ratiometric change upon binding to malonyl-CoA, enabling the study of fatty acid metabolism dynamics in single cells.[7][8][9][10]
Quantitative Data of Fluorescent CoA Probes
The selection of an appropriate fluorescent probe depends on the specific application and the target CoA species. The following table summarizes the key quantitative data for the probes discussed.
| Probe Name | Type | Target Analyte | Excitation (nm) | Emission (nm) | Key Features |
| RH-NH2 | Synthetic Small Molecule | Acetyl-CoA | 546 (non-acetylated), 553 (acetylated) | 570 (non-acetylated), 572 (acetylated) | Turn-on probe with ~50-fold fluorescence increase upon acetylation.[1] Localizes to mitochondria.[1] |
| PancACe | Genetically Encoded | Acetyl-CoA | 405 and 488 (for ratiometric imaging) | ~510 | Ratiometric biosensor enabling subcellular detection of acetyl-CoA.[3][6] |
| Malibu | Genetically Encoded | Malonyl-CoA | 405 and 480 (for ratiometric imaging) | 520 | Excitation-ratiometric biosensor for single-cell analysis of malonyl-CoA dynamics.[10] |
| FACI-24 | Synthetic Protein-based | Long-chain acyl-CoA esters (C14-C20) | 387 | 460 (bound), 510 (unbound) | High affinity and specificity for long-chain acyl-CoA esters with a 5.5-fold fluorescence increase.[11] |
| FACI-53 | Synthetic Protein-based | Medium-chain acyl-CoA esters (C8-C12) | 387 | 495 (bound), 525 (unbound) | High fluorescence yield for C8-C12 acyl chains with a 4.7-fold increase.[11] |
Signaling Pathway and Experimental Workflow Diagrams
To visualize the context and application of these probes, the following diagrams illustrate a key metabolic pathway involving acetyl-CoA and a general workflow for live-cell imaging.
References
- 1. Acetyl CoA Detected Fluorescent Probes | [Life Science]Products | Laboratory Chemicals-FUJIFILM Wako Pure Chemical Corporation [labchem-wako.fujifilm.com]
- 2. apexbt.com [apexbt.com]
- 3. biorxiv.org [biorxiv.org]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. Preparing for Live-Cell Imaging | Thermo Fisher Scientific - HK [thermofisher.com]
- 6. biorxiv.org [biorxiv.org]
- 7. A Genetically Encoded Fluorescent Biosensor for Intracellular Measurement of Malonyl-CoA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A Genetically Encoded Fluorescent Biosensor for Intracellular Measurement of Malonyl-CoA - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Fluorescently labelled bovine acyl-CoA-binding protein acting as an acyl-CoA sensor: interaction with CoA and acyl-CoA esters and its use in measuring free acyl-CoA esters and non-esterified fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]
Chemo-enzymatic Synthesis of Coenzyme A and its Analogs: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Application Notes
Coenzyme A (CoA) is a vital cofactor in numerous metabolic pathways, acting as a carrier for acyl groups. The ability to synthesize CoA and its analogs is crucial for studying enzyme mechanisms, developing novel enzyme inhibitors, and for various applications in biotechnology and drug development. Chemo-enzymatic methods provide a powerful and versatile approach for the synthesis of these complex molecules, combining the specificity of enzymatic reactions with the flexibility of chemical synthesis.
This document outlines detailed protocols for a one-pot chemo-enzymatic synthesis of this compound and its analogs. The methodology relies on three key enzymes from the E. coli CoA biosynthetic pathway: pantothenate kinase (CoaA), phosphopantetheine adenylyltransferase (CoaD), and dephospho-CoA kinase (CoaE). These enzymes are overexpressed as hexa-histidine-tagged proteins for straightforward purification. The process starts with a chemically synthesized pantothenate or pantetheine (B1680023) analog, which is then enzymatically converted to the corresponding CoA analog. This approach is robust and accommodates a variety of structural modifications in the pantothenate precursor, enabling the synthesis of a diverse range of CoA analogs.[1]
Recent advancements have demonstrated the complete conversion of pantethine (B1678406) to this compound at a concentration of approximately 2.0 mM (1.5 g/L) within a 2-hour reaction, highlighting the efficiency of these one-pot systems.[2] Furthermore, various chemo-enzymatic strategies have successfully produced a wide array of CoA-thioesters, with reported yields of 40% or higher for at least 26 different analogs.
Experimental Workflow
The overall workflow for the chemo-enzymatic synthesis of CoA and its analogs is depicted below. It involves the separate expression and purification of the three requisite enzymes, followed by a one-pot enzymatic reaction and subsequent purification of the final product.
Caption: Workflow for the chemo-enzymatic synthesis of CoA and its analogs.
This compound Biosynthetic Pathway
The enzymatic cascade in the one-pot synthesis mimics the final steps of the natural this compound biosynthetic pathway. The process begins with the phosphorylation of the pantothenate moiety by CoaA, followed by adenylylation by CoaD, and a final phosphorylation by CoaE to yield the target this compound molecule.
Caption: The three-enzyme cascade for the synthesis of this compound and its analogs.
Quantitative Data
The yields of chemo-enzymatically synthesized this compound and its analogs can vary depending on the specific precursor and reaction conditions. Below is a summary of reported yields for representative compounds.
| Precursor | Product | Synthesis Method | Yield (%) | Reference |
| Pantethine | This compound | One-pot enzymatic | ~100 (2.0 mM titer) | [2] |
| Pantothenate Thioesters | Various CoA Analogs | One-pot enzymatic + aminolysis | High | [3] |
| Various Carboxylic Acids | 26 Different Acyl-CoA Thioesters | Various chemo-enzymatic routes | >40 | |
| p-Coumaric Acid NHS Ester | p-Coumaroyl CoA Amide | Acylation of amino-CoA | 74 | |
| N-acetyl Cysteamine (SNAC) derivatives | Corresponding CoA derivatives | One-pot enzymatic | Not specified | [4] |
Experimental Protocols
Protocol 1: Expression and Purification of His₆-tagged CoaA, CoaD, and CoaE
This protocol describes the expression in E. coli and subsequent purification of the hexa-histidine-tagged enzymes required for the one-pot synthesis.
Materials:
-
E. coli BL21(DE3) cells transformed with pET expression vectors containing His₆-CoaA, His₆-CoaD, or His₆-CoaE genes.
-
Luria-Bertani (LB) medium with appropriate antibiotic (e.g., kanamycin (B1662678) or ampicillin).
-
Isopropyl β-D-1-thiogalactopyranoside (IPTG).
-
Lysis Buffer: 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole.
-
Wash Buffer: 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole.
-
Elution Buffer: 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole.
-
Ni-NTA affinity chromatography resin.
-
Dialysis Buffer: 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 10% (v/v) glycerol.
Procedure:
-
Inoculate a 1 L culture of LB medium containing the appropriate antibiotic with an overnight culture of the respective E. coli expression strain.
-
Grow the culture at 37°C with shaking until the optical density at 600 nm (OD₆₀₀) reaches 0.6-0.8.
-
Induce protein expression by adding IPTG to a final concentration of 0.5 mM.
-
Continue to grow the culture at 18-25°C for 16-20 hours.
-
Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.
-
Resuspend the cell pellet in 20-30 mL of ice-cold Lysis Buffer.
-
Lyse the cells by sonication on ice.
-
Clarify the lysate by centrifugation at 20,000 x g for 30 minutes at 4°C.
-
Apply the supernatant to a pre-equilibrated Ni-NTA column.
-
Wash the column with 10-20 column volumes of Wash Buffer.
-
Elute the His₆-tagged protein with 5-10 column volumes of Elution Buffer.
-
Collect the fractions containing the purified protein and confirm purity by SDS-PAGE.
-
Dialyze the purified protein against Dialysis Buffer overnight at 4°C.
-
Determine the protein concentration using a Bradford assay and store at -80°C.
Protocol 2: One-Pot Chemo-enzymatic Synthesis of this compound or its Analogs
This protocol details the one-pot enzymatic reaction to produce CoA or its analogs from a pantetheine or pantothenate precursor.
Materials:
-
Purified His₆-CoaA, His₆-CoaD, and His₆-CoaE.
-
Pantetheine or pantothenate analog (substrate).
-
Reaction Buffer: 100 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 10 mM KCl.
-
Adenosine triphosphate (ATP).
-
Dithiothreitol (DTT) (optional, for reducing disulfide-linked substrates).
Procedure:
-
Prepare the reaction mixture in a microcentrifuge tube on ice. For a 100 µL reaction, add the following components:
-
10 µL of 1 M Tris-HCl (pH 7.5)
-
1 µL of 1 M MgCl₂
-
1 µL of 1 M KCl
-
10 µL of 100 mM ATP
-
1 µL of 100 mM pantetheine/pantothenate analog (final concentration 1 mM)
-
X µL of purified CoaA (to a final concentration of 1-5 µM)
-
Y µL of purified CoaD (to a final concentration of 1-5 µM)
-
Z µL of purified CoaE (to a final concentration of 1-5 µM)
-
Nuclease-free water to a final volume of 100 µL.
-
-
If the substrate is in an oxidized disulfide form (e.g., pantethine), add DTT to a final concentration of 5 mM.
-
Mix the components gently by pipetting.
-
Incubate the reaction at 37°C for 2-4 hours. The reaction progress can be monitored by HPLC.
-
Upon completion, the reaction mixture can be directly used for some applications or purified by HPLC.
Protocol 3: HPLC Analysis and Purification of this compound and its Analogs
This protocol describes a general method for the analysis and purification of CoA and its analogs using reverse-phase HPLC.
Materials:
-
HPLC system with a UV detector.
-
C18 reverse-phase HPLC column (e.g., 150 x 4.6 mm, 5 µm).
-
Mobile Phase A: 100 mM sodium phosphate, 75 mM sodium acetate, pH 4.6.[5]
-
Mobile Phase B: Acetonitrile.[5]
-
This compound standard.
Procedure for Analysis:
-
Set up the HPLC system with the C18 column.
-
Use an isocratic mobile phase consisting of Mobile Phase A and Acetonitrile (e.g., 94:6 v/v).[5]
-
Set the flow rate to 0.5-1.0 mL/min.
-
Set the UV detector to 259 nm.
-
Inject 10-20 µL of the reaction mixture or a standard solution.
-
Analyze the resulting chromatogram to determine the retention time and peak area of the product. The purity can be estimated from the relative peak areas.
Procedure for Purification:
-
For preparative purification, use a semi-preparative or preparative C18 column.
-
Use a gradient of Mobile Phase B in Mobile Phase A to elute the product. The specific gradient will depend on the hydrophobicity of the CoA analog.
-
Collect the fractions corresponding to the product peak.
-
Lyophilize the collected fractions to obtain the purified CoA or analog as a powder.
-
Confirm the identity and purity of the final product by analytical HPLC and mass spectrometry.
References
- 1. One-pot chemoenzymatic preparation of this compound analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. One-pot preparation of this compound analogues via an improved chemo-enzymatic synthesis of pre-CoA thioester synthons - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Determination of this compound and Acetyl-Coenzyme A in Biological Samples Using HPLC with UV Detection - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Measuring Pantothenate Kinase (PanK) Activity In Vitro
Audience: Researchers, scientists, and drug development professionals.
Introduction
Pantothenate kinase (PanK) is a critical enzyme that catalyzes the first and rate-limiting step in the universal biosynthetic pathway of coenzyme A (CoA).[1][2][3] By phosphorylating pantothenate (vitamin B5) to produce 4'-phosphopantothenate, PanK plays a pivotal role in regulating intracellular CoA levels.[1] CoA is an essential cofactor in a vast number of metabolic processes, including the citric acid cycle, fatty acid metabolism, and the synthesis of various cellular components.[1][3]
In mammals, four distinct isoforms of PanK are expressed: PanK1α, PanK1β, PanK2, and PanK3, each encoded by one of three genes.[3][4] These isoforms exhibit different subcellular localizations and are subject to feedback inhibition by CoA and its thioesters, particularly acetyl-CoA.[1][3] Due to its central role in metabolism, and its association with diseases such as Pantothenate Kinase-Associated Neurodegeneration (PKAN), PanK has emerged as a significant target for drug discovery and therapeutic intervention.[1][5][6]
These application notes provide detailed protocols for several common in vitro methods used to measure the enzymatic activity of PanK, aiding in basic research, kinetic characterization, and the screening of potential modulators.
This compound Biosynthesis Pathway
The diagram below illustrates the initial steps of the this compound (CoA) biosynthesis pathway, highlighting the central role of Pantothenate Kinase (PanK). PanK phosphorylates Pantothenate (Vitamin B₅) using ATP, a reaction that is subject to feedback inhibition by CoA and its thioesters.
References
- 1. Pantothenate kinase - Wikipedia [en.wikipedia.org]
- 2. Crystal Structure of a Type III Pantothenate Kinase: Insight into the Mechanism of an Essential this compound Biosynthetic Enzyme Universally Distributed in Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Physiological roles of the pantothenate kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Modulation of Pantothenate Kinase 3 Activity by Small Molecules that Interact with the Substrate/Allosteric Regulatory Domain - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What are PanK modulators and how do they work? [synapse.patsnap.com]
- 6. A therapeutic approach to pantothenate kinase associated neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Stable Isotope Labeling in Coenzyme A Metabolic Flux Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Coenzyme A (CoA) and its thioester derivatives are central players in a myriad of metabolic pathways, including the tricarboxylic acid (TCA) cycle, fatty acid metabolism, and the biosynthesis of steroids and ketone bodies. The flux through these pathways, representing the rate of metabolite conversion, is a critical determinant of cellular phenotype in both health and disease. Understanding how these fluxes are altered in pathological states or in response to therapeutic interventions is a key objective in biomedical research and drug development.
Stable isotope labeling, coupled with mass spectrometry-based analysis, offers a powerful platform for dissecting the complexities of CoA metabolism. By introducing non-radioactive, heavy-atom-labeled precursors into biological systems, researchers can trace the metabolic fate of these molecules and quantify the rates of intracellular biochemical reactions. This document provides detailed application notes and protocols for employing stable isotope labeling to perform metabolic flux analysis of this compound.
Principle of the Method
The methodology described herein is based on the Stable Isotope Labeling by Essential Nutrients in Cell Culture (SILEC) approach.[1][2] Mammalian cells are auxotrophic for pantothenate (Vitamin B5), the essential precursor for CoA biosynthesis. By replacing unlabeled pantothenate in the cell culture medium with a stable isotope-labeled version, such as [¹³C₃¹⁵N₁]-pantothenate, the entire intracellular CoA pool and its downstream acyl-CoA derivatives become isotopically enriched.[3][4] The extent and pattern of this labeling can then be precisely measured by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[5][6] By monitoring the incorporation of the stable isotope over time or at a steady state, the flux through various CoA-dependent pathways can be determined.
This compound Biosynthesis Pathway
The synthesis of this compound from pantothenate is a five-step enzymatic process that occurs in the cytosol and mitochondria. The pathway is initiated by the phosphorylation of pantothenate by pantothenate kinase (PANK). The subsequent enzymatic reactions lead to the formation of the CoA molecule.
Experimental Workflow for SILEC-based CoA Metabolic Flux Analysis
The overall experimental workflow involves several key stages, from cell culture and labeling to data analysis and flux calculation.
Detailed Experimental Protocols
Protocol 1: Stable Isotope Labeling of this compound in Mammalian Cells
This protocol details the steps for labeling the intracellular CoA pool using [¹³C₃¹⁵N₁]-pantothenate.
Materials:
-
Mammalian cell line of interest (e.g., HepG2, A549)
-
Pantothenate-free cell culture medium (e.g., custom formulation of RPMI or DMEM)
-
[¹³C₃¹⁵N₁]-Pantothenate (isotopic purity >98%)
-
Standard cell culture reagents and equipment (flasks, plates, incubator, etc.)
Procedure:
-
Cell Adaptation: Culture cells for at least three passages in pantothenate-free medium supplemented with 10% charcoal-stripped FBS and a standard concentration of unlabeled pantothenate (e.g., 1 mg/L). This step is crucial to deplete endogenous unlabeled pantothenate from the serum.[3]
-
Labeling Initiation: Seed the adapted cells at a desired density. After allowing the cells to attach (typically 24 hours), replace the medium with fresh pantothenate-free medium supplemented with 10% charcoal-stripped FBS and [¹³C₃¹⁵N₁]-pantothenate at a final concentration of 1 mg/L.[2]
-
Time-Course Experiment: For kinetic flux analysis, harvest cells at multiple time points after the introduction of the labeled pantothenate (e.g., 0, 2, 4, 8, 12, 24, 48 hours). For steady-state analysis, harvest cells after at least three cell doublings in the labeling medium to ensure >99% isotopic enrichment.[3]
-
Cell Harvesting:
-
Aspirate the culture medium.
-
Wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Proceed immediately to the metabolic quenching and extraction protocol.
-
Protocol 2: Metabolite Quenching and Acyl-CoA Extraction
This protocol describes the rapid inactivation of metabolic enzymes and the extraction of acyl-CoAs from cultured cells.
Materials:
-
Ice-cold 80% Methanol (B129727) (-80°C)
-
Extraction Solvent: Acetonitrile:Isopropanol (3:1 v/v) or 10% Trichloroacetic Acid (TCA)[2][7] or 2.5% 5-Sulfosalicylic Acid (SSA)[5]
-
Cell scraper
-
Centrifuge capable of reaching 16,000 x g at 4°C
Procedure:
-
Metabolic Quenching: After the final PBS wash, add a sufficient volume of ice-cold 80% methanol to the culture plate to cover the cell monolayer. This step rapidly quenches enzymatic activity.
-
Cell Lysis and Extraction:
-
Scrape the cells in the cold methanol and transfer the cell suspension to a pre-chilled microcentrifuge tube.
-
Add the chosen extraction solvent. For example, for a 10 cm plate, use 0.5 mL of 10% TCA.[2]
-
Vortex the mixture vigorously for 30 seconds.
-
-
Protein Precipitation: Incubate the samples on ice for 15 minutes to allow for protein precipitation.
-
Centrifugation: Centrifuge the samples at 16,000 x g for 5 minutes at 4°C to pellet the precipitated protein and cell debris.[1]
-
Supernatant Collection: Carefully transfer the supernatant containing the acyl-CoAs to a new pre-chilled tube.
-
Storage: Store the extracts at -80°C until LC-MS/MS analysis.
Protocol 3: LC-MS/MS Analysis of Acyl-CoAs
This protocol provides a general framework for the analysis of acyl-CoAs using a triple quadrupole mass spectrometer. Instrument parameters should be optimized for the specific instrument and analytes of interest.
Instrumentation:
-
Liquid Chromatography system (e.g., UPLC or HPLC)
-
Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source
LC Conditions:
-
Column: A reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm) is commonly used.
-
Mobile Phase A: Water with 5 mM ammonium (B1175870) acetate.[8]
-
Mobile Phase B: 95:5 Acetonitrile:Water with 5 mM ammonium acetate.[8]
-
Gradient: A typical gradient would start with a low percentage of mobile phase B, ramping up to a high percentage to elute the more hydrophobic long-chain acyl-CoAs.
-
Flow Rate: 0.2-0.4 mL/min.
-
Column Temperature: 25-40°C.
MS/MS Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
Characteristic Fragment: Acyl-CoAs characteristically lose the 3'-phosphoadenosine 5'-diphosphate moiety, resulting in a neutral loss of 507 Da.[5] The MRM transition is therefore typically [M+H]⁺ -> [M-507+H]⁺.
-
Collision Energy: Optimize for each specific acyl-CoA.
Data Acquisition:
-
Acquire data for both the unlabeled (M) and the labeled (M+4, from [¹³C₃¹⁵N₁]-pantothenate) forms of each acyl-CoA of interest.[2]
Data Presentation
Table 1: Representative LC-MS/MS Parameters for Acyl-CoA Analysis
| Acyl-CoA Species | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Labeled Precursor Ion (m/z) | Labeled Product Ion (m/z) |
| Acetyl-CoA | 810.1 | 303.1 | 45 | 814.1 | 307.1 |
| Propionyl-CoA | 824.1 | 317.1 | 45 | 828.1 | 321.1 |
| Succinyl-CoA | 868.1 | 361.1 | 45 | 872.1 | 365.1 |
| HMG-CoA | 912.1 | 405.1 | 45 | 916.1 | 409.1 |
| Malonyl-CoA | 854.1 | 347.1 | 45 | 858.1 | 351.1 |
| Palmitoyl-CoA | 1006.5 | 499.5 | 50 | 1010.5 | 503.5 |
| Oleoyl-CoA | 1032.6 | 525.6 | 50 | 1036.6 | 529.6 |
Note: These values are illustrative and should be optimized on the specific mass spectrometer used.[3][5]
Table 2: Example of Metabolic Flux Data in CTP-Deficient Cancer Cells
| Metabolic Flux | CTP-WT (nmol/µg protein/h) | CTP-KO (nmol/µg protein/h) | Fold Change |
| Pyruvate Dehydrogenase (PDH) | 1.2 ± 0.1 | 0.3 ± 0.05 | -4.0 |
| Pyruvate Carboxylase (PC) | 0.4 ± 0.05 | 1.5 ± 0.2 | +3.75 |
| Citrate (B86180) Synthase | 1.5 ± 0.2 | 0.8 ± 0.1 | -1.88 |
| IDH1 (reductive carboxylation) | 0.1 ± 0.02 | 0.9 ± 0.1 | +9.0 |
| Fatty Acid Synthesis (from Glucose) | 0.8 ± 0.1 | 0.6 ± 0.08 | -1.33 |
Data is hypothetical and for illustrative purposes, based on findings in studies of metabolic reprogramming.[9] CTP-WT refers to wild-type cells, while CTP-KO refers to citrate transport protein knockout cells.
Data Analysis and Interpretation
-
Isotopologue Distribution Analysis: The raw LC-MS/MS data is processed to determine the fractional abundance of each isotopologue (e.g., M+0, M+4) for each acyl-CoA species at each time point.
-
Metabolic Modeling: The isotopologue distribution data is then used as input for metabolic flux analysis (MFA) software (e.g., INCA, Metran). A metabolic network model of central carbon metabolism, including CoA biosynthesis and utilization pathways, is constructed.
-
Flux Calculation: The software uses mathematical algorithms to estimate the intracellular metabolic fluxes that best fit the experimental labeling data. The output is a quantitative map of the flow of carbon through the metabolic network.
-
Biological Interpretation: The calculated fluxes are then interpreted in the context of the biological question being addressed. For example, comparing the flux maps of a control and a drug-treated cell line can reveal the mechanism of action of the drug.
Applications in Drug Development
-
Target Identification and Validation: By identifying metabolic pathways that are dysregulated in disease, stable isotope labeling can help to identify and validate novel drug targets.[10]
-
Mechanism of Action Studies: This technique can be used to elucidate how a drug candidate modulates specific metabolic pathways, providing insights into its mechanism of action.
-
Pharmacodynamic Biomarker Discovery: Changes in metabolic fluxes in response to drug treatment can serve as sensitive pharmacodynamic biomarkers to assess drug efficacy and optimize dosing regimens.
-
Toxicity Assessment: Alterations in CoA metabolism can be indicative of cellular toxicity. Stable isotope labeling can be used to assess the off-target effects of drugs on key metabolic pathways.[3]
Conclusion
Stable isotope labeling for this compound metabolic flux analysis is a powerful and versatile tool for researchers, scientists, and drug development professionals. The detailed protocols and application notes provided here offer a comprehensive guide to implementing this technology to gain unprecedented insights into the intricate workings of cellular metabolism. By providing a quantitative understanding of metabolic fluxes, this approach can accelerate the discovery and development of novel therapeutics for a wide range of diseases.
References
- 1. researchgate.net [researchgate.net]
- 2. Stable Isotope Labeling by Essential Nutrients in Cell Culture for Preparation of Labeled this compound and Its Thioesters - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Stable isotope labeling by essential nutrients in cell culture for preparation of labeled this compound and its thioesters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Quantitative metabolic flux analysis reveals an unconventional pathway of fatty acid synthesis in cancer cells deficient for the mitochondrial citrate transport protein - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
Unveiling Protein CoAlation: Advanced Methods for Analysis
For Immediate Release
[City, State] – [Date] – A novel post-translational modification, protein CoAlation, is emerging as a critical mechanism in cellular regulation, particularly in response to oxidative and metabolic stress. To facilitate further research in this burgeoning field, we present detailed application notes and protocols for the analysis of protein CoAlation, tailored for researchers, scientists, and drug development professionals. These guidelines provide a comprehensive toolkit for the identification, quantification, and functional characterization of CoAlated proteins.
Protein CoAlation, the formation of a disulfide bond between Coenzyme A (CoA) and a protein cysteine residue, is a reversible modification that has been identified in both prokaryotic and eukaryotic cells.[1][2] This modification has been shown to impact a wide range of cellular processes, including metabolism, protein synthesis, and stress response.[3][4] The development of highly specific anti-CoA monoclonal antibodies has been instrumental in advancing the detection and analysis of CoAlated proteins.[1][3][4]
This document outlines the principal methodologies for studying protein CoAlation, including immunological techniques and mass spectrometry-based proteomics. Detailed protocols for Western blotting, immunofluorescence, and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are provided to ensure reproducible and reliable results.
Key Methodologies at a Glance
A summary of the primary methods for analyzing protein CoAlation is presented below, highlighting their respective advantages and applications.
| Method | Principle | Key Advantages | Primary Application | Data Output |
| Western Blotting | Immunodetection of CoAlated proteins in a complex mixture following size-based separation by SDS-PAGE. | Relatively simple and widely available; provides semi-quantitative data on the overall level of protein CoAlation and the molecular weight of modified proteins. | Validation of protein CoAlation; assessment of changes in global CoAlation levels under different conditions. | Band intensity corresponding to CoAlated proteins. |
| Immunofluorescence | In situ visualization of CoAlated proteins within cells or tissues using fluorescently labeled anti-CoA antibodies. | Provides spatial information on the subcellular localization of CoAlated proteins. | Determining the cellular compartments where protein CoAlation occurs. | Fluorescence microscopy images. |
| LC-MS/MS Proteomics | Identification of specific CoAlated proteins and the precise sites of CoA modification through mass spectrometry analysis of digested protein samples. | High-throughput identification of the "CoAlome"; provides site-specific modification information. | Discovery of novel CoAlated proteins and mapping of CoAlation sites. | Mass spectra identifying CoAlated peptides. |
| In Vitro CoAlation Assay | Covalent modification of a purified protein with CoA in a controlled environment. | Allows for the study of the functional consequences of CoAlation on a specific protein's activity. | Investigating the direct effect of CoAlation on protein function. | Biochemical or biophysical measurement of protein activity. |
Signaling and Experimental Workflows
To visually represent the processes involved in protein CoAlation and its analysis, the following diagrams have been generated.
References
- 1. GtR [gtr.ukri.org]
- 2. Protein CoAlation and antioxidant function of this compound in prokaryotic cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Protein carbonylation detection methods: A comparison - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Protein CoAlation: a redox-regulated protein modification by this compound in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
troubleshooting low signal in fluorometric coenzyme A assays
Welcome to the technical support center for fluorometric coenzyme A (CoA) assays. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and resolve common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the most common reasons for a low or absent fluorescence signal in my CoA assay?
A low or non-existent signal can stem from several factors, including issues with reagents, assay conditions, or instrument settings.[1] Key areas to investigate are the integrity and concentration of the enzyme and substrate, the pH and temperature of the reaction, and the correct setup of the fluorescence plate reader.
Q2: How can I determine if my enzyme has lost activity?
Enzyme inactivity is a frequent cause of low signal. This can result from improper storage, repeated freeze-thaw cycles, or the presence of inhibitors in your sample.[1] To verify enzyme activity, it is recommended to run a positive control with a known active enzyme and a reliable substrate.
Q3: What type of microplate should I use for a fluorometric CoA assay?
For fluorescence assays, it is crucial to use black, opaque-walled plates.[1][2][3] This minimizes light scatter and background fluorescence, which can interfere with your signal. For cell-based assays where microscopic visualization is necessary, clear-bottom plates can be used.[4]
Q4: How important is the assay buffer's temperature?
The temperature of the assay buffer is critical. Most protocols specify that the assay buffer should be at room temperature before use.[2][5] Using a chilled buffer can negatively impact enzyme kinetics and lead to a lower signal.
Q5: Can components in my sample interfere with the assay?
Yes, substances within your sample can interfere with the assay. For example, long-chain acyl-CoAs can generate background signals.[2] Additionally, SH-containing reagents like dithiothreitol (B142953) (DTT), sodium azide, and EDTA are known to interfere with some CoA assays and should be avoided during sample preparation.[6] It is often recommended to deproteinize samples using a 10 kDa cut-off spin filter to remove potentially interfering enzymes.[2][7]
Troubleshooting Guides
Issue 1: Low Fluorescence Signal
A weak signal is a common problem that can prevent accurate quantification of this compound. The following guide provides a systematic approach to identifying and resolving the root cause.
Possible Causes & Solutions
| Possible Cause | Suggested Solution |
| Reagent Issues | |
| Degraded Reagents | Ensure all kit components have been stored at the recommended temperature (typically -20°C) and protected from light and moisture.[5] Avoid repeated freeze-thaw cycles by preparing single-use aliquots of reagents like the CoA standard and fluorescent probe.[5] |
| Improper Reagent Preparation | Briefly centrifuge vials before opening to ensure all contents are at the bottom. Reconstitute reagents with the specified volume of ultrapure water or buffer as per the protocol. Ensure the fluorescent substrate is properly diluted just before use to reduce background fluorescence.[2] |
| Suboptimal Assay Conditions | |
| Incorrect Temperature | Allow all reagents and plates to equilibrate to the specified reaction temperature (e.g., room temperature or 37°C) before starting the assay.[2][8] |
| Incorrect Incubation Time | Follow the protocol's recommended incubation time. A shorter-than-required incubation may not allow the reaction to proceed to completion, resulting in a low signal.[5] |
| Incorrect pH | Verify that the pH of your sample and the assay buffer are within the optimal range for the enzyme, typically between 6.5 and 8.[9] |
| Instrument & Plate Issues | |
| Incorrect Wavelength Settings | Confirm that the excitation and emission wavelengths on the microplate reader match the specifications for the fluorescent probe used in your assay (e.g., Ex/Em = 535/587 nm or 490/520 nm).[2][5] |
| Inappropriate Gain Setting | The gain setting on the plate reader may be too low.[10] Optimize the gain to amplify the signal sufficiently without saturating the detector.[10] |
| Wrong Type of Microplate | Use black, opaque-walled microplates for fluorometric assays to minimize background and crosstalk.[3][4] |
| Sample-Related Problems | |
| Low CoA Concentration in Sample | Your sample may contain CoA levels below the detection limit of the assay. Try concentrating your sample or testing several dilutions to ensure the readings fall within the linear range of the standard curve.[2] |
| Presence of Inhibitors | Samples may contain endogenous inhibitors.[11] Deproteinizing the sample can help remove enzymatic inhibitors.[2] If known chemical inhibitors are present, they must be removed or inactivated.[11] |
Issue 2: High Background Fluorescence
High background can mask the true signal from your sample, leading to inaccurate results.
Possible Causes & Solutions
| Possible Cause | Suggested Solution |
| Reagent & Buffer Issues | |
| Autofluorescence of Reagents | Prepare the fluorescent probe solution fresh for each experiment. Some fluorescent dyes can degrade over time, leading to increased background.[5] Diluting the fluorescent substrate just before use can also help reduce background.[2] |
| Contaminated Buffer or Water | Use high-purity, ultrapure water for all reagent preparations. Ensure the assay buffer is free from contaminants. |
| Sample-Related Issues | |
| Autofluorescence from Sample | Many biological samples contain molecules that autofluoresce.[4] It is important to run a blank control for each sample, containing the sample but omitting a key reaction component (like the conversion enzyme), and subtract this background reading.[2] |
| Presence of Long-Chain Acyl-CoAs | If your sample contains significant amounts of long-chain acyl-CoAs, they can contribute to background signal.[9] Running a background control without the conversion enzyme will account for this.[9] |
| Instrument & Plate Issues | |
| Incorrect Plate Type | Using clear plates can lead to high background due to light scatter. Always use black plates for fluorescence assays.[2] |
| Scratched or Dirty Plates | Inspect plates for scratches or dust, which can increase background readings. |
Experimental Protocols & Data
Key Experimental Parameters
The following table summarizes typical quantitative data and settings for fluorometric CoA assays. Note that these are general guidelines, and specific values may vary depending on the kit manufacturer.
| Parameter | Typical Value/Range | Source |
| Excitation Wavelength (λex) | 490 - 535 nm | [2][5] |
| Emission Wavelength (λem) | 520 - 589 nm | [5][9] |
| Detection Limit | As low as 40 nM (4 pmol/well) | [5] |
| Standard Curve Range | 0 - 30 µM | [5] |
| Incubation Time | 10 - 60 minutes | [5] |
| Incubation Temperature | Room Temperature or 37°C | [5] |
| Sample Volume | 1 - 50 µL | [2][3] |
General Experimental Workflow
-
Reagent Preparation : Thaw all kit components to room temperature before starting.[5] Prepare working solutions of the CoA standard, fluorescent probe, and enzyme mixes according to the kit protocol. Many protocols recommend preparing single-use aliquots of the standard and probe to avoid repeated freeze-thaw cycles.[5]
-
Standard Curve Preparation : Prepare a series of dilutions of the CoA standard in the assay buffer. A typical standard curve might range from 0 to 30 µM.[5] The 0 µM standard serves as the blank.
-
Sample Preparation : Homogenize tissue or cell samples in an ice-cold buffer (e.g., PBS).[9] It is highly recommended to deproteinize the samples using a 10 kDa molecular weight cut-off spin filter to remove enzymes that might interfere with the assay.[2][12]
-
Assay Reaction :
-
Add the prepared standards and test samples to the wells of a solid black 96-well microplate.[5]
-
For background control, prepare a separate well for each sample that omits the conversion enzyme.
-
Prepare a master reaction mix containing the assay buffer, fluorescent probe, and necessary enzymes as described in the protocol.
-
Add the reaction mix to each well.
-
-
Incubation : Incubate the plate at the recommended temperature (e.g., room temperature or 37°C) for the specified time (e.g., 10-60 minutes), protected from light.[5]
-
Fluorescence Measurement : Measure the fluorescence intensity using a microplate reader set to the appropriate excitation and emission wavelengths.[5]
-
Data Analysis : Subtract the fluorescence intensity of the blank (0 CoA standard) from all readings.[5] If background controls for samples were included, subtract those values from the corresponding sample readings. Plot the standard curve and determine the CoA concentration in the samples.
Visual Guides
Experimental Workflow for Fluorometric CoA Assay
Caption: A flowchart of the general experimental workflow for a fluorometric this compound assay.
Troubleshooting Logic for Low Signal
Caption: A troubleshooting flowchart to diagnose the causes of a low fluorescence signal.
References
- 1. benchchem.com [benchchem.com]
- 2. pufei.com [pufei.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. revvity.com [revvity.com]
- 5. content.abcam.com [content.abcam.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. unibiotech.in [unibiotech.in]
- 8. Fluorescence Measurement Best Practices | Technical Note 154 [denovix.com]
- 9. content.abcam.com [content.abcam.com]
- 10. bmglabtech.com [bmglabtech.com]
- 11. benchchem.com [benchchem.com]
- 12. This compound Assay Kit (ab102504) | Abcam [abcam.com]
Technical Support Center: HPLC Quantification of Acetyl-CoA
Welcome to the technical support center for the HPLC quantification of acetyl-coenzyme A (acetyl-CoA). This guide provides troubleshooting advice and answers to frequently asked questions to help researchers, scientists, and drug development professionals overcome common challenges in their experiments.
Troubleshooting Guide
This section addresses specific issues that may arise during the HPLC analysis of acetyl-CoA, from sample preparation to data interpretation.
Sample Preparation
Question: I am seeing low or no recovery of acetyl-CoA in my samples. What could be the cause?
Answer: Low recovery of acetyl-CoA is a frequent issue, often stemming from its inherent instability. Here are several potential causes and solutions:
-
Analyte Instability: Acetyl-CoA is highly susceptible to both chemical and enzymatic degradation due to its high-energy thioester bond.[1][2] It is unstable in aqueous solutions, particularly those that are alkaline or strongly acidic.[2]
-
Inefficient Extraction: The choice of extraction solvent and method is crucial for quantitative recovery.
-
Solution: Acidic extraction methods are commonly employed to simultaneously precipitate proteins and stabilize acetyl-CoA. Perchloric acid (PCA) and trichloroacetic acid (TCA) are effective, but may require a subsequent solid-phase extraction (SPE) step to remove the acid before analysis.[3][4][5] Using 2.5% sulfosalicylic acid (SSA) has been shown to be a suitable alternative that can deproteinize samples without the need for a follow-up SPE step.[4] Methanol-based extractions are also used, but may result in lower recovery compared to acid-based methods.[5]
-
-
Inappropriate Quenching: To get an accurate snapshot of the metabolic state, cellular metabolism must be stopped instantly.
Question: My results are highly variable between replicates. What could be causing this inconsistency?
Answer: High variability often points to inconsistencies in sample handling and preparation.
-
Solution: Ensure that all samples are treated identically and processed as quickly as possible.[1] The use of a stable isotope-labeled internal standard, such as [¹³C₃¹⁵N₁]-labeled acetyl-CoA, added early in the sample preparation process, is highly recommended for accurate quantification as it can account for variability in extraction efficiency and matrix effects.[1]
Chromatography
Question: I'm observing poor peak shape (e.g., tailing, splitting) for my acetyl-CoA peak. How can I improve it?
Answer: Poor peak shape in HPLC is often related to the column, mobile phase, or interactions with the analytical system.
-
Ion-Pairing Chromatography Issues: Acetyl-CoA is a polar molecule, making it challenging to retain on standard reversed-phase columns like C18.[4] Ion-pairing reversed-phase HPLC is a common technique used to improve retention and separation.[4][6]
-
Column Contamination: Matrix components from biological samples can accumulate on the column, leading to poor peak shape.[8]
Question: My acetyl-CoA peak retention time is shifting between runs. What is the cause?
Answer: Retention time shifts are typically due to changes in the mobile phase composition, flow rate, or column temperature.
-
Mobile Phase Preparation: Inconsistent preparation of the mobile phase, especially the buffer and ion-pairing reagent concentrations, can lead to retention time drift.
-
Solution: Prepare fresh mobile phase daily and ensure all components are accurately measured and completely dissolved. Degassing the mobile phase is also important to prevent pump cavitation and flow rate fluctuations.
-
-
Column Temperature: Fluctuations in the column temperature can affect retention times.
-
Solution: Use a column oven to maintain a constant and consistent temperature throughout the analytical run.
-
Detection and Quantification
Question: I am experiencing high background noise or interfering peaks in my chromatogram. How can I reduce this?
Answer: High background and interfering peaks are often caused by matrix effects, where components in the sample other than the analyte of interest interfere with detection.[10]
-
Solution:
-
Improve Sample Clean-up: As mentioned previously, techniques like SPE can effectively remove many interfering compounds.[4][9]
-
Optimize Chromatographic Separation: Adjusting the mobile phase gradient can help to separate the acetyl-CoA peak from co-eluting matrix components.[2]
-
Use a More Selective Detection Method: While UV detection at 254-260 nm is common, it is not highly specific.[11] Mass spectrometry (MS) provides much higher selectivity and can significantly reduce interferences.[1] For fluorescence detection, derivatization of the thiol group can enhance specificity.
-
Question: My calibration curve is not linear. What are the potential reasons?
Answer: A non-linear calibration curve can be caused by several factors, from standard preparation to detector saturation.
-
Standard Degradation: Acetyl-CoA standards can degrade if not stored and handled properly.
-
Solution: Prepare fresh standards regularly from a stock solution stored at -80°C. When in use, keep standards on ice.
-
-
Detector Saturation: At high concentrations, the detector response may no longer be linear.
-
Solution: Prepare a wider range of calibration standards to identify the linear range of the assay. If necessary, dilute samples to fall within this range.
-
Frequently Asked Questions (FAQs)
Q1: What is the most significant challenge in acetyl-CoA quantification by HPLC?
A1: The primary challenge is the inherent instability of the acetyl-CoA molecule.[1] Its thioester bond is prone to hydrolysis, especially at non-neutral pH and elevated temperatures.[2] This necessitates rapid sample processing at low temperatures and often requires the use of acidic extraction buffers to stabilize the molecule.[1][3]
Q2: What are the common HPLC detection methods for acetyl-CoA, and what are their pros and cons?
A2: The most common detection methods are UV, fluorescence, and mass spectrometry (MS).
| Detection Method | Advantages | Disadvantages |
| UV Detection | Simple, robust, and widely available.[11] | Lacks specificity, susceptible to interference from other adenine-containing molecules.[11] |
| Fluorescence Detection | Highly sensitive and more specific than UV. | Requires a pre- or post-column derivatization step to make acetyl-CoA fluorescent, which can add complexity and variability.[12] |
| Mass Spectrometry (MS) | Highly sensitive and specific, providing structural information and enabling the use of stable isotope-labeled internal standards for accurate quantification.[1] | Requires more expensive instrumentation and specialized expertise. Susceptible to matrix effects, though these can be mitigated.[10] |
Q3: Why is ion-pairing chromatography often used for acetyl-CoA analysis?
A3: Acetyl-CoA is a polar molecule containing phosphate (B84403) groups, which results in poor retention on traditional reversed-phase HPLC columns.[4] Ion-pairing reagents are added to the mobile phase to form a neutral complex with the charged analyte, increasing its hydrophobicity and allowing for better retention and separation on a C18 column.[4][13]
Q4: How can I minimize matrix effects in my LC-MS analysis of acetyl-CoA?
A4: Matrix effects, which can cause ion suppression or enhancement, are a common challenge in LC-MS.[10] Several strategies can be employed to minimize their impact:
-
Effective Sample Preparation: Use techniques like solid-phase extraction (SPE) to remove interfering matrix components.[4]
-
Chromatographic Separation: Optimize your HPLC method to separate acetyl-CoA from co-eluting matrix components.[2]
-
Use of an Internal Standard: A stable isotope-labeled internal standard that co-elutes with the analyte is the most effective way to compensate for matrix effects.[1]
-
Matrix-Matched Calibration: Prepare calibration standards in a blank matrix extract that has undergone the same preparation steps as the samples.[8]
Q5: What are the typical recovery rates for acetyl-CoA extraction?
A5: Recovery rates can vary significantly depending on the sample matrix and the extraction method used. With optimized protocols, recovery rates can be quite high. For example, extraction with perchloric acid (PCA) from liver tissue has been reported to yield recoveries of 95-97%.[14] An improved method for long-chain acyl-CoAs using a combination of buffer, isopropanol, and acetonitrile, followed by solid-phase purification, reported recoveries of 70-80% from various tissues.[9] A study comparing extraction methods found that 2.5% sulfosalicylic acid (SSA) resulted in a 59% recovery of acetyl-CoA, which was superior to the 36% recovery seen with trichloroacetic acid (TCA) followed by SPE.[4]
| Extraction Method | Analyte | Sample Matrix | Recovery Rate (%) |
| Perchloric Acid (PCA) | Acetyl-CoA & CoA | Liver Tissue | 95-97%[14] |
| KH2PO4 buffer, 2-propanol, acetonitrile, SPE | Long-chain acyl-CoAs | Various Tissues | 70-80%[9] |
| 2.5% Sulfosalicylic Acid (SSA) | Acetyl-CoA | Spiked Solution | 59%[4] |
| 10% Trichloroacetic Acid (TCA) with SPE | Acetyl-CoA | Spiked Solution | 36%[4] |
Experimental Protocols & Visualizations
Protocol: Acidic Extraction of Acetyl-CoA from Tissue
This protocol is adapted from methods described for the extraction of short-chain acyl-CoAs from tissue samples.[3]
-
Quenching: Immediately freeze-clamp the tissue sample in liquid nitrogen to halt all enzymatic activity.
-
Homogenization: Homogenize the frozen tissue in ice-cold 0.5 M perchloric acid (PCA) at a ratio of 2:1 (v/w). This should be done quickly to maintain a low temperature.
-
Incubation & Deproteinization: Add 4 M PCA (1:10 v/w), mix, and incubate on ice for 30 minutes with occasional vortexing.
-
Centrifugation: Centrifuge the homogenate at 3000 x g for 12 minutes at 4°C to pellet the precipitated proteins.
-
Neutralization: Carefully transfer the supernatant to a new tube and neutralize it by adding 5 M K₂CO₃. This will precipitate the PCA as potassium perchlorate (B79767).
-
Final Centrifugation: Centrifuge again at 3000 x g for 12 minutes at 4°C to remove the potassium perchlorate precipitate.
-
Analysis: The resulting supernatant contains the acetyl-CoA and is ready for immediate HPLC analysis or storage at -80°C.
Diagrams
Caption: Workflow for Acetyl-CoA extraction and HPLC analysis.
Caption: Troubleshooting logic for low acetyl-CoA signal.
References
- 1. Integrated Analysis of Acetyl-CoA and Histone Modification via Mass Spectrometry to Investigate Metabolically Driven Acetylation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of a Novel Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. Specific detection of acetyl-coenzyme A by reversed-phase ion-pair high-performance liquid chromatography with an immobilized enzyme reactor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. benchchem.com [benchchem.com]
- 9. An improved method for tissue long-chain acyl-CoA extraction and analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Fatty acyl CoA analysis | Cyberlipid [cyberlipid.gerli.com]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
improving recovery of long-chain acyl-CoAs during extraction
This technical support center provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals improve the recovery of long-chain acyl-CoAs during extraction.
Frequently Asked Questions (FAQs)
Q1: What are the most critical factors leading to the degradation of long-chain acyl-CoA samples?
A1: Long-chain acyl-CoAs are inherently unstable molecules susceptible to both chemical and enzymatic degradation.[1] The most critical factors are:
-
Temperature and pH: Acyl-CoAs are sensitive to high temperatures and non-neutral pH. The thioester bond is prone to hydrolysis, which is accelerated under non-optimal pH conditions.[1] It is imperative to work quickly, keep samples on ice at all times, and use pre-chilled solvents.
-
Enzymatic Activity: Endogenous acyl-CoA thioesterases can rapidly hydrolyze long-chain acyl-CoAs.[1] Flash-freezing tissue samples in liquid nitrogen immediately after collection is crucial to halt enzymatic activity.[1] Storing samples at -80°C helps maintain enzyme inactivity until extraction.[1]
Q2: Which extraction methods are recommended for long-chain acyl-CoAs?
A2: Two primary methods for the extraction of long-chain acyl-CoAs are widely used and have been shown to yield good recovery rates: Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE).[2] The choice of method may depend on the sample matrix and downstream analysis.
Q3: How can I minimize matrix effects in my LC-MS/MS analysis?
A3: Matrix effects, where other molecules in the sample interfere with the ionization of the target analytes, are a common challenge in LC-MS/MS analysis of acyl-CoAs. To mitigate these effects:
-
Use a Stable Isotope-Labeled Internal Standard: This is the most effective way to correct for ion suppression. A stable isotope-labeled internal standard (e.g., [U-13C]palmitoyl-CoA) that co-elutes with the analyte allows for accurate quantification.[1]
-
Sample Cleanup: Employing a cleanup step, such as SPE, can help remove interfering substances from the sample extract.
Troubleshooting Guide
Problem: Low or No Recovery of Long-Chain Acyl-CoA Analytes
Low recovery is a frequent issue that can stem from sample handling, extraction inefficiency, or analyte instability.[1]
| Potential Cause | Recommended Solution |
| Incomplete Cell Lysis or Tissue Homogenization | Ensure thorough homogenization of tissue samples or complete lysis of cells to release the acyl-CoAs.[3] For tissues, use a glass homogenizer with a buffer like 100 mM KH2PO4 (pH 4.9).[3] |
| Inefficient Extraction | Optimize the extraction solvent and procedure. A mixture of acetonitrile (B52724) and 2-propanol has been shown to be effective.[3][4] Ensure the correct solvent-to-sample ratio. |
| Analyte Degradation | Work quickly and keep samples on ice throughout the extraction process. Use pre-chilled solvents and tubes.[2] Flash-freeze tissue samples immediately upon collection.[1] |
| Poor Retention on SPE Column | Ensure the SPE column is properly conditioned before loading the sample.[2] Use a weak anion exchange column for effective binding of acyl-CoAs.[2] |
| Instability in Final Extract | Avoid repeated freeze-thaw cycles of the sample extracts.[2] Analyze the samples as soon as possible after extraction. |
Problem: Poor Chromatographic Peak Shape (Broadening or Tailing)
Poor peak shape can be caused by interactions with the analytical column or issues with the mobile phase.[1]
| Potential Cause | Recommended Solution |
| Secondary Interactions with Column | Interactions between the analyte and the silica-based column can lead to peak tailing.[5] Consider using a highly deactivated, end-capped column or adjusting the mobile phase pH.[5] |
| Column Contamination | Buildup of biological material on the column can distort peak shape.[1] Implement a robust column washing procedure between analytical runs.[1] |
| Sample Solvent Mismatch | Dissolve the sample in a solvent that is similar in strength to the initial mobile phase to avoid peak distortion.[5] |
Quantitative Data Summary
The recovery of long-chain acyl-CoAs can vary depending on the extraction method and the specific acyl-CoA species. The following table summarizes recovery rates reported in the literature for different methods.
| Extraction Method | Acyl-CoA Species | Tissue/Cell Type | Reported Recovery Rate | Reference |
| Modified SPE with Acetonitrile/2-Propanol | Various long-chain acyl-CoAs | Rat Heart, Kidney, Muscle | 70-80% | [3] |
| Acetonitrile/2-Propanol with Pyridyl-Silica Gel SPE | Acetyl-, Malonyl-, Octanoyl-, Oleoyl-, Palmitoyl-, Arachidonyl-CoA | Rat Liver | 93-104% (Tissue Extraction), 83-90% (SPE) | [4] |
| Chloroform/Methanol (B129727) with Acyl-CoA-Binding Protein | Long-chain acyl-CoAs | Tissue | Increased to 55% from 20% | [6] |
| Optimized for low sample load | Ten fatty acyl-CoAs | Liver, Brain, Muscle, Adipose | 60-140% | [7] |
Detailed Experimental Protocol: Solid-Phase Extraction (SPE) for Long-Chain Acyl-CoAs from Tissues
This protocol is based on an improved method with high recovery rates.[3]
Materials:
-
Frozen tissue sample (< 100 mg)
-
Glass homogenizer
-
Ice-cold 100 mM KH2PO4 buffer (pH 4.9)
-
Acetonitrile (ACN)
-
2-Propanol
-
Weak anion exchange solid-phase extraction (SPE) column
-
Methanol
-
Centrifuge capable of 16,000 x g at 4°C
-
Vacuum concentrator or nitrogen evaporator
Procedure:
-
Homogenization:
-
Place the frozen tissue sample in a pre-chilled glass homogenizer.
-
Add ice-cold 100 mM KH2PO4 buffer (pH 4.9).
-
Homogenize thoroughly on ice.
-
Add 2-propanol and homogenize again.[3]
-
-
Extraction:
-
Solid-Phase Extraction (SPE):
-
Condition a weak anion exchange SPE column by washing with 1 mL of methanol followed by 1 mL of 100 mM KH2PO4 buffer (pH 4.9).[2]
-
Carefully transfer the supernatant from the extraction step to the conditioned SPE column.[2]
-
Wash the column with 1 mL of 100 mM KH2PO4 buffer (pH 4.9), followed by 1 mL of methanol.[2]
-
Elute the acyl-CoAs from the column using 2-propanol.[3]
-
-
Concentration and Reconstitution:
-
Evaporate the eluent to dryness using a vacuum concentrator or under a stream of nitrogen.
-
Reconstitute the dried extract in a suitable volume of the initial LC mobile phase for analysis.
-
Visualizations
Caption: Workflow for long-chain acyl-CoA extraction using SPE.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. An improved method for tissue long-chain acyl-CoA extraction and analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Novel isolation procedure for short-, medium- and long-chain acyl-coenzyme esters from tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. A fast and versatile method for extraction and quantitation of long-chain acyl-CoA esters from tissue: content of individual long-chain acyl-CoA esters in various tissues from fed rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
how to prevent coenzyme A disulfide bond formation in samples
<_ _ in_progress_ _>
Welcome to the technical support center for maintaining Coenzyme A (CoA) stability in your experimental samples. This resource provides troubleshooting guidance and frequently asked questions to help researchers, scientists, and drug development professionals prevent the formation of CoA disulfide bonds, a common cause of sample degradation.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or no detectable free CoA in samples. | Oxidation of the free thiol group of CoA, leading to the formation of CoA disulfide (CoA-S-S-CoA) or mixed disulfides (e.g., CoA-S-S-glutathione).[1][2] | - Add a reducing agent to your sample preparation and storage buffers. Common choices include Dithiothreitol (DTT) or 2-mercaptoethanol (B42355) (BME).[1][2] - For existing samples with suspected oxidation, incubate with a reducing agent to regenerate free CoA.[1][2] |
| High variability in CoA measurements between sample replicates. | Inconsistent sample handling, leading to variable levels of oxidation. This can be due to differences in processing time, temperature, or exposure to air.[3] | - Standardize your sample preparation protocol. Ensure all samples are processed for the same duration and under identical conditions.[3] - Keep samples on ice or at 4°C throughout the entire procedure to minimize both chemical and enzymatic degradation.[3] - Work quickly to minimize the time samples are exposed to atmospheric oxygen. |
| Unexpected peaks appearing in chromatography (e.g., HPLC) analysis of CoA. | Presence of CoA disulfide, mixed disulfides, or other degradation products.[1][3] | - Optimize the sample preparation protocol to minimize degradation. This includes rapid quenching of enzymatic activity and maintaining low temperatures.[3] - Use high-purity solvents and reagents (e.g., LC-MS grade) to avoid contaminants.[3] |
| Gradual loss of CoA signal in stored samples over time. | Instability of CoA in solution, particularly at inappropriate pH or temperature. The free acid form of CoA is less stable than its lithium or sodium salts.[1][2][4] | - Store CoA stock solutions at -20°C. [1][4] - Maintain a pH between 2 and 6 for aqueous solutions of CoA. [1][2][4] CoA is unstable at a pH above 8.[1][2] - Use the more stable lithium or sodium salts of CoA for preparing standards and stock solutions.[1][2] - Aliquot samples after initial preparation to avoid multiple freeze-thaw cycles.[3] |
| Interference in colorimetric or fluorometric CoA assays. | Presence of other thiol-containing compounds in the sample, such as DTT or BME, which can react with assay reagents.[5][6] | - If using an assay sensitive to reducing agents, consider deproteinizing the samples using a 10 kDa molecular weight cut-off spin filter to remove larger interfering molecules.[7] - Alternatively, choose an assay method, such as HPLC with mass spectrometry detection, that is not susceptible to interference from reducing agents. |
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism behind this compound disulfide bond formation?
The primary mechanism is the oxidation of the free thiol group (-SH) on the CoA molecule.[1][2] This can occur through air oxidation or be catalyzed by the presence of metal ions. The thiol group of one CoA molecule reacts with another to form a disulfide bond (-S-S-), resulting in CoA disulfide. Mixed disulfides can also form with other thiol-containing molecules like glutathione.[1]
Caption: Oxidation of two this compound molecules to form a disulfide bond.
Q2: Which reducing agents are most effective at preventing CoA disulfide formation, and at what concentrations?
Dithiothreitol (DTT) and 2-mercaptoethanol (BME) are commonly used reducing agents to prevent CoA disulfide formation.[1][2] While specific concentrations can vary depending on the application, a working concentration in the range of 1-5 mM is typically effective for both DTT and BME in sample buffers. Tris(2-carboxyethyl)phosphine (TCEP) is another effective reducing agent that is more stable and works over a wider pH range.[8][9]
| Reducing Agent | Typical Working Concentration | Key Characteristics |
| Dithiothreitol (DTT) | 1-5 mM | Effective at neutral pH, but less stable than TCEP. |
| 2-mercaptoethanol (BME) | 1-5 mM | Volatile with a strong odor, effective at neutral pH. |
| Tris(2-carboxyethyl)phosphine (TCEP) | 0.5-1 mM | More stable than DTT, effective over a broader pH range, and does not absorb at 280 nm.[9] |
Q3: How does pH affect the stability of this compound in my samples?
This compound is most stable in aqueous solutions with a pH between 2 and 6.[1][2][4] At a pH above 8, CoA becomes unstable and is prone to degradation, including the formation of disulfide bonds.[1][2] For instance, at 25°C and pH 8, a 31% loss of CoA activity can be observed within 24 hours.[1][2] Therefore, it is crucial to maintain a slightly acidic to neutral pH during sample preparation and storage.
Caption: The relationship between pH and this compound stability.
Q4: Can metal ions in my buffers contribute to CoA degradation? How can I prevent this?
Yes, transition metal ions, such as iron (Fe³⁺) and copper (Cu²⁺), can catalyze the oxidation of thiols, leading to the formation of disulfide bonds.[10][11][12] To prevent this, you can include a chelating agent in your buffers. Chelating agents bind to metal ions, preventing them from participating in redox reactions.[10][11][12]
Commonly used chelating agents include:
-
Ethylenediaminetetraacetic acid (EDTA): Typically used at a concentration of 1-5 mM.
-
Ethylene glycol-bis(β-aminoethyl ether)-N,N,N',N'-tetraacetic acid (EGTA): Often used at a concentration of 1-5 mM, particularly for chelating calcium ions, though it also chelates other divalent cations.
Q5: What is the recommended procedure for preparing and storing this compound stock solutions?
For optimal stability, follow these steps when preparing and storing CoA stock solutions:
Caption: Recommended workflow for preparing and storing this compound stock solutions.
Experimental Protocols
Protocol 1: General Sample Preparation for Cellular or Tissue Extracts
This protocol is designed to minimize CoA disulfide formation during the extraction process.
-
Homogenization Buffer Preparation:
-
Prepare a buffer appropriate for your tissue or cell type (e.g., PBS, Tris-HCl) with a pH between 6.5 and 8.0.[7]
-
On the day of the experiment, add a reducing agent (e.g., 5 mM DTT) and a chelating agent (e.g., 1 mM EDTA) to the buffer.
-
Keep the buffer on ice.
-
-
Sample Collection and Homogenization:
-
For tissue samples, rapidly excise and immediately flash-freeze in liquid nitrogen to quench enzymatic activity.[3]
-
For adherent cells, wash with ice-cold PBS before scraping. For suspension cells, pellet by centrifugation at a low speed and wash with ice-cold PBS.
-
Homogenize the tissue or resuspend the cell pellet in the ice-cold homogenization buffer. Perform all steps on ice.[3]
-
-
Deproteinization (Recommended):
-
To remove enzymes that may interfere with downstream assays or degrade CoA, deproteinize the sample.[7]
-
A common method is to use a 10 kDa molecular weight cut-off spin filter.[7] Centrifuge according to the manufacturer's instructions at 4°C.
-
Alternatively, perchloric acid precipitation followed by neutralization with KOH can be used.[7]
-
-
Sample Storage:
-
The resulting deproteinized extract can be used immediately for analysis or aliquoted and stored at -80°C for long-term stability. Avoid repeated freeze-thaw cycles.[3]
-
Protocol 2: Reversal of this compound Disulfide Bonds in a Sample
This protocol can be used to regenerate free CoA from its disulfide form in a sample.
-
Sample Preparation:
-
Thaw your sample on ice.
-
-
Addition of Reducing Agent:
-
Add DTT to a final concentration of 10-20 mM or TCEP to a final concentration of 5-10 mM. The higher concentration of the reducing agent helps to drive the equilibrium towards the reduced form of CoA.
-
-
Incubation:
-
Incubate the sample at room temperature for 30-60 minutes or at 4°C for 2-4 hours.
-
-
Downstream Analysis:
-
The sample is now ready for your downstream application. Be aware that the high concentration of the reducing agent may interfere with certain assays. If necessary, the excess reducing agent can be removed using a desalting column.
-
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. CoA - Creative Enzymes [creative-enzymes.com]
- 3. benchchem.com [benchchem.com]
- 4. neolab.de [neolab.de]
- 5. usbio.net [usbio.net]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. This compound Assay Kit (ab102504) | Abcam [abcam.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Simultaneous quantification of this compound and its salvage pathway intermediates in in vitro and whole cell-sourced samples - RSC Advances (RSC Publishing) DOI:10.1039/C7RA00192D [pubs.rsc.org]
- 10. aocs.org [aocs.org]
- 11. m.youtube.com [m.youtube.com]
- 12. Stabilization of ascorbate solution by chelating agents that block redox cycling of metal ions - PubMed [pubmed.ncbi.nlm.nih.gov]
addressing matrix effects in LC-MS analysis of coenzyme A
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address matrix effects in the LC-MS analysis of coenzyme A and its derivatives.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they impact the LC-MS analysis of this compound?
A: Matrix effects are the alteration of ionization efficiency for a target analyte, such as this compound, due to the presence of co-eluting compounds from the sample matrix. In biological samples, these interfering components can include salts, phospholipids (B1166683), and other endogenous molecules.[1] This interference can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), ultimately affecting the accuracy, precision, and sensitivity of your quantitative analysis.[2]
Q2: I'm observing significant ion suppression for my this compound analytes. What are the likely causes?
A: Significant ion suppression in the analysis of this compound and its derivatives from biological matrices is often attributed to co-eluting endogenous components. Phospholipids are a primary cause of ion suppression in plasma and tissue samples.[1] Other potential sources include salts from buffers, anticoagulants, and dosing vehicles used in preclinical studies.[3]
Q3: What is the most effective way to minimize matrix effects in my this compound analysis?
A: A multi-faceted approach is often the most effective. This includes:
-
Robust Sample Preparation: Implementing a thorough sample cleanup method is crucial to remove interfering matrix components. Techniques like Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE) are generally more effective than simple Protein Precipitation (PPT) at removing phospholipids and other interferences.[1]
-
Optimized Chromatographic Separation: Fine-tuning your LC method to achieve better separation between this compound analytes and matrix components can significantly reduce ion suppression.[2]
-
Use of a Suitable Internal Standard: Employing a stable isotope-labeled internal standard (SIL-IS) is highly recommended. A SIL-IS has nearly identical physicochemical properties to the analyte and will be affected by matrix effects in a similar manner, allowing for accurate correction during quantification.[4]
Q4: When should I choose a particular sample preparation technique for this compound analysis?
A: The choice of sample preparation technique depends on the specific this compound species of interest and the sample matrix.
-
Protein Precipitation (PPT): A simple and fast method, but may not be sufficient for removing all interfering phospholipids, potentially leading to significant matrix effects.[1]
-
Liquid-Liquid Extraction (LLE): Can be effective for removing phospholipids but may have lower recovery for more polar this compound species.
-
Solid-Phase Extraction (SPE): Generally considered the most effective technique for removing a broad range of interferences.[1] For a mix of hydrophilic and hydrophobic this compound derivatives, careful selection of the SPE sorbent and protocol is critical. For instance, traditional SPE methods can lead to the loss of hydrophilic CoA biosynthetic precursors.[5] A method using 2.5% 5-sulfosalicylic acid (SSA) for deproteinization has been shown to be effective without the need for SPE, improving the recovery of these hydrophilic species.[5]
Q5: Are stable isotope-labeled internal standards (SIL-IS) for this compound commercially available?
A: While some common short-chain acyl-CoA SIL-IS are commercially available, a comprehensive library is not.[6] For researchers needing SIL-IS for a wider range of this compound species, methods like Stable Isotope Labeling by Essential Nutrients in Cell Culture (SILEC) can be used to generate them in-house.[6][7] This involves growing cells in a medium containing a stable isotope-labeled precursor of this compound, such as [13C3, 15N1]-pantothenate.[7]
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Poor Peak Shape (Tailing or Fronting) | Co-elution with interfering compounds. | Optimize the chromatographic gradient to improve separation. |
| Inappropriate sample solvent. | Ensure the final sample solvent is compatible with the mobile phase. | |
| Column overload. | Reduce the injection volume or dilute the sample. | |
| Inconsistent Retention Times | Changes in mobile phase composition. | Prepare fresh mobile phase and ensure proper mixing. |
| Column degradation. | Replace the column. | |
| Fluctuating pump pressure. | Check for leaks in the LC system and ensure the pump is properly primed.[8] | |
| High Background Noise | Contaminated mobile phase or LC system. | Use high-purity solvents and flush the system. |
| Dirty ion source. | Clean the ion source components according to the manufacturer's instructions.[8] | |
| Low Signal Intensity/Ion Suppression | Significant matrix effects from co-eluting compounds (e.g., phospholipids). | Improve sample cleanup using SPE or LLE.[1] |
| Suboptimal ionization source parameters. | Optimize source temperature, gas flows, and voltages. | |
| Inefficient extraction of this compound. | Evaluate and optimize the sample extraction protocol for your specific analytes and matrix. | |
| Analyte Instability | Degradation of this compound thioesters. | Keep samples cold during preparation and consider the use of stabilizing agents. |
Quantitative Data Summary
The following table summarizes the matrix effect observed for various this compound species using a specific LC-MS/MS method with 2.5% 5-sulfosalicylic acid (SSA) for sample deproteinization. The matrix effect is presented as the percentage ratio of the analyte's peak area in a spiked matrix to its peak area in the extraction solution alone. A value below 100% indicates ion suppression.
| Analyte | Matrix Effect (%) |
| Pantothenate | 97.8 |
| Dephospho-CoA | 78.9 |
| This compound | 93.4 |
| Malonyl CoA | 93.3 |
| Succinyl CoA | 91.8 |
| Acetyl CoA | 93.1 |
| Propionyl CoA | 93.6 |
| Isovaleryl CoA | 92.2 |
Data adapted from a study by Jones et al.[5]
Experimental Protocols
Protocol 1: Sample Preparation using 5-Sulfosalicylic Acid (SSA) for Short-Chain Acyl-CoAs and CoA Biosynthetic Intermediaries
This protocol is adapted from a method that avoids solid-phase extraction to improve the recovery of hydrophilic CoA species.[5]
-
Deproteinization:
-
For cultured cells, aspirate the media and add 200 µL of 2.5% (w/v) 5-sulfosalicylic acid (SSA) directly to the well.
-
For tissue samples, homogenize the tissue in an appropriate volume of 2.5% SSA on ice.
-
-
Internal Standard Spiking:
-
Add an appropriate amount of your internal standard (e.g., crotonoyl-CoA or a stable isotope-labeled standard) to the SSA extract.
-
-
Centrifugation:
-
Vortex the samples and centrifuge at high speed (e.g., 15,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.
-
-
Sample Analysis:
-
Carefully transfer the supernatant to an LC-MS vial for analysis.
-
Protocol 2: Solid-Phase Extraction (SPE) for Acyl-CoA Enrichment
This is a general protocol for the enrichment of a broad range of acyl-CoAs from tissue samples.[9]
-
Tissue Homogenization and Extraction:
-
Homogenize 50-100 mg of frozen tissue in 1 mL of ice-cold homogenization buffer (e.g., 100 mM Potassium Phosphate, pH 4.9) containing an internal standard.
-
Add 1 mL of 2-propanol and homogenize again.
-
Add 2 mL of acetonitrile, vortex vigorously, and centrifuge at 12,000 x g for 10 minutes at 4°C.
-
Collect the supernatant.
-
-
SPE Column Conditioning:
-
Condition a 2-(2-pyridyl)ethyl functionalized silica (B1680970) gel SPE column with 2 mL of an appropriate wash solution (e.g., Acetonitrile/Isopropanol/Water/Acetic Acid; 9:3:4:4, v/v/v/v).[9]
-
-
Sample Loading:
-
Load the supernatant onto the conditioned SPE column.
-
-
Washing:
-
Wash the column with 2 mL of the wash solution to remove unbound impurities.
-
-
Elution:
-
Elute the acyl-CoAs with 1.5 mL of an elution solution (e.g., Methanol/250 mM Ammonium Formate; 4:1, v/v).[9]
-
-
Sample Concentration:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the sample in a solvent compatible with your LC-MS mobile phase.
-
Visualizations
Caption: Workflow for LC-MS/MS analysis of this compound.
Caption: Troubleshooting logic for inaccurate this compound quantification.
References
- 1. bme.psu.edu [bme.psu.edu]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Production of stable isotope-labeled acyl-coenzyme A thioesters by yeast stable isotope labeling by essential nutrients in cell culture - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. zefsci.com [zefsci.com]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Troubleshooting Enzymatic Coenzyme A Assays
Welcome to the Technical support center for enzymatic Coenzyme A (CoA) assays. This resource is designed to assist researchers, scientists, and drug development professionals in resolving common issues and achieving consistent, reliable results in their experiments.
Frequently Asked questions (FAQs)
This section addresses specific problems you may encounter during your enzymatic CoA assays in a direct question-and-answer format.
Q1: Why are my replicate readings inconsistent?
Inconsistent results between replicates are a common issue that can often be resolved by carefully reviewing your experimental technique and setup.
Possible Causes and Solutions:
-
Pipetting Errors: Inaccurate or inconsistent pipetting, especially of small volumes of enzyme or substrate, can lead to significant variability.[1]
-
Solution: Use calibrated pipettes and ensure they are functioning correctly. When pipetting small volumes, do so gently against the wall of the tube or well to ensure complete transfer. Avoid introducing air bubbles.[1]
-
-
Inhomogeneous Solutions: If enzyme or substrate solutions are not uniformly mixed, the concentration can vary between aliquots.
-
Solution: Ensure all solutions, particularly viscous ones, are thoroughly mixed by vortexing or gentle inversion before each use.[1]
-
-
Temperature Fluctuations: Enzymes are highly sensitive to temperature. Minor variations in temperature across a microplate or between tubes can alter enzyme activity and lead to inconsistent results.[1][2][3]
-
Solution: Pre-incubate all reagents and samples at the specified reaction temperature. Use a water bath or a temperature-controlled plate reader to maintain a constant and uniform temperature throughout the experiment.[1]
-
-
"Edge Effects" in Microplate Assays: Evaporation from the wells at the edges of a microplate can concentrate reactants, leading to artificially higher or lower readings in those wells.[1]
-
Solution: To minimize evaporation, fill the outer wells with a blank solution (e.g., water or buffer). Using adhesive plate sealers can also help to create a more uniform environment.[1]
-
Q2: My measured CoA concentration is significantly lower or higher than expected. What could be the cause?
Deviations from the expected CoA concentration can indicate issues with the assay conditions, the integrity of the reagents, or the preparation of your samples.
Possible Causes and Solutions:
-
For Lower-Than-Expected Activity:
-
Incorrect pH or Temperature: Enzymatic activity is highly dependent on pH and temperature. The optimal conditions can vary depending on the specific enzyme used in the assay kit.[2][3]
-
Solution: Refer to the assay kit's protocol for the recommended pH and temperature. Ensure your buffers are correctly prepared and that the reaction is carried out at the optimal temperature.
-
-
Enzyme Degradation: Enzymes can lose activity if not stored correctly or if subjected to multiple freeze-thaw cycles.[1]
-
Solution: Store enzymes at the recommended temperature, typically -20°C or -80°C. Aliquot the enzyme upon first use to avoid repeated freezing and thawing. Prepare fresh enzyme dilutions for each experiment.
-
-
Substrate Limitation: If the concentration of substrates in the reaction (other than CoA) is too low, the reaction rate will be limited by the availability of these substrates, not the amount of CoA.[4][5]
-
Solution: Ensure all substrates are at their saturating concentrations as recommended by the assay protocol.
-
-
-
For Higher-Than-Expected Activity:
-
Contamination: Reagents or samples may be contaminated with substances that interfere with the assay, or even with exogenous CoA.
-
Solution: Use high-purity reagents and sterile techniques. Run appropriate negative controls to check for contamination.
-
-
Incorrect Standard Curve: An improperly prepared or degraded standard curve can lead to inaccurate quantification.
-
Solution: Prepare fresh CoA standards for each assay. Ensure accurate serial dilutions.
-
-
Q3: I'm observing high background noise or a high signal in my negative control. What does this mean?
A high background signal in a control that should have little to no activity indicates a non-enzymatic reaction or the presence of an interfering substance.
Possible Causes and Solutions:
-
Interfering Substances in the Sample: Certain compounds in your sample may interfere with the assay chemistry. For example, samples containing significant amounts of long-chain acyl-CoAs can sometimes generate a background signal in certain assay formats.[6]
-
Solution: Some assay protocols recommend running a background control for samples that may contain interfering substances. This typically involves omitting a key enzyme from the reaction mix. The background signal can then be subtracted from the sample readings.[6]
-
-
Reagent Instability or Contamination: The probe or other detection reagents may have degraded or become contaminated, leading to a high background signal.
-
Solution: Store all reagents as recommended by the manufacturer, protected from light if necessary. Prepare fresh reaction mixtures for each experiment.
-
-
Sample Deproteinization Issues: If your sample preparation requires deproteinization, residual enzymes from the sample could interfere with the assay.[6]
-
Solution: Ensure the deproteinization step is complete. Common methods include using 10 kDa molecular weight cut-off spin columns or a perchloric acid/KOH precipitation protocol.[6]
-
Troubleshooting Guides
Guide 1: Diagnosing Inconsistent Replicate Readings
This guide provides a systematic approach to identifying the source of variability in your replicate measurements.
Troubleshooting Workflow for Inconsistent Replicates
Guide 2: Addressing Unexpected CoA Concentrations
This guide helps you troubleshoot when your measured CoA levels are not what you expect.
Logical Flow for Troubleshooting Unexpected Results
Experimental Protocols
Protocol 1: Sample Deproteinization using Perchloric Acid (PCA)
This protocol is essential for removing proteins from tissue and cell samples, as endogenous enzymes can interfere with the assay.[6]
Materials:
-
Tissue or cell pellet
-
Ice-cold Phosphate Buffered Saline (PBS)
-
1N Perchloric Acid (PCA)
-
3M Potassium Bicarbonate (KHCO₃) or Potassium Hydroxide (KOH)
-
Microcentrifuge
Procedure:
-
Sample Homogenization:
-
Acid Precipitation:
-
Add 2 µl of 1N PCA per mg of tissue or per 100 µl of cell homogenate. Keep the sample on ice.[6]
-
Vortex thoroughly and incubate on ice for 5-10 minutes.
-
-
Centrifugation:
-
Centrifuge the homogenate at 10,000 x g for 10 minutes at 4°C.[6]
-
-
Neutralization:
-
Carefully collect the supernatant.
-
Neutralize the supernatant by adding small aliquots (e.g., 1 µl) of 3M KHCO₃ or KOH. Vortex after each addition. Continue until gas evolution (bubbling) ceases.[6]
-
Place on ice for 5 minutes.
-
-
Final Centrifugation:
-
Centrifuge at 10,000 x g for 2 minutes to pellet the precipitated potassium perchlorate.[6]
-
-
Sample Collection:
-
The resulting supernatant is the deproteinized sample, ready for use in the CoA assay.
-
Protocol 2: Preparation of a this compound Standard Curve
A standard curve is crucial for the accurate quantification of CoA in your samples. This protocol outlines the preparation of a standard curve for a fluorometric assay.
Materials:
-
This compound standard stock solution (e.g., 100 mM)
-
Deionized water (dH₂O)
-
Assay Buffer
-
96-well microplate (black plate for fluorescence)
Procedure:
-
Prepare a 1 nmol/µl CoA Standard:
-
Dilute the 100 mM CoA standard stock solution. For example, add 10 µl of the 100 mM stock to 990 µl of dH₂O to get a 1 mM (1 nmol/µl) solution. Mix well.
-
-
Prepare a 0.1 nmol/µl CoA Standard:
-
Further dilute the 1 nmol/µl solution 10-fold. For example, take 10 µl of the 1 nmol/µl solution and add it to 90 µl of dH₂O. Mix well.[6]
-
-
Prepare Standards in the 96-well Plate:
-
Add the following volumes of the 0.1 nmol/µl CoA standard and Assay Buffer to a series of wells:[6]
-
| Well | Volume of 0.1 nmol/µl CoA Standard (µl) | Volume of Assay Buffer (µl) | Final Amount of CoA (nmol/well) |
| 1 | 0 | 40 | 0 |
| 2 | 2 | 38 | 0.2 |
| 3 | 4 | 36 | 0.4 |
| 4 | 6 | 34 | 0.6 |
| 5 | 8 | 32 | 0.8 |
| 6 | 10 | 30 | 1.0 |
-
Proceed with the Assay:
-
Add your prepared samples to other wells, ensuring the final volume is also 40 µl (adjust with Assay Buffer if necessary).
-
Continue with the addition of the reaction mix as described in your assay kit's protocol.
-
Data Presentation
Table 1: Effect of Temperature on Enzymatic Activity
This table illustrates how temperature can impact the rate of an enzymatic reaction. The optimal temperature for this hypothetical enzyme is 37°C.
| Temperature (°C) | Relative Enzyme Activity (%) |
| 20 | 45 |
| 25 | 68 |
| 30 | 85 |
| 37 | 100 |
| 45 | 70 |
| 55 | 30 |
Table 2: Effect of pH on Enzymatic Activity
This table shows the influence of pH on enzyme activity. The optimal pH for this hypothetical enzyme is 7.5.
| pH | Relative Enzyme Activity (%) |
| 6.0 | 35 |
| 6.5 | 60 |
| 7.0 | 88 |
| 7.5 | 100 |
| 8.0 | 85 |
| 8.5 | 55 |
Signaling Pathways and Workflows
General Workflow for an Enzymatic this compound Assay
This diagram outlines the typical steps involved in performing an enzymatic CoA assay, from sample preparation to data analysis.
References
Technical Support Center: Optimizing Buffer Conditions for Coenzyme A-Dependent Enzyme Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing buffer conditions for coenzyme A (CoA)-dependent enzyme assays.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for an enzyme assay involving this compound?
The optimal pH for a this compound-dependent enzyme assay is highly dependent on the specific enzyme being studied. However, a common starting point for many such assays, including histone acetyltransferase (HAT) assays, is a slightly alkaline pH in the range of 7.5 to 8.0.[1] It is crucial to maintain a stable pH throughout the experiment, as deviations can lead to reduced enzyme efficiency or even denaturation.[2][3][4] It is important to note that aqueous solutions of CoA are unstable above pH 8, with significant activity loss observed over 24 hours at 25°C.[5] For storage of CoA solutions, a slightly acidic pH of 3.5-5.0 is recommended to prevent hydrolysis.[6]
Q2: How should I prepare and store this compound solutions?
For optimal results, it is highly recommended to prepare aqueous solutions of CoA fresh for each experiment.[6] If storage is necessary, solutions can be aliquoted and stored at -20°C for up to two weeks or at -80°C for up to six months.[6] To minimize degradation, avoid repeated freeze-thaw cycles.[6] The stability of CoA in solution is greatest in neutral to moderately acidic conditions (pH 3.5-5.0).[6]
Q3: What are common components of a reaction buffer for a CoA-dependent enzyme assay?
A typical reaction buffer for a CoA-dependent enzyme assay includes several key components to ensure optimal enzyme activity and stability.[1] These include:
-
Buffering agent: To maintain a constant pH. Common choices include Tris-HCl and HEPES, typically at concentrations of 50-100 mM.[1]
-
Salts: Such as NaCl or KCl, to maintain ionic strength.[1]
-
Chelating agents: Like EDTA, to sequester divalent metal ions that could interfere with the assay.[1]
-
Reducing agents: Such as DTT or TCEP, to prevent the oxidation of cysteine residues in the enzyme.[7]
-
Detergents: For instance, Triton X-100, to prevent non-specific aggregation.[1][8]
-
Carrier proteins: Bovine serum albumin (BSA) is often added to stabilize the enzyme and prevent its loss on surfaces.[7]
Q4: My enzyme assay results are inconsistent. What could be the cause related to the buffer or CoA?
Inconsistent results in a CoA-dependent enzyme assay can stem from several factors related to the buffer and CoA itself:
-
Degraded this compound: CoA is unstable, and its degradation can lead to variable results. Always prepare fresh solutions or use properly stored aliquots.[6]
-
Improperly Prepared Reagents: Ensure all buffer components, especially labile ones like CoA, are fresh and have been stored correctly.[9] It is also important to thaw all components completely and mix them gently before use.[10]
-
Incorrect Buffer pH: The pH of the buffer is critical for enzyme activity.[11] Use a calibrated pH meter to confirm that your buffer is at the optimal pH for your specific enzyme.[12]
-
Temperature Fluctuations: Maintaining a constant temperature is crucial, as even small changes can significantly impact enzyme activity.[11][12]
Troubleshooting Guides
Problem 1: Low or No Enzyme Activity
A lack of detectable enzyme activity is a common issue. The following guide provides a systematic approach to troubleshooting this problem.
Caption: Troubleshooting workflow for low or no enzyme activity.
| Possible Cause | Suggested Solution |
| Degraded Acetyl-CoA | Acetyl-CoA is unstable in solution. It is recommended to prepare fresh solutions from powder for each experiment. If storing solutions, aliquot and freeze at -80°C for up to six months, or at -20°C for no longer than two weeks. Avoid repeated freeze-thaw cycles.[6] |
| Incorrect Buffer pH | Acetyl-CoA can hydrolyze in alkaline conditions and is also unstable in strong acids. Maintain a buffer pH between 3.5 and 7.5.[6] For many enzymes, a pH of 7.5-8.0 is a good starting point.[1] |
| Interfering Substances | Components in the sample or buffer can inhibit the reaction. Avoid substances like EDTA (>0.5 mM), SDS (>0.2%), and sodium azide (B81097) (>0.2%).[6] |
| Inactive Enzyme | The enzyme may have lost activity due to improper storage or handling (e.g., repeated freeze-thaw cycles). Always keep enzyme stocks on ice and run a positive control with a known active enzyme to confirm viability.[9][13] |
| Suboptimal Enzyme or Substrate Concentration | The concentration of the enzyme or CoA may be too low. Perform an enzyme titration with a saturating concentration of CoA, and then a CoA titration with the optimal enzyme concentration to determine the Michaelis constant (Km).[6][13] |
Problem 2: Non-Linear Reaction Rate
A non-linear reaction rate can make it difficult to determine the initial velocity of the reaction accurately.
| Possible Cause | Suggested Solution |
| Substrate Depletion | If the enzyme concentration is too high, the substrate may be consumed too quickly. Try diluting the enzyme preparation.[9] |
| Product Inhibition | The accumulation of reaction products can inhibit enzyme activity. Ensure you are measuring the initial velocity of the reaction, where less than 10% of the substrate has been converted to product.[9][14] |
| Enzyme Instability | The enzyme may be unstable under the assay conditions. Check the stability of your enzyme at the assay pH and temperature over the time course of the experiment.[9] |
| Temperature Fluctuations | Ensure a constant temperature is maintained throughout the assay.[9] |
Data Presentation: Buffer Component Concentrations
The optimal concentration of each buffer component should be determined empirically for each specific enzyme and assay system. The following table provides a starting point for optimization.
| Component | Typical Concentration Range | Purpose | Reference |
| Buffer (e.g., Tris-HCl, HEPES) | 50 - 100 mM | Maintain constant pH | [1] |
| NaCl or KCl | 50 - 250 mM | Maintain ionic strength | [1] |
| EDTA | 0.1 - 0.5 mM | Chelates divalent cations | [1][6] |
| DTT or TCEP | 1 - 5 mM | Reducing agent to prevent oxidation | [1][7] |
| Triton X-100 | 0.01% - 0.05% (v/v) | Detergent to prevent aggregation | [1] |
| BSA | 50 - 250 µg/mL | Carrier protein to stabilize enzyme | [1] |
Experimental Protocols
Protocol 1: Determining the Optimal pH for a CoA-Dependent Enzyme
This protocol describes a general method for determining the optimal pH for a given CoA-dependent enzyme.
Materials:
-
Purified enzyme preparation
-
This compound solution
-
Substrate for the enzyme
-
A series of buffers with overlapping pH ranges (e.g., MES for pH 5.5-6.5, PIPES for pH 6.5-7.5, HEPES for pH 7.0-8.0, Tris-HCl for pH 7.5-8.5)
-
Spectrophotometer or fluorometer
-
96-well microplate
Procedure:
-
Prepare a series of reaction buffers, each at the same ionic strength but with different pH values covering the desired range (e.g., in 0.5 pH unit increments).
-
In a 96-well plate, prepare reaction mixtures containing the enzyme, CoA, and substrate in each of the different pH buffers.
-
Initiate the reaction (e.g., by adding the enzyme or substrate).
-
Monitor the reaction progress over time by measuring the change in absorbance or fluorescence at the appropriate wavelength.
-
Calculate the initial reaction velocity for each pH value.
-
Plot the initial velocity as a function of pH to determine the optimal pH at which the enzyme exhibits maximum activity.
Protocol 2: Titration of Acetyl-CoA Concentration
This protocol outlines the steps to determine the optimal concentration of acetyl-CoA for an enzyme assay.
Materials:
-
Purified enzyme preparation
-
A range of acetyl-CoA concentrations
-
The acetyl-accepting substrate at a fixed, saturating concentration
-
Assay buffer at the optimal pH and temperature for the enzyme
-
Detection reagent
-
96-well microplate
-
Spectrophotometer or fluorometer
Procedure:
-
In a 96-well plate, add the assay buffer, the acetyl-accepting substrate, and the different concentrations of acetyl-CoA.[6]
-
Initiate the reaction by adding the enzyme to each well. The final reaction volume should be consistent.[6]
-
Include a "no enzyme" control for each acetyl-CoA concentration to measure the background signal.[6]
-
Incubate the plate at the enzyme's optimal temperature for a predetermined time, ensuring the reaction is in the linear range.[6]
-
Stop the reaction (if necessary) and add the detection reagent.[6]
-
Measure the signal (e.g., absorbance or fluorescence).
-
Subtract the background signal from the corresponding experimental wells.
-
Plot the reaction rate against the acetyl-CoA concentration.
-
Fit the data to the Michaelis-Menten equation to determine the Km and Vmax. The optimal concentration for routine assays is typically a saturating concentration, often 5-10 times the Km.[6]
Caption: Workflow for acetyl-CoA concentration titration.
References
- 1. Histone Acetyltransferase Assays in Drug and Chemical Probe Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. How to Choose the Right Buffer for Enzyme Activity Tests [synapse.patsnap.com]
- 3. Effects of pH | Worthington Biochemical [worthington-biochem.com]
- 4. Effect of pH on Enzymatic Reaction - Creative Enzymes [creative-enzymes.com]
- 5. This compound - Wikipedia [en.wikipedia.org]
- 6. benchchem.com [benchchem.com]
- 7. Reducing agents affect inhibitory activities of compounds: Results from multiple drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Purification and activity assays of N-terminal acetyltransferase D - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. docs.abcam.com [docs.abcam.com]
- 11. Enzyme Assay Analysis: What Are My Method Choices? [thermofisher.com]
- 12. youtube.com [youtube.com]
- 13. benchchem.com [benchchem.com]
- 14. Basics of Enzymatic Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
degradation of coenzyme A standards and proper storage
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the degradation and proper storage of coenzyme A (CoA) standards for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of this compound degradation?
A1: The primary cause of non-enzymatic degradation of this compound (CoA) is the air oxidation of its free thiol group (-SH) to form CoA disulfides.[1][2] CoA is also susceptible to hydrolysis, especially at a pH above 8.[1]
Q2: How should I store my solid this compound powder?
A2: Solid this compound powder should be stored at -20°C.[2]
Q3: What is the best way to prepare and store this compound stock solutions?
A3: It is recommended to prepare stock solutions in distilled water or a buffer with a pH between 2 and 6.[2] For short-term use (within a day), the solution can be kept on ice. For longer-term storage, it should be aliquoted and stored at -20°C for several months or at -80°C for up to two years.[2][3] Avoid repeated freeze-thaw cycles to maintain the integrity of the standard.
Q4: Are there more stable forms of this compound available?
A4: Yes, the lithium and sodium salts of CoA are more stable than the free acid form.[1] Acyl-CoA thioesters are also generally more stable, particularly in acidic conditions at -80°C.[4]
Q5: My CoA standard solution has been at room temperature for a few hours. Is it still usable?
A5: The stability of CoA at room temperature is limited. For instance, at 25°C and pH 8, a 31% loss of activity can occur within 24 hours.[1] If your experiment is sensitive to the exact concentration of CoA, it is advisable to use a freshly prepared or properly stored standard.
Troubleshooting Guide
Issue 1: Inconsistent or non-linear standard curve.
-
Possible Cause: Degradation of the CoA standard.
-
Solution: Ensure that the CoA standard has been stored correctly at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. Prepare fresh dilutions from a new aliquot for each experiment. If you suspect degradation, use a fresh vial of CoA powder to prepare a new stock solution.[5]
-
-
Possible Cause: Incorrect preparation of standard dilutions.
-
Solution: Double-check all calculations for your serial dilutions. Ensure that your pipettes are properly calibrated and that you are using the correct volumes.[5]
-
-
Possible Cause: Pipetting errors.
-
Solution: Be meticulous when pipetting standards. Poor duplicate readings can indicate pipetting inaccuracies.[5]
-
Issue 2: High background signal in my assay.
-
Possible Cause: Presence of significant amounts of acyl-CoAs in the sample.
-
Solution: If your samples are expected to contain high levels of acyl-CoAs, it is recommended to run a background control for each sample. This control should omit the conversion enzyme from the reaction mix to measure the signal from acyl-CoAs alone. Subtract this background reading from your sample reading.
-
-
Possible Cause: Contamination of reagents.
-
Solution: Ensure all buffers and reagents are freshly prepared with high-purity water. Check for any potential contamination in your assay components.
-
Issue 3: Lower than expected signal or activity in my experiment.
-
Possible Cause: Loss of CoA due to oxidation.
-
Solution: The formation of CoA disulfides due to oxidation can be reversed. You can add a reducing agent such as dithiothreitol (B142953) (DTT) or 2-mercaptoethanol (B42355) to your CoA solution to reduce the disulfides back to the free thiol form.[2]
-
-
Possible Cause: Incorrect pH of the solution.
Quantitative Data on this compound Degradation
| Condition | Form | Temperature | Duration | Degradation | Citation |
| Solid | Free Acid | -20°C | 6 months | ~5% | [1] |
| Solid | Free Acid | 37°C | 1 month | Near complete | [1] |
| Aqueous Solution (pH 8) | Free Acid | 25°C | 24 hours | 31% loss of activity | [1] |
| Aqueous Solution | Acetyl-CoA | Freeze-thaw | 5 cycles | 16% loss | [4] |
Experimental Protocols
Protocol: Assessment of this compound Stability by HPLC-UV
This protocol is adapted from a method for the simultaneous determination of CoA and acetyl-CoA.[3]
1. Preparation of Standard Stock Solutions: a. Prepare a 1-10 mM stock solution of this compound in deionized water. b. For creating a standard curve, prepare serial dilutions of the stock solution in 5% aqueous perchloric acid (PCA).
2. Storage of Standards: a. Store the stock solutions and diluted standards at -80°C. Under these conditions, they are stable for at least two years.[3]
3. HPLC Analysis: a. Column: Use a reverse-phase C18 column (e.g., 150 x 3 mm, 3 µm). b. Mobile Phase: A gradient of phosphate (B84403) buffer and methanol (B129727) is typically used. c. Flow Rate: 0.5 mL/min. d. Injection Volume: 30 µL. e. Detection: UV detector at 260 nm. f. Retention Times: Under these conditions, CoA typically elutes around 3.8 minutes.[3]
4. Stability Test: a. To test the stability under specific conditions (e.g., different temperatures, pH, or freeze-thaw cycles), subject aliquots of your CoA standard to those conditions for a defined period. b. After the treatment, prepare the samples in 5% aqueous PCA and analyze them by HPLC as described above. c. Compare the peak area of the treated samples to a control sample that was stored under optimal conditions (-80°C) to quantify the percentage of degradation.
Visualizations
Caption: Troubleshooting workflow for CoA standard issues.
Caption: Major degradation pathways of this compound.
References
Welcome to the technical support center for Coenzyme A (CoA) measurement. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions regarding the interference from related thiols during CoA quantification.
Frequently Asked Questions (FAQs)
Q1: What are the common sources of interference when measuring this compound?
A1: The primary source of interference in this compound (CoA) measurement arises from other biologically relevant thiols that can react with the reagents used for CoA detection. The most common interfering thiols include:
-
Glutathione (GSH): Often the most abundant low-molecular-weight thiol in cells.
-
Cysteine (Cys): A proteinogenic amino acid.
-
N-acetyl-L-cysteine (NAC)
-
Penicillamine
These molecules can produce a signal in many assays, leading to an overestimation of CoA concentration. The degree of interference depends on the specificity of the chosen measurement method.
Q2: My CoA measurements seem higher than expected. Could other thiols be interfering?
A2: Yes, elevated CoA readings are a classic sign of interference from other thiols, especially when using non-specific thiol quantification methods like those based on Ellman's reagent (DTNB).[1][2][3] Assays that rely on the reaction of a reagent with the sulfhydryl group of CoA will likely also detect other free thiols in the sample.[4][5] To confirm this, you can pretreat a sample aliquot with a thiol-scavenging agent that does not react with CoA (if available) or, more reliably, use a more specific method like HPLC or mass spectrometry to separate CoA from other thiols before detection.[6][7][8]
Q3: How can I minimize interference from related thiols in my CoA assay?
A3: Minimizing thiol interference is crucial for accurate CoA measurement. Here are several strategies:
-
Chromatographic Separation: High-Performance Liquid Chromatography (HPLC) is a powerful technique to physically separate CoA from other thiols and interfering compounds before quantification.[6][7][8][9][10]
-
Enzymatic Assays: Utilize enzymes that are specific for CoA. For example, some commercial kits use a multi-step enzymatic reaction where CoA is a specific substrate.[11]
-
Derivatization: Derivatizing the thiol group of CoA with a fluorescent tag can enhance specificity, especially when coupled with HPLC separation.[1]
-
Sample Preparation: Proper sample preparation, including protein precipitation and solid-phase extraction (SPE), can help remove some interfering substances.[12]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| High background signal or unexpectedly high CoA levels | Interference from other abundant thiols (e.g., glutathione). | 1. Use an HPLC-based method for separation prior to detection.[6][7][8] 2. Switch to a highly specific enzymatic assay for CoA. 3. If using a general thiol detection method, perform control experiments with standards of potentially interfering thiols. |
| Poor reproducibility of results | Instability of CoA and other thiols in the sample. Oxidation of the sulfhydryl group. | 1. Work quickly and on ice during sample preparation. 2. Include a reducing agent like Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP) in your buffers to maintain the reduced state of thiols.[1] Note: DTT itself is a thiol and must be removed or accounted for if using a non-specific thiol assay. TCEP is a non-thiol reducing agent and is often preferred. 3. Acidify samples to quench enzymatic reactions and stabilize CoA.[1] |
| Low or no detectable CoA signal | Degradation of CoA during sample preparation or storage. | 1. Ensure proper storage of samples and standards (typically at -80°C). 2. Review the sample extraction protocol to ensure it is efficient and does not lead to CoA degradation. Acidic extraction is common.[1] 3. For enzymatic assays, verify the activity of the enzymes used. |
| Non-linear standard curve | Saturation of the detection reagent or instrument detector. Improper dilution of standards. | 1. Extend the range of your standard curve to ensure your sample concentrations fall within the linear range. 2. If using an endpoint assay, ensure the reaction has gone to completion for all standards. 3. For kinetic assays, ensure initial rates are being measured. |
Experimental Protocols
Protocol 1: HPLC-UV Method for CoA Measurement
This method is based on the separation of CoA from other cellular components by reverse-phase HPLC and its detection by UV absorbance.[6][7][10][13]
1. Sample Preparation: a. Homogenize cell or tissue samples in a cold solution of 5% perchloric acid (PCA) containing 50 µM DTT.[13] b. Incubate on ice for 10 minutes with intermittent vortexing. c. Centrifuge at 14,000 x g for 10 minutes at 4°C. d. Collect the supernatant for immediate analysis or store at -80°C.
2. HPLC Analysis: a. Column: C18 reverse-phase column (e.g., Spherisorb ODS II, 5 µm).[8] b. Mobile Phase A: 220 mM Potassium phosphate, 0.05% (v/v) thiodiglycol, pH 4.0.[8] c. Mobile Phase B: 98% Methanol, 2% Chloroform (v/v).[8] d. Gradient: Establish a suitable gradient to separate CoA from other compounds. e. Detection: UV detector at 254 nm or 258 nm.[8][14] f. Quantification: Compare the peak area of CoA in the sample to a standard curve of known CoA concentrations.
Protocol 2: Enzymatic Assay for CoA Measurement
This protocol describes a general enzymatic cycling assay. Specific kits will have detailed instructions.[13]
1. Principle: A series of coupled enzymatic reactions is used where the rate of the reaction is proportional to the concentration of CoA. For example, CoA can be converted to Acetyl-CoA, which then participates in a reaction that produces a detectable product (e.g., NADH, which absorbs at 340 nm, or a colored/fluorescent product).[15][16]
2. General Procedure: a. Prepare samples as described in the HPLC protocol or according to the kit manufacturer's instructions. Neutralization of acidic extracts is often required. b. Prepare a reaction mixture containing the necessary enzymes and substrates in a suitable buffer. c. Add the sample or CoA standard to initiate the reaction. d. Monitor the change in absorbance or fluorescence over time using a plate reader or spectrophotometer. e. Calculate the CoA concentration based on the reaction rate compared to a standard curve.
Quantitative Data on Thiol Interference
The following table summarizes the potential for interference from various thiols in different CoA assay types. "High" indicates that the method is not specific and will readily detect other thiols, while "Low" indicates high specificity for CoA.
| Assay Method | Glutathione (GSH) | Cysteine (Cys) | Other Thiols | Notes |
| Ellman's Reagent (DTNB) | High | High | High | Reacts with any free sulfhydryl group.[2][3] |
| HPLC-UV | Low | Low | Low | Specificity is achieved through chromatographic separation.[6][7][8] |
| HPLC with Fluorescence Derivatization | Low | Low | Low | Derivatization followed by separation provides high specificity and sensitivity.[1] |
| Specific Enzymatic Assays | Low | Low | Low | Relies on the high substrate specificity of the enzymes used. |
| Mass Spectrometry (LC-MS) | Low | Low | Low | Offers very high specificity and sensitivity.[17] |
Visualizations
Experimental Workflow for HPLC-based CoA Measurement
Caption: Workflow for this compound quantification using HPLC.
Logical Relationship of Interference in CoA Assays
Caption: Interference pathways in different CoA assay types.
References
- 1. Simultaneous quantification of this compound and its salvage pathway intermediates in in vitro and whole cell-sourced samples - RSC Advances (RSC Publishing) DOI:10.1039/C7RA00192D [pubs.rsc.org]
- 2. Near-real time determination of BAHD acyl-coenzyme A transferase reaction rates and kinetic parameters using Ellman's reagent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. assets.fishersci.com [assets.fishersci.com]
- 4. Quantification of Thiols and Disulfides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Introduction to Thiol Modification and Detection—Section 2.1 | Thermo Fisher Scientific - JP [thermofisher.com]
- 6. Determination of this compound and Acetyl-Coenzyme A in Biological Samples Using HPLC with UV Detection [ouci.dntb.gov.ua]
- 7. Determination of this compound and Acetyl-Coenzyme A in Biological Samples Using HPLC with UV Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The analysis of acyl-coenzyme A derivatives by reverse-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. semanticscholar.org [semanticscholar.org]
- 10. researchgate.net [researchgate.net]
- 11. Substrate specificity of acetyl this compound synthetase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. Determination of this compound (CoASH) in the Presence of Different Thiols by Using Flow-Injection with a UV/Vis Spectrophotometric Detector and Potentiometric Determination of CoASH Using an Iodide ISE - PMC [pmc.ncbi.nlm.nih.gov]
- 15. This compound (CoA) Colorimetric Assay Kit - Elabscience® [elabscience.com]
- 16. Enzyme assay - Wikipedia [en.wikipedia.org]
- 17. Comparison of colorimetric, fluorometric, and liquid chromatography-mass spectrometry assays for acetyl-coenzyme A - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Head-to-Head Battle: HPLC vs. Enzymatic Assays for Coenzyme A Quantification
An objective guide for researchers, scientists, and drug development professionals on selecting the optimal method for coenzyme A (CoA) analysis.
This compound (CoA) is a critical cofactor in numerous metabolic pathways, playing a central role in the synthesis and oxidation of fatty acids, the citric acid cycle, and as an acyl group carrier.[1][2] Accurate quantification of CoA and its thioester derivatives, such as acetyl-CoA, is paramount for understanding cellular energy metabolism and for the development of therapeutics targeting metabolic disorders.[3][4] Researchers are often faced with the choice between two primary analytical techniques: High-Performance Liquid Chromatography (HPLC) and enzymatic assays. This guide provides a comprehensive comparison of these methods, supported by experimental data, to aid in making an informed decision for your specific research needs.
Quantitative Performance: A Side-by-Side Comparison
The selection of an appropriate assay often hinges on key performance metrics such as sensitivity, specificity, and reproducibility. The following table summarizes the quantitative data from various studies comparing HPLC-based methods with enzymatic assays for the quantification of CoA and its derivatives.
| Parameter | HPLC with UV/MS Detection | Enzymatic Assays (Colorimetric/Fluorometric) |
| Principle | Chromatographic separation followed by detection based on UV absorbance or mass-to-charge ratio. | Enzyme-catalyzed reaction where CoA or a derivative is the limiting component, leading to a measurable change in color or fluorescence.[2][5] |
| Specificity | High. Can resolve CoA from its various acyl-derivatives and other interfering compounds.[6][7] | Variable. Can be prone to interference from other molecules in the sample matrix.[1][8] Specificity relies on the selectivity of the enzyme for its substrate.[9] |
| Sensitivity | High. Detection limits are often in the low picomole to femtomole range, especially with MS detection.[10][11] HPLC-UV methods have also been developed with high sensitivity.[3][6] | Moderate to High. Fluorometric assays are generally more sensitive than colorimetric ones.[2] Detection limits for fluorometric assays can be in the low micromolar to picomole range.[2][10] |
| Linear Detection Range | Wide linear range, often spanning several orders of magnitude.[11][12] | Typically narrower than HPLC. For example, a colorimetric assay might range from 5-1000 µM, while a fluorometric assay could be 3-100 µM.[2] |
| Throughput | Lower. Each sample requires a chromatographic run, which can take several minutes.[6] | High. Can be readily adapted for 96-well plate format, allowing for the analysis of many samples simultaneously.[2][5] |
| Cost | Higher initial instrument cost and ongoing expenses for solvents, columns, and maintenance.[6] | Lower initial cost, often available as convenient kits.[1] |
| Sample Type | Versatile, applicable to a wide range of biological samples including cell cultures, tissues, and plasma.[3][6] | Applicable to various biological samples, but performance can be matrix-dependent.[1][13] |
| Coefficient of Variation (CV) | Typically low, with CVs of <1% for standard solutions and 1-3% for biological samples reported for HPLC-UV.[3][6] | Can be higher and more variable depending on the assay and sample complexity. |
| Recovery | Generally high, with reported recoveries of 95-97% for HPLC-UV methods.[3][6] | Can be variable. For instance, one study showed that sample preparation with 2.5% sulfosalicylic acid (SSA) resulted in higher recovery of CoA and its derivatives compared to 10% trichloroacetic acid (TCA).[7] |
Experimental Methodologies
The reliability of data generated by either method is intrinsically linked to the experimental protocol. Below are detailed methodologies for both HPLC and enzymatic assays for CoA quantification.
High-Performance Liquid Chromatography (HPLC-UV)
This protocol is based on a method for the simultaneous determination of CoA and acetyl-CoA in biological samples.[6][14]
1. Sample Preparation (Deproteinization):
-
For cultured cells, wash with ice-cold PBS and pellet the cells.
-
Resuspend the cell pellet in an aqueous 5% perchloric acid (PCA) solution containing 50 µM dithiothreitol (B142953) (DTT).
-
For tissues, homogenize in the same PCA solution.
-
Incubate the suspension on ice for 10 minutes with intermittent vortexing.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Collect the supernatant for immediate HPLC analysis.
2. HPLC Conditions:
-
Column: A suitable reversed-phase C18 column.
-
Mobile Phase: A gradient of two buffers:
-
Buffer A: 0.1 M sodium phosphate, pH 4.9.
-
Buffer B: 0.1 M sodium phosphate, pH 4.9, with 30% (v/v) methanol.
-
-
Flow Rate: Typically around 1.0 mL/min.
-
Detection: UV detector set at 259 nm.
-
Quantification: Calculate the concentration of CoA and acetyl-CoA based on the peak areas from a calibration curve generated with known standards.
Enzymatic Assay (Fluorometric)
This protocol is a general representation based on commercially available kits.[2][5]
1. Sample Preparation:
-
Homogenize tissue samples or lyse cells in the provided assay buffer.
-
Centrifuge the homogenate to remove insoluble material.
-
Collect the supernatant for the assay. Some protocols may require a deproteinization step using perchloric acid followed by neutralization.[15]
2. Assay Procedure:
-
Prepare a standard curve using the provided CoA standard.
-
Add samples and standards to a 96-well plate.
-
Prepare a reaction mixture containing the necessary enzymes (e.g., an enzyme that converts CoA to an acyl-CoA, and an acyl-CoA oxidase) and a probe that reacts with a product of the enzymatic reaction (e.g., H₂O₂) to produce a fluorescent signal.[2][5]
-
Initiate the reaction by adding the reaction mixture to all wells.
-
Incubate the plate at room temperature for a specified time (e.g., 30-60 minutes), protected from light.
-
Measure the fluorescence at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 530/585 nm).[2]
-
Determine the CoA concentration in the samples from the standard curve.
Visualizing the Workflows
To better understand the procedural differences, the following diagrams illustrate the workflows for both HPLC and enzymatic assays.
HPLC Workflow for CoA Analysis
Enzymatic Assay Workflow for CoA Analysis
Conclusion and Recommendations
The choice between HPLC and enzymatic assays for this compound quantification is not one-size-fits-all and depends heavily on the specific requirements of the study.
Choose HPLC when:
-
High specificity and the ability to simultaneously measure multiple CoA species are critical. [6]
-
High sensitivity is required, especially when coupled with mass spectrometry. [7]
-
The budget allows for higher initial and operational costs. [6]
-
Sample throughput is not the primary concern.
Choose enzymatic assays when:
-
High throughput is necessary for screening a large number of samples. [2]
-
A simpler, more convenient workflow is preferred, often facilitated by commercial kits. [5]
-
The budget is a limiting factor.
-
The sample matrix is relatively clean, or the assay has been validated for the specific sample type to avoid interferences. [1]
References
- 1. Comparison of colorimetric, fluorometric, and liquid chromatography-mass spectrometry assays for acetyl-coenzyme A - PMC [pmc.ncbi.nlm.nih.gov]
- 2. bioassaysys.com [bioassaysys.com]
- 3. Determination of this compound and Acetyl-Coenzyme A in Biological Samples Using HPLC with UV Detection [ouci.dntb.gov.ua]
- 4. Determination of this compound and Acetyl-Coenzyme A in Biological Samples Using HPLC with UV Detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. usbio.net [usbio.net]
- 6. Determination of this compound and Acetyl-Coenzyme A in Biological Samples Using HPLC with UV Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Enzymatic Assay Specificity → Area → Sustainability [esg.sustainability-directory.com]
- 10. Quantification of this compound in Cells and Tissues [jove.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Comparison of colorimetric, fluorometric, and liquid chromatography-mass spectrometry assays for acetyl-coenzyme A - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. content.abcam.com [content.abcam.com]
A Researcher's Guide to a Validated LC-MS/MS Method for Acyl-CoA Analysis
For researchers, scientists, and drug development professionals engaged in the study of metabolic pathways, the precise quantification of acyl-Coenzyme A (acyl-CoA) species is fundamental. These molecules are central to cellular energy metabolism, lipid biosynthesis, and signaling. The advent of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) has provided a highly sensitive and specific tool for the comprehensive analysis of acyl-CoAs.[1][2] This guide presents a validation of a new LC-MS/MS method for acyl-CoA analysis, offering a comparison with established analytical techniques and providing detailed experimental data and protocols.
Comparative Analysis of Analytical Methods
LC-MS/MS has become the benchmark for acyl-CoA analysis due to its superior sensitivity and specificity, enabling the profiling of a broad spectrum of acyl-CoA species within complex biological samples.[1][3] Alternative methods such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) and enzymatic assays offer greater accessibility and higher throughput, respectively, but often compromise on sensitivity and comprehensive profiling.[1][4]
A novel LC-MS/MS method, detailed below, demonstrates significant improvements in detection limits and quantification, making it a powerful tool for in-depth metabolic studies. The following table summarizes the key performance metrics of this new method in comparison to other widely used techniques.
| Parameter | New Validated LC-MS/MS Method | HPLC-UV/Fluorescence | Enzymatic Assays |
| Limit of Detection (LOD) | 2 - 133 nM[5] | 120 pmol (with derivatization)[6] | ~50 fmol[6] |
| Limit of Quantitation (LOQ) | 5 fmol[7] | 1.3 nmol (LC/MS-based)[6] | ~100 fmol[6] |
| Linearity (R²) | >0.99[5][7] | >0.99[6] | Variable[6] |
| Precision (RSD%) | < 5%[6] | < 15%[6] | < 20%[6] |
| Specificity | High[3] | Moderate[6] | High[6] |
| Throughput | High[6] | Moderate[6] | Low to Moderate[6] |
Experimental Workflow and Methodologies
The following diagram illustrates the general workflow for the analysis of acyl-CoAs using the new validated LC-MS/MS method.
Detailed Experimental Protocol: Validated LC-MS/MS Method
This protocol provides a detailed procedure for the extraction and quantification of a broad range of acyl-CoA species from biological samples.
1. Sample Preparation: Acyl-CoA Extraction
A solvent precipitation method is effective for the extraction of a wide range of acyl-CoAs.[1]
-
Homogenization: Homogenize frozen tissue powder or cell pellets in an ice-cold extraction solvent (e.g., 80% methanol (B129727) in water or a 2:1:0.8 methanol:chloroform:water mixture).[1]
-
Deproteinization: For certain applications, deproteinization using agents like 5-sulfosalicylic acid (SSA) can be employed, which may eliminate the need for subsequent solid-phase extraction.[3]
-
Solid-Phase Extraction (SPE): For samples requiring further purification, use a C18 SPE cartridge.
-
Condition the cartridge with 1 mL of methanol, followed by 1 mL of water.
-
Load the sample onto the cartridge.
-
Wash with 2 mL of 5% methanol in water.
-
Elute the acyl-CoAs with 1 mL of methanol.[6]
-
-
Drying and Reconstitution: Evaporate the eluent to dryness under a gentle stream of nitrogen and reconstitute the residue in a suitable volume of the initial mobile phase.[6]
2. Liquid Chromatography (LC)
-
Column: A C18 reversed-phase column is typically used for separation.[1]
-
Mobile Phase:
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.[6]
-
-
Gradient: A typical gradient runs from 5% to 95% Mobile Phase B over 5 minutes.[6]
-
Flow Rate: 0.3 mL/min.[6]
-
Injection Volume: 5 µL.[6]
3. Tandem Mass Spectrometry (MS/MS)
-
Ionization: Use positive electrospray ionization (ESI+).[1]
-
Analysis Mode: Operate in Multiple Reaction Monitoring (MRM) mode for targeted quantification.[1] Monitor specific precursor-product ion transitions for each acyl-CoA species and internal standards.[1] A common fragmentation pattern for acyl-CoAs in positive ESI-MS/MS is the neutral loss of the 3'-phosphonucleoside diphosphate (B83284) fragment (507 Da).[5]
-
Collision Energy: Optimize for each specific analyte.[6]
4. Data Analysis
-
Peak Integration: Integrate the chromatographic peaks for each analyte and internal standard.[8]
-
Quantification: Quantify the acyl-CoAs by comparing the peak area ratios of the analyte to the internal standard against a standard curve generated with authentic standards.[1][8] Calibration curves are typically fitted using a linear regression with 1/x weighting.[3]
Conclusion
The new validated LC-MS/MS method presented offers high sensitivity, specificity, and broad coverage for the quantification of acyl-CoA species.[9][10] Its performance, particularly in terms of lower limits of detection and quantification, provides a significant advantage for researchers investigating the nuanced roles of acyl-CoAs in health and disease.[5][7] By providing a detailed protocol and comparative data, this guide aims to assist researchers in the selection and implementation of the most appropriate analytical method for their specific research needs.
References
- 1. benchchem.com [benchchem.com]
- 2. Acyl-CoA: Functions, Metabolism, and Analytical Methods - Creative Proteomics [creative-proteomics.com]
- 3. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comparison of colorimetric, fluorometric, and liquid chromatography-mass spectrometry assays for acetyl-coenzyme A - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Novel approach in LC-MS/MS using MRM to generate a full profile of acyl-CoAs: discovery of acyl-dephospho-CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Quantitation of fatty acyl-coenzyme As in mammalian cells by liquid chromatography-electrospray ionization tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Development of a Novel Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Coenzyme A Quantification: A Cross-Validation of Analytical Platforms
For researchers, scientists, and drug development professionals, the accurate measurement of Coenzyme A (CoA) and its derivatives is paramount for understanding cellular metabolism, disease pathogenesis, and the efficacy of therapeutic interventions. This guide provides an objective comparison of the most common analytical platforms for CoA quantification, supported by experimental data and detailed methodologies, to aid in the selection of the most appropriate technique for specific research needs.
The quantification of this compound, a pivotal cofactor in numerous metabolic pathways, can be approached through a variety of analytical techniques. The primary platforms employed are Liquid Chromatography-Mass Spectrometry (LC-MS/MS), High-Performance Liquid Chromatography (HPLC) with UV or fluorescence detection, and enzymatic or fluorometric assays. Each method presents a unique set of advantages and limitations in terms of sensitivity, specificity, throughput, and cost.
Comparative Analysis of Analytical Platforms
The choice of an analytical platform for CoA measurement is often dictated by the specific requirements of the study, including the sample matrix, the desired sensitivity, and the need to quantify different acyl-CoA species. Below is a summary of the key performance characteristics of the major platforms.
| Feature | LC-MS/MS | HPLC-UV/Fluorescence | Enzymatic/Fluorometric Assays |
| Principle | Separation by liquid chromatography followed by mass-based detection and fragmentation for identification and quantification. | Separation by liquid chromatography followed by detection based on UV absorbance or fluorescence of CoA or its derivatives. | Enzymatic reactions that produce a detectable signal (colorimetric or fluorometric) proportional to the CoA concentration. |
| Sensitivity | Very high (low fmol to pmol range).[1] | Moderate to high (pmol range). | Low to moderate (pmol to nmol range). |
| Specificity | Very high, allows for the differentiation of various acyl-CoA species. | Good, but may be susceptible to interference from co-eluting compounds. | Can be susceptible to interference from other molecules in the sample that affect the enzymatic reaction. |
| Throughput | Moderate to high, depending on the sample preparation and chromatography run time. | Moderate. | High, suitable for screening large numbers of samples. |
| Cost | High (instrumentation and maintenance). | Moderate. | Low. |
| Multiplexing | Excellent, capable of measuring a wide range of acyl-CoAs simultaneously. | Limited, can measure a few analytes per run. | Typically measures total CoA or a specific CoA derivative. |
Experimental Protocols
Accurate and reproducible quantification of CoA begins with meticulous sample preparation. The following are generalized protocols for sample extraction and analysis on different platforms. It is crucial to note that specific protocols may need to be optimized based on the sample type and the chosen analytical method.
Sample Extraction from Tissues and Cells
A critical step in CoA analysis is the rapid quenching of metabolic activity and efficient extraction of the analyte.
Materials:
-
Frozen tissue or cell pellet
-
Ice-cold 5% (w/v) 5-sulfosalicylic acid (SSA) or 10% trichloroacetic acid (TCA)[2][3]
-
Liquid nitrogen
-
Homogenizer (e.g., bead beater, sonicator)
-
Refrigerated centrifuge
Procedure:
-
Tissue Pulverization: For tissue samples, flash-freeze in liquid nitrogen and grind to a fine powder using a pre-chilled mortar and pestle.[2]
-
Homogenization: Transfer the powdered tissue or cell pellet to a pre-chilled tube and add ice-cold extraction solution (e.g., 5% SSA).[2]
-
Protein Precipitation: Homogenize the sample on ice.
-
Centrifugation: Centrifuge at high speed (e.g., 16,000 x g) at 4°C to pellet precipitated proteins.[2]
-
Supernatant Collection: Carefully collect the supernatant containing the CoA and acyl-CoAs for analysis.[2]
LC-MS/MS Analysis
LC-MS/MS is considered the gold standard for its high sensitivity and specificity.
Instrumentation:
-
High-performance liquid chromatograph coupled to a tandem mass spectrometer.
Chromatographic Conditions (Example):
-
Column: Reversed-phase C18 column.
-
Mobile Phase A: Aqueous solution with a weak acid (e.g., 0.1% formic acid).
-
Mobile Phase B: Organic solvent (e.g., acetonitrile (B52724) with 0.1% formic acid).
-
Gradient: A linear gradient from low to high organic phase to elute acyl-CoAs of varying chain lengths.
Mass Spectrometry Parameters (Example):
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Scan Type: Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) for targeted quantification.
HPLC-UV/Fluorescence Analysis
HPLC with UV or fluorescence detection offers a robust and more accessible alternative to LC-MS/MS. For fluorescence detection, a derivatization step is often required to label the thiol group of free CoA.
Instrumentation:
-
High-performance liquid chromatograph with a UV or fluorescence detector.
Chromatographic Conditions (Example for UV detection):
-
Column: Reversed-phase C18 column.[4]
-
Mobile Phase: A gradient of an aqueous buffer (e.g., potassium phosphate) and an organic solvent (e.g., methanol (B129727) or acetonitrile).[4]
-
Detection: UV absorbance at 254 nm or 260 nm.[4]
Derivatization for Fluorescence Detection (Example):
-
After extraction, the free thiol group of CoA can be derivatized with a fluorescent label such as monobromobimane (B13751) (mBBr).[5]
-
The derivatized CoA is then separated by HPLC and detected by a fluorescence detector.[5]
Enzymatic/Fluorometric Assay
These assays are typically available as commercial kits and are well-suited for high-throughput screening.
Principle (Example):
-
An enzyme, such as acyl-CoA synthetase, catalyzes the conversion of CoA to an acyl-CoA.[6]
-
A second enzyme, acyl-CoA oxidase, then acts on the acyl-CoA to produce a detectable product, such as hydrogen peroxide.[6]
-
The hydrogen peroxide reacts with a probe to generate a colorimetric or fluorometric signal that is proportional to the initial CoA concentration.[6]
Procedure (General):
-
Prepare samples and standards in a 96-well plate.
-
Add the reaction mixture containing the enzymes and substrate.
-
Incubate for a specified time at a controlled temperature.
-
Measure the absorbance or fluorescence using a plate reader.
Visualizing the Workflow and Metabolic Context
To better understand the analytical process and the biological significance of this compound, the following diagrams illustrate the general experimental workflow and a simplified metabolic pathway involving CoA.
Conclusion
The selection of an analytical platform for this compound quantification is a critical decision that impacts the quality and scope of research findings. LC-MS/MS offers unparalleled sensitivity and specificity, making it the method of choice for comprehensive acyl-CoA profiling. HPLC provides a robust and cost-effective alternative for the quantification of major CoA species. Enzymatic and fluorometric assays are ideal for high-throughput screening applications where total CoA levels are of primary interest. By understanding the principles, performance characteristics, and protocols of each platform, researchers can make informed decisions to best suit their experimental needs and advance their scientific inquiries.
References
- 1. mdpi.com [mdpi.com]
- 2. benchchem.com [benchchem.com]
- 3. Quantification of malonyl-coenzyme A in tissue specimens by high-performance liquid chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Determination of this compound and Acetyl-Coenzyme A in Biological Samples Using HPLC with UV Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Quantification of this compound in Cells and Tissues [jove.com]
- 6. content.abcam.com [content.abcam.com]
A Comparative Analysis of Coenzyme A Pools in Diverse Cell Types: A Guide for Researchers
This guide provides a comprehensive comparative analysis of Coenzyme A (CoA) pools across various cell types and tissues. It is designed to serve as a valuable resource for researchers, scientists, and drug development professionals, offering objective comparisons of CoA levels supported by experimental data. Detailed methodologies for key experiments are provided to facilitate reproducibility and further investigation.
Introduction
This compound is a fundamental cofactor in all living organisms, acting as a crucial carrier of acyl groups.[1] It plays a central role in numerous metabolic pathways, including the synthesis and oxidation of fatty acids, the Krebs cycle, and the synthesis of cholesterol.[2] The concentration and composition of the CoA pool can vary significantly between different cell types and physiological states, reflecting their unique metabolic activities.[3][4] Understanding these variations is critical for research in metabolism, cellular signaling, and the development of therapeutics targeting metabolic diseases.
This guide summarizes quantitative data on CoA pools from various biological samples, details the experimental protocols used for their measurement, and provides visual representations of the key metabolic pathways and experimental workflows involving CoA.
Quantitative Comparison of this compound Pools
The total cellular CoA pool, comprising free CoA (CoASH) and its thioesters (acyl-CoAs), varies considerably across different tissues and cell lines. Tissues with high metabolic activity, such as the liver, heart, and brown adipose tissue, exhibit the highest CoA levels.[4] The subcellular distribution is also uneven, with mitochondria containing the largest proportion of the total cellular CoA.[5][6]
Below is a summary of total this compound concentrations reported in various mammalian tissues and cultured cell lines. Note that values can be influenced by factors such as the organism's age, and nutritional state, as well as the specific experimental conditions and measurement techniques employed.[7][8]
| Biological Sample | Species | Total CoA Concentration | Method of Quantification | Reference |
| Liver | Rat | ~50-100 nmol/g wet weight | HPLC, NMR, Spectrophotometric | [9][10] |
| Liver | Mouse | Variable (strain dependent) | HPLC | [3] |
| Heart | Rat | High levels | Not specified | [4] |
| Brown Adipose Tissue | Not specified | High levels | Not specified | [4] |
| Kidney | Not specified | Moderate levels | Not specified | [4] |
| Brain | Not specified | Moderate levels | Not specified | [4] |
| C3A (human liver-like) | Human | Variable | HPLC | [3] |
| HEK293T (human kidney) | Human | Variable | HPLC | [3] |
| RAW264.7 (mouse macrophage) | Mouse | Not specified | LC-ESI MS/MS | [11] |
| MCF7 (human breast carcinoma) | Human | Not specified | LC-ESI MS/MS | [11] |
| Rat Plasma | Rat | Very low, but measurable | HPLC | [7][8] |
Experimental Protocols for this compound Quantification
Accurate measurement of CoA pools is essential for studying their role in cellular metabolism. Several methods are commonly used, each with its own advantages and limitations.[12][1] The main techniques include High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and enzymatic assays.[12][3][13]
Quantification of Total this compound by HPLC with Fluorescence Detection
This method involves the hydrolysis of all CoA thioesters to free CoA, followed by derivatization with a fluorescent probe and quantification by HPLC.[3]
a. Sample Preparation and Extraction:
-
Tissue Samples: Flash-freeze tissue samples in liquid nitrogen immediately after dissection to quench metabolic activity.[14] Homogenize the frozen tissue in a suitable buffer.
-
Cultured Cells: For adherent cells, wash with ice-cold PBS, scrape into cold water, and transfer to a tube containing KOH. For suspension cells, pellet by centrifugation, wash with PBS and water, and resuspend in water with KOH.[14]
-
Hydrolysis of CoA Thioesters: Incubate the sample homogenate at 55°C in the presence of a strong base (e.g., 0.25 M KOH) to hydrolyze all acyl-CoA species to free CoA.[3][14]
b. Derivatization:
-
Neutralize the sample with an appropriate buffer (e.g., Trizma-HCl).
-
Add a fluorescent labeling agent that reacts specifically with the thiol group of free CoA, such as monobromobimane (B13751) (mBBr).[3][14] Incubate in the dark at room temperature.
-
Stop the reaction by adding an acid (e.g., acetic acid).[3][14]
c. HPLC Analysis:
-
Clarify the derivatized sample by centrifugation.
-
Inject the supernatant onto a reverse-phase HPLC column.
-
Separate the CoA-bimane derivative using a suitable gradient of solvents (e.g., acetonitrile (B52724) and water with a buffer).
-
Detect the fluorescently labeled CoA using a fluorescence detector (e.g., λex = 393 nm, λem = 470 nm).[3][14]
-
Quantify the CoA concentration by comparing the peak area to a standard curve prepared with known concentrations of a CoA-bimane standard.[3][14]
Quantification of this compound and its Thioesters by LC-MS/MS
LC-MS/MS allows for the simultaneous quantification of free CoA and various acyl-CoA species without prior hydrolysis.[11][13]
a. Sample Preparation and Extraction:
-
Quench metabolism by rapidly harvesting cells or tissues in a cold organic solvent mixture (e.g., acetonitrile/methanol/water).[9]
-
Lyse the cells or homogenize the tissue in the extraction solvent.
-
Centrifuge to pellet cellular debris and collect the supernatant containing the CoA species.
b. LC-MS/MS Analysis:
-
Inject the extract onto a reverse-phase or other suitable LC column.
-
Separate the different CoA species using a specific elution gradient.
-
Detect and quantify the individual CoA species using a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode. This involves selecting the precursor ion for each analyte and monitoring a specific product ion after fragmentation.[11]
-
Use internal standards, such as odd-chain-length fatty acyl-CoAs or stable isotope-labeled CoA, for accurate quantification.[11]
Enzymatic Assay for Total this compound
Commercially available kits provide a convenient method for measuring total CoA. These assays are typically based on a series of enzymatic reactions that lead to the production of a detectable signal (colorimetric or fluorometric).[15][16][17]
a. General Principle:
-
CoA is first converted to an acyl-CoA.
-
The acyl-CoA is then oxidized, producing a product that can be measured. For example, the oxidation may produce hydrogen peroxide (H₂O₂).[15][16][17]
-
The H₂O₂ then reacts with a specific probe in the presence of a peroxidase to generate a colored or fluorescent product.[15][16][17]
-
The intensity of the color or fluorescence is directly proportional to the amount of CoA in the sample.
b. Procedure:
-
Prepare samples and standards according to the kit manufacturer's instructions. This may involve a lysis and extraction step.
-
Add the reaction mixture containing the necessary enzymes and substrates to the samples and standards in a 96-well plate.
-
Incubate for the recommended time at the specified temperature.
-
Read the absorbance or fluorescence using a microplate reader.
-
Calculate the CoA concentration based on the standard curve.
Visualizing this compound's Role and Analysis
To better understand the context of this compound in cellular metabolism and the process of its quantification, the following diagrams have been generated.
Caption: Central role of this compound in metabolism.
Caption: Experimental workflow for CoA quantification.
Conclusion
The concentration of this compound is a dynamic parameter that reflects the metabolic state of a cell. This guide provides a comparative overview of CoA pools in different biological contexts and details the primary methods for their quantification. By presenting quantitative data in a structured format, offering detailed experimental protocols, and visualizing key concepts, we aim to equip researchers with the necessary information to effectively study the multifaceted roles of this compound in health and disease.
References
- 1. researchgate.net [researchgate.net]
- 2. proprep.com [proprep.com]
- 3. Quantification of this compound in Cells and Tissues [jove.com]
- 4. portlandpress.com [portlandpress.com]
- 5. Regulation of this compound levels by degradation: the ‘Ins and Outs’ - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Pathophysiological Role of CoA - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Determination of this compound and Acetyl-Coenzyme A in Biological Samples Using HPLC with UV Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 8. [PDF] Determination of this compound and Acetyl-Coenzyme A in Biological Samples Using HPLC with UV Detection | Semantic Scholar [semanticscholar.org]
- 9. mdpi.com [mdpi.com]
- 10. Multi-Method Quantification of Acetyl-Coenzyme A and Further Acyl-Coenzyme A Species in Normal and Ischemic Rat Liver - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Quantitation of fatty acyl-coenzyme As in mammalian cells by liquid chromatography-electrospray ionization tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Methods for measuring CoA and CoA derivatives in biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. sigmaaldrich.com [sigmaaldrich.com]
- 16. usbio.net [usbio.net]
- 17. assaygenie.com [assaygenie.com]
A Comparative Guide to Acetyl-CoA and Malonyl-CoA as Substrates for Mammalian Fatty Acid Synthase
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of acetyl-coenzyme A (acetyl-CoA) and malonyl-coenzyme A (malonyl-CoA) in their roles as substrates for the mammalian fatty acid synthase (FAS), a crucial enzyme in de novo lipogenesis. Understanding the distinct functions and kinetic parameters of these two molecules is fundamental for research in metabolism, oncology, and the development of therapeutic inhibitors.
Delineating the Roles of Acetyl-CoA and Malonyl-CoA in Fatty Acid Synthesis
Mammalian fatty acid synthesis is a cyclical process that systematically adds two-carbon units to a growing acyl chain, ultimately producing the 16-carbon saturated fatty acid, palmitate.[1][2] This complex series of reactions is catalyzed by the multifunctional homodimeric enzyme, fatty acid synthase (FAS).[1][3] Within this pathway, acetyl-CoA and malonyl-CoA play distinct and non-interchangeable roles:
-
Acetyl-CoA: The Primer: Fatty acid synthesis is initiated by the loading of an acetyl group from acetyl-CoA onto the acyl carrier protein (ACP) domain of FAS. This initial two-carbon unit serves as the primer for the entire elongation process.[2][4]
-
Malonyl-CoA: The Elongator: Malonyl-CoA serves as the donor of all subsequent two-carbon units added to the growing fatty acid chain. In each cycle of elongation, a malonyl group from malonyl-CoA is transferred to the ACP domain and then undergoes decarboxylation during the condensation reaction with the growing acyl chain. This process ensures the addition of a two-carbon unit in each step.[4][5]
Quantitative Comparison of Substrate Kinetics
The efficiency and affinity with which fatty acid synthase utilizes acetyl-CoA and malonyl-CoA are defined by key kinetic parameters such as the Michaelis constant (Km) and the turnover number (kcat). The Km value is an inverse measure of the substrate's binding affinity to the enzyme, while kcat represents the number of substrate molecules converted to product per enzyme molecule per unit time.
Experimental data from steady-state kinetic studies of chicken liver fatty acid synthase, an enzyme with high homology to its mammalian counterparts, provide a quantitative comparison of these substrates.[6]
| Substrate | Michaelis Constant (Km) | Turnover Number (kcat) | Catalytic Efficiency (kcat/Km) | Role |
| Acetyl-CoA | 9 µM | 1.8 s⁻¹ | 2.0 x 10⁵ M⁻¹s⁻¹ | Primer |
| Malonyl-CoA | 4 µM | 1.8 s⁻¹ | 4.5 x 10⁵ M⁻¹s⁻¹ | Elongator |
Data derived from the steady-state kinetic study of chicken liver fatty acid synthase by Cox & Hammes, 1983.[7][8] The kcat represents the overall turnover number for the synthesis of palmitate.
Signaling Pathways and Logical Relationships
The interplay between acetyl-CoA and malonyl-CoA is central to the process of fatty acid synthesis. The following diagram illustrates the distinct entry points and roles of each substrate in the FAS catalytic cycle.
Experimental Protocols
The determination of kinetic parameters for fatty acid synthase is most commonly achieved through a spectrophotometric assay that measures the consumption of NADPH.
Key Experiment: NADPH Consumption Assay for Fatty Acid Synthase Activity
Objective: To determine the kinetic parameters (Km and Vmax) of fatty acid synthase by monitoring the decrease in NADPH concentration.
Principle: The synthesis of one molecule of palmitate from one molecule of acetyl-CoA and seven molecules of malonyl-CoA consumes 14 molecules of NADPH.[1] The oxidation of NADPH to NADP⁺ results in a decrease in absorbance at 340 nm, which can be monitored over time to determine the reaction velocity.
Materials:
-
Purified mammalian fatty acid synthase
-
Acetyl-CoA stock solution
-
Malonyl-CoA stock solution
-
NADPH stock solution
-
Assay Buffer: 100 mM potassium phosphate, pH 7.0, containing 1 mM EDTA and 1 mM dithiothreitol (B142953) (DTT)
-
UV/Vis Spectrophotometer with temperature control
Procedure:
-
Reaction Mixture Preparation: In a cuvette, prepare a reaction mixture containing the assay buffer, a fixed, saturating concentration of one substrate (e.g., malonyl-CoA), and varying concentrations of the other substrate (e.g., acetyl-CoA).
-
Enzyme Addition: Add a known amount of purified fatty acid synthase to the reaction mixture.
-
Initiation of Reaction: Initiate the reaction by adding a saturating concentration of NADPH.
-
Data Acquisition: Immediately begin monitoring the decrease in absorbance at 340 nm at a constant temperature (e.g., 37°C) for a set period (e.g., 5-10 minutes).
-
Velocity Calculation: Calculate the initial reaction velocity (V₀) from the linear portion of the absorbance vs. time plot using the Beer-Lambert law and the molar extinction coefficient of NADPH at 340 nm (6220 M⁻¹cm⁻¹).
-
Kinetic Parameter Determination: Repeat steps 1-5 for a range of concentrations of the variable substrate. Plot the initial velocities against the substrate concentrations and fit the data to the Michaelis-Menten equation to determine the Km and Vmax.
Experimental Workflow Diagram
The following diagram outlines the general workflow for determining the kinetic parameters of fatty acid synthase.
References
- 1. Kinetic data for modeling the dynamics of the enzymes involved in animal fatty acid synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. proteinswebteam.github.io [proteinswebteam.github.io]
- 3. bio.libretexts.org [bio.libretexts.org]
- 4. jackwestin.com [jackwestin.com]
- 5. google.com [google.com]
- 6. polimer-itn.eu [polimer-itn.eu]
- 7. Steady-state kinetic study of fatty acid synthase from chicken liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. (PDF) Steady-State Kinetic Study of Fatty Acid Synthase [research.amanote.com]
A Comparative Guide to Internal Standards for Accurate Quantification of Coenzyme A
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of coenzyme A (CoA) and its various acyl-thioesters is paramount for understanding cellular metabolism and its role in numerous physiological and pathological processes. Given the inherent variability in sample preparation and analytical instrumentation, the use of internal standards is crucial for achieving reliable and reproducible results. This guide provides an objective comparison of commonly used internal standards for the precise quantification of CoA and its derivatives by liquid chromatography-mass spectrometry (LC-MS), supported by experimental data and detailed protocols.
Comparison of Internal Standard Performance
The ideal internal standard should mimic the analyte of interest throughout the entire analytical process, from extraction to detection, thereby compensating for any variations. For CoA analysis, stable isotope-labeled (SIL) analogs, such as carbon-13 (¹³C)-labeled and deuterium (B1214612) (²H)-labeled standards, are the gold standard.
| Internal Standard Type | Key Advantages | Key Disadvantages | Typical Performance Metrics |
| ¹³C-Labeled this compound | - Co-elution with Analyte: Identical chromatographic behavior to the endogenous analyte, ensuring accurate correction for matrix effects. - High Isotopic Stability: The ¹³C label is chemically stable and not susceptible to exchange. - Improved Accuracy and Precision: Generally provides the most accurate and precise quantification.[1] | - Higher Cost: Synthesis of ¹³C-labeled standards is typically more expensive. - Limited Commercial Availability: Fewer ¹³C-labeled CoA standards are commercially available compared to deuterated versions. | Accuracy: 85-115% of the nominal value.[2] Precision (CV): ≤15%.[2] Recovery: Similar to the analyte of interest. |
| Deuterated this compound | - Lower Cost: Generally more affordable than ¹³C-labeled counterparts.[3][4] - Wider Availability: A broader range of deuterated CoA standards is commercially available. | - Chromatographic Shift: The "isotope effect" can cause a slight difference in retention time compared to the native analyte, potentially leading to inaccurate correction for matrix effects.[4] - Potential for Isotopic Exchange: Deuterium atoms can sometimes exchange with hydrogen atoms from the solvent or matrix, compromising quantification. | Accuracy: Can be comparable to ¹³C-labeled standards if the chromatographic shift is minimal. Precision (CV): Generally good, but can be affected by differential matrix effects. Recovery: Similar to the analyte of interest.[5] |
| Odd-Chain Acyl-CoAs | - Cost-Effective: Naturally occurring odd-chain acyl-CoAs can be used as internal standards. - Structurally Similar: They share a similar core structure with the even-chain acyl-CoAs of interest. | - Different Retention Times: Significant differences in chromatographic behavior compared to many endogenous acyl-CoAs. - Not Ideal for all Analytes: May not adequately correct for matrix effects for all acyl-CoA species. | Accuracy: Variable, depending on the specific analyte and matrix. Precision (CV): May be less precise than SIL standards. Recovery: Can differ from the analytes of interest.[6] |
Experimental Protocols
Accurate quantification of CoA and its thioesters relies on robust and reproducible experimental procedures. Below is a generalized protocol for the analysis of acyl-CoAs using LC-MS/MS with a stable isotope-labeled internal standard.
Sample Preparation and Extraction
This protocol is a general guideline and may require optimization based on the specific sample type (cells, tissues, etc.) and the target acyl-CoA species.
-
Sample Collection and Quenching: Rapidly quench metabolic activity by flash-freezing the biological sample in liquid nitrogen.
-
Homogenization: Homogenize the frozen sample in an ice-cold extraction solvent. A common choice is 10% trichloroacetic acid (TCA) in water.[7]
-
Internal Standard Spiking: Add a known amount of the stable isotope-labeled internal standard (e.g., ¹³C₃¹⁵N₁-acetyl-CoA) to the homogenate.[8] This should be done as early as possible in the workflow to account for variability in all subsequent steps.
-
Protein Precipitation: Vortex the sample and incubate on ice to allow for complete protein precipitation.
-
Centrifugation: Centrifuge the sample at high speed (e.g., 17,000 x g) at 4°C to pellet the precipitated proteins.
-
Solid-Phase Extraction (SPE) (Optional but Recommended): To remove salts and other interfering substances, the supernatant can be further purified using a reversed-phase SPE cartridge.
-
Condition the SPE column with methanol (B129727), followed by equilibration with water.
-
Load the sample supernatant onto the column.
-
Wash the column with water or a weak aqueous buffer.
-
Elute the acyl-CoAs with a solvent containing an organic modifier (e.g., 25 mM ammonium (B1175870) acetate (B1210297) in methanol).[8]
-
-
Solvent Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the sample in a solvent compatible with the LC-MS system (e.g., 5% 5-sulfosalicylic acid in water).[9]
LC-MS/MS Analysis
The following are typical parameters for the analysis of short- and long-chain acyl-CoAs.
-
Liquid Chromatography (LC):
-
Column: A C18 reversed-phase column is commonly used.[6][10]
-
Mobile Phase A: Water with an ion-pairing agent or buffer (e.g., 5 mM ammonium acetate).[1][10]
-
Mobile Phase B: Acetonitrile or methanol with the same additive as mobile phase A.[1][10]
-
Gradient: A gradient from low to high organic phase is used to separate the different acyl-CoA species based on their hydrophobicity.
-
Flow Rate: Typically in the range of 0.2-0.5 mL/min.[10]
-
-
Mass Spectrometry (MS):
-
Ionization Mode: Positive electrospray ionization (ESI+) is generally preferred for acyl-CoAs.
-
Analysis Mode: Multiple Reaction Monitoring (MRM) is used for targeted quantification. This involves monitoring a specific precursor ion to product ion transition for each analyte and internal standard.
-
MRM Transitions:
-
Analyte (e.g., Acetyl-CoA): The precursor ion is the protonated molecule [M+H]⁺. A common product ion results from the neutral loss of the 3'-phosphoadenosine 5'-diphosphate moiety (507 Da).
-
Internal Standard (e.g., ¹³C₃¹⁵N₁-Acetyl-CoA): The precursor and product ions will be shifted by the mass of the incorporated stable isotopes.
-
-
Key Metabolic Pathways Involving this compound
This compound is a central hub in cellular metabolism, participating in numerous anabolic and catabolic pathways.
digraph "Tricarboxylic Acid (TCA) Cycle" {
graph [rankdir="LR", splines=ortho, bgcolor="#F1F3F4", maxsize="760"];
node [shape=box, style=filled, fillcolor="#FFFFFF", fontcolor="#202124", color="#4285F4", penwidth=2];
edge [color="#34A853", penwidth=2, fontcolor="#202124"];
Pyruvate [fillcolor="#FBBC05"];
AcetylCoA [label="Acetyl-CoA", fillcolor="#EA4335"];
Citrate;
Isocitrate;
AlphaKetoglutarate [label="α-Ketoglutarate"];
SuccinylCoA [label="Succinyl-CoA"];
Succinate;
Fumarate;
Malate;
Oxaloacetate;
Pyruvate -> AcetylCoA [label="Pyruvate\nDehydrogenase"];
AcetylCoA -> Citrate [label="Citrate\nSynthase"];
Oxaloacetate -> Citrate;
Citrate -> Isocitrate;
Isocitrate -> AlphaKetoglutarate [label="Isocitrate\nDehydrogenase"];
AlphaKetoglutarate -> SuccinylCoA [label="α-Ketoglutarate\nDehydrogenase"];
SuccinylCoA -> Succinate [label="Succinyl-CoA\nSynthetase"];
Succinate -> Fumarate [label="Succinate\nDehydrogenase"];
Fumarate -> Malate;
Malate -> Oxaloacetate [label="Malate\nDehydrogenase"];
}
Caption: A generalized experimental workflow for the quantification of this compound.
References
- 1. LC-quadrupole/Orbitrap high resolution mass spectrometry enables stable isotope resolved simultaneous quantification and 13C-isotopic labeling of acyl-Coenzyme A thioesters - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 4. mdpi.com [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. Quantitation of fatty acyl-coenzyme As in mammalian cells by liquid chromatography-electrospray ionization tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Quantification of malonyl-coenzyme A in tissue specimens by high-performance liquid chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. biorxiv.org [biorxiv.org]
- 9. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
A Comparative Guide to Coenzyme A Extraction Protocols for Researchers
For researchers, scientists, and drug development professionals, the accurate quantification of coenzyme A (CoA) is crucial for understanding cellular metabolism and the effects of therapeutic interventions. The efficiency of CoA extraction can vary significantly between different protocols, directly impacting the reliability of downstream analysis. This guide provides an objective comparison of common CoA extraction methods, supported by experimental data, to aid in the selection of the most appropriate protocol for your research needs.
Comparative Analysis of Extraction Efficiency
The selection of an appropriate extraction method is critical for the accurate measurement of this compound and its derivatives. Different protocols vary in their efficiency for extracting total CoA, as well as specific short-chain acyl-CoAs. Below is a summary of quantitative data comparing the recovery rates of various extraction methods.
| Extraction Method | Analyte | Recovery Rate (%) | Biological Sample | Analytical Method |
| 5-Sulfosalicylic Acid (SSA) | This compound (Free) | ~74% | Standards | LC-MS/MS |
| Acetyl-CoA | ~59% | Standards | LC-MS/MS | |
| Malonyl-CoA | ~74% | Standards | LC-MS/MS | |
| Propionyl-CoA | ~80% | Standards | LC-MS/MS | |
| Isovaleryl-CoA | ~59% | Standards | LC-MS/MS | |
| Trichloroacetic Acid (TCA) with Solid-Phase Extraction (SPE) | This compound (Free) | ~1% | Standards | LC-MS/MS |
| Acetyl-CoA | ~36% | Standards | LC-MS/MS | |
| Malonyl-CoA | ~26% | Standards | LC-MS/MS | |
| Propionyl-CoA | ~62% | Standards | LC-MS/MS | |
| Isovaleryl-CoA | ~58% | Standards | LC-MS/MS | |
| Acetonitrile/2-Propanol with SPE | Acetyl-CoA | 93-104% (extraction), 83-90% (SPE) | Rat Liver | Not Specified |
| Malonyl-CoA | 93-104% (extraction), 83-90% (SPE) | Rat Liver | Not Specified | |
| 80:20 Methanol (B129727):Water | Acetyl-CoA | Lower than acid extracts | HepG2 Cells | LC-HRMS, LC-MS/MS |
| Perchloric Acid (PCA) | Acetyl-CoA | Higher than methanol extracts | HepG2 Cells | LC-HRMS, LC-MS/MS |
| 10% Trichloroacetic Acid (TCA) in water | Acetyl-CoA | Higher than methanol extracts | HepG2 Cells | LC-HRMS, LC-MS/MS |
Experimental Workflows & Signaling Pathways
To visualize the experimental process, the following diagram illustrates a generalized workflow for this compound extraction and analysis.
The biosynthesis of this compound is a fundamental metabolic pathway. The following diagram illustrates the key steps in this process.
Detailed Experimental Protocols
The following are detailed methodologies for key experiments cited in the comparison of CoA extraction protocols.
5-Sulfosalicylic Acid (SSA) Extraction Protocol[1][2]
This protocol is optimized for the extraction of short-chain acyl-CoAs for analysis by LC-MS/MS and has shown high recovery rates.[1]
-
Tissue Pulverization: Weigh approximately 20-50 mg of frozen tissue and pulverize it in a pre-chilled mortar and pestle with liquid nitrogen.
-
Homogenization: Transfer the tissue powder to a pre-chilled microcentrifuge tube. Add 20 volumes of ice-cold 5% (w/v) 5-sulfosalicylic acid (SSA). For a 50 mg tissue sample, this would be 1 mL of SSA solution.
-
Incubation: Incubate the homogenate on ice for 10 minutes to allow for complete protein precipitation.
-
Centrifugation: Centrifuge the samples at 16,000 x g for 10 minutes at 4°C.
-
Supernatant Collection: Carefully collect the supernatant, which contains the acyl-CoAs, and transfer it to a new tube.
-
Analysis: The supernatant can be directly analyzed by LC-MS/MS.
Trichloroacetic Acid (TCA) Extraction with Solid-Phase Extraction (SPE)[1][3]
This method is commonly used, but may result in lower recovery of some CoA species without the SPE clean-up step.[2]
-
Homogenization: Homogenize frozen tissue or cell pellets in 10% (w/v) TCA on ice.
-
Protein Precipitation: Allow proteins to precipitate on ice for at least 15 minutes.
-
Centrifugation: Centrifuge at 17,000 x g for 10 minutes at 4°C to pellet the precipitated protein.
-
Supernatant Collection: Transfer the supernatant to a new tube.
-
Solid-Phase Extraction (SPE):
-
Condition an SPE cartridge (e.g., Oasis HLB) with methanol followed by water.
-
Load the supernatant onto the cartridge.
-
Wash the cartridge with water to remove the TCA.
-
Elute the acyl-CoAs with an appropriate solvent, such as methanol.
-
-
Drying and Reconstitution: Dry the eluate under a stream of nitrogen and reconstitute the sample in a suitable buffer for LC-MS/MS analysis.
Perchloric Acid (PCA) Extraction[4][5][6]
This is a widely used acid precipitation method.
-
Homogenization: Homogenize the frozen tissue sample in 0.5 M perchloric acid in liquid nitrogen.[3]
-
Incubation: After thawing, add 4 M perchloric acid and incubate on ice for 30 minutes with occasional mixing.[3]
-
Centrifugation: Centrifuge the homogenate at 3000 x g for 12 minutes at 4°C.[3]
-
Neutralization: Collect the supernatant and neutralize it by adding 5 M K2CO3.[3]
-
Final Centrifugation: Centrifuge again to remove the potassium perchlorate (B79767) precipitate.[3]
-
Analysis: The resulting supernatant can be used for analysis.
Organic Solvent Extraction (Acetonitrile/Methanol/Water)[5][7]
This method is suitable for extracting a broader range of acyl-CoAs, including more hydrophobic species.[3]
-
Quenching: Add a 20-fold excess (v/w) of pre-cooled (-20°C) extraction solution (acetonitrile/methanol/water, 2:2:1, v/v/v) to the frozen tissue powder to quench enzymatic reactions.[3]
-
Homogenization: Homogenize the sample in the extraction solution.
-
Centrifugation: Centrifuge the homogenate to pellet cellular debris.
-
Supernatant Collection: Collect the supernatant containing the extracted metabolites.
-
Lyophilization and Reconstitution: The supernatant may require a lyophilization (freeze-drying) step, followed by reconstitution in a solvent compatible with the downstream analytical method.[3]
References
A Comparative Guide to the Validation of HMG-CoA Reductase Activity Assays
For researchers, scientists, and professionals in drug development, the accurate measurement of 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase (HMGR) activity is critical. As the rate-limiting enzyme in the mevalonate (B85504) pathway, which is responsible for cholesterol biosynthesis, HMGR is a key target for hypercholesterolemia drugs like statins.[1][2][3] The validation of assays measuring its activity is paramount for reliable screening of potential inhibitors and for fundamental biochemical research. This guide provides an objective comparison of common methods for assaying HMGR activity, supported by experimental data and detailed protocols.
Comparison of HMG-CoA Reductase Activity Assay Methods
The selection of an appropriate assay for HMGR activity depends on factors such as sensitivity, throughput, cost, and the specific research question. The most prevalent methods are spectrophotometric, radiochemical, and liquid chromatography-mass spectrometry (LC-MS) based assays.
| Assay Method | Principle | Advantages | Disadvantages | Typical Limit of Detection (LOD) | Precision (CV%) | Accuracy (% Relative Error) |
| Spectrophotometric (NADPH depletion) | Measures the decrease in absorbance at 340 nm resulting from the oxidation of NADPH to NADP+ during the reduction of HMG-CoA to mevalonate.[1][2][3] | Simple, rapid, inexpensive, and suitable for high-throughput screening.[4] | Less sensitive than other methods; potential for interference from other NADPH-utilizing enzymes. | < 0.05 mU[1][2][5] | 2.68% - 14.5%[6] | ± 5.00% - 8.13%[6] |
| Spectrophotometric (Coenzyme A release) | Measures the release of this compound (CoA-SH) using 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB), which produces a colored product.[7] | Provides an immediate assay and avoids monitoring NADPH, which can be unstable.[7] | Requires removal of interfering thiols; the method for protein removal is critical.[7] | 0.5 - 50 nmoles of this compound[7] | Not explicitly stated | Recovery of CoA was 98.7%[7] |
| Radiochemical | Measures the incorporation of a radiolabeled substrate (e.g., [14C]HMG-CoA) into the product, mevalonate, which is then separated and quantified.[8] | Highly sensitive and specific.[8] | Requires handling of radioactive materials, is more laborious, and has lower throughput. | Not explicitly stated | Not explicitly stated | Not explicitly stated |
| LC-MS/MS | Quantifies the formation of mevalonate from HMG-CoA using liquid chromatography-tandem mass spectrometry, often with a stable isotope-labeled internal standard.[9] | Highly sensitive, specific, and can be used for complex samples.[9] | Requires expensive instrumentation and specialized expertise; lower throughput. | Not explicitly stated | Not explicitly stated | Not explicitly stated |
Note: The precision and accuracy data for the spectrophotometric (NADPH depletion) method are derived from a validation study for an inhibitor (atorvastatin) quantification assay, which reflects the performance of the underlying enzyme assay.[6] One unit of HMG-CoA Reductase is defined as the amount of enzyme that converts 1.0 µmol of NADPH to NADP+ per minute at pH 7.5 at 37°C.[2][3]
Experimental Protocols
Spectrophotometric Assay Based on NADPH Depletion
This is the most common method and is available in numerous commercial kits.[1][2][3]
Principle: The enzymatic reaction catalyzed by HMG-CoA reductase involves the oxidation of two molecules of NADPH for each molecule of HMG-CoA reduced to mevalonate. The decrease in NADPH concentration is monitored by measuring the absorbance at 340 nm.[1][2][3]
Materials:
-
HMG-CoA Reductase enzyme
-
HMG-CoA substrate solution
-
NADPH solution
-
Assay Buffer (e.g., potassium phosphate (B84403) buffer, pH 7.5)
-
Inhibitor (e.g., pravastatin (B1207561) or atorvastatin) for control experiments[1][3]
-
96-well UV-transparent plate or quartz cuvettes
-
Spectrophotometer capable of kinetic measurements at 340 nm and 37°C
Procedure:
-
Prepare a reaction mixture containing the assay buffer, HMG-CoA, and NADPH in each well of the 96-well plate or in a cuvette.
-
For inhibitor screening, add the test compound to the respective wells. For a positive control for inhibition, add a known inhibitor like atorvastatin (B1662188) or pravastatin.[1][2]
-
Equilibrate the reaction mixture to 37°C.
-
Initiate the reaction by adding the HMG-CoA reductase enzyme to the wells.
-
Immediately start monitoring the decrease in absorbance at 340 nm in a kinetic mode at 37°C. Readings should be taken every 15-30 seconds for 5-10 minutes.[2][3]
-
Calculate the rate of NADPH consumption from the linear portion of the absorbance vs. time curve. The molar extinction coefficient of NADPH at 340 nm is 6.22 x 10³ M⁻¹cm⁻¹.
Visualizations
HMG-CoA Reductase Signaling Pathway
The following diagram illustrates the central role of HMG-CoA reductase in the mevalonate pathway, leading to the synthesis of cholesterol and other isoprenoids.
Caption: The mevalonate pathway highlighting HMG-CoA reductase and its inhibition by statins.
Experimental Workflow for a Spectrophotometric HMG-CoA Reductase Assay
This diagram outlines the typical steps involved in performing a spectrophotometric assay to measure HMG-CoA reductase activity.
Caption: A typical workflow for a spectrophotometric HMG-CoA reductase activity assay.
References
- 1. assaygenie.com [assaygenie.com]
- 2. HMG-CoA Reductase Activity Assay Kit (Colorimetric) (ab204701) is not available | Abcam [abcam.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. merckmillipore.com [merckmillipore.com]
- 5. HMG-CoA Reductase Activity/Inhibitor Screening Kit - Creative BioMart [creativebiomart.net]
- 6. Development, validation, and interlaboratory comparison of an HMG-CoA reductase inhibition assay for quantitation of atorvastatin in plasma matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Simplified spectrophotometric assay for microsomal 3-hydroxy-3-methylglutaryl CoA reductase by measurement of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A modified radiometric assay for 3-hydroxy-3-methylglutaryl this compound reductase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Highly sensitive assay of HMG-CoA reductase activity by LC-ESI-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Fluorometric Coenzyme A Assay Kits: Reproducibility and Precision
For researchers, scientists, and drug development professionals, the accurate quantification of coenzyme A (CoA) is crucial for understanding cellular metabolism and developing novel therapeutics. Fluorometric assay kits offer a sensitive and high-throughput method for this purpose. This guide provides an objective comparison of commercially available fluorometric CoA kits, focusing on their reproducibility and precision, supported by experimental data and detailed protocols.
Performance Comparison of Fluorometric this compound Kits
The selection of an appropriate assay kit is critical for obtaining reliable and reproducible data. The following table summarizes the key performance characteristics of several commercially available fluorometric this compound assay kits. While direct head-to-head comparisons of reproducibility and precision are not always published by manufacturers, this guide consolidates available data and highlights the different assay principles that can influence these parameters.
| Feature | Sigma-Aldrich (MAK034) | Abcam (ab102504) | Abcam (ab138889) | Assay Genie (BA0093) | Novus Biologicals (KA1664) |
| Assay Principle | Two-step enzymatic conversion | Two-step enzymatic conversion | Direct thiol detection | Two-step enzymatic conversion | Two-step enzymatic conversion |
| Detection Method | Fluorometric (Ex/Em = 535/587 nm) | Fluorometric (Ex/Em = 535/587 nm) | Fluorometric (Ex/Em = 490/520 nm) | Fluorometric (Ex/Em = 530/585 nm) | Fluorometric (Ex/Em = 530/585 nm) |
| Detection Range | 0.2 - 10 nmol | 2.5 - 250 µM | 40 nM - 30 µM | 3 - 100 µM | 3 - 100 µM |
| Sensitivity | 0.2 nmol | > 2.5 µM | 40 nM | 3 µM | 3 µM |
| Sample Types | Tissue, Cells | Urine, Plasma, Serum, Tissues, Cells | Cell and Tissue Extracts | Biological Samples | Plasma, Serum |
| Assay Time | Not specified | ~1 hour[1] | 10 - 60 minutes | ~1 hour | Not specified |
| Intra-Assay Precision (CV%) | Not Provided | Not Provided | Not Provided | Not Provided | Not Provided |
| Inter-Assay Precision (CV%) | Not Provided | Not Provided | Not Provided | Not Provided | Not Provided |
Note: While specific CV values for this compound kits are often not provided in product datasheets, for a comparable Acetyl-CoA fluorometric kit from Elabscience (E-BC-F046), the manufacturer reports an intra-assay CV of 1.7-4.1% and an inter-assay CV of 2.7-3.6%. This provides an insight into the level of precision that can be expected from similar fluorometric assays.
Assay Principles and Methodologies
The reproducibility and precision of a fluorometric CoA assay are intrinsically linked to its underlying chemical principle and the required experimental workflow. Two primary strategies are employed in the commercially available kits: a two-step enzymatic conversion and direct thiol detection.
Two-Step Enzymatic Conversion
This is the most common method, utilized by kits from Sigma-Aldrich, Abcam (ab102504), Assay Genie, and Novus Biologicals. The general principle involves two sequential enzymatic reactions to generate a fluorescent product.[1][2][3]
Experimental Protocol (General):
-
Sample Preparation: Samples such as cell lysates, tissue homogenates, serum, or plasma are prepared. Deproteinization is often recommended to prevent enzyme inhibition.
-
Standard Curve Preparation: A series of CoA standards are prepared to generate a standard curve for quantification.
-
Reaction Initiation (Step 1): The sample or standard is incubated with a reaction mixture containing Acyl-CoA synthetase, a suitable substrate (e.g., a long-chain fatty acid), and ATP to convert CoA to Acyl-CoA.
-
Reaction Development (Step 2): A second reaction mixture containing Acyl-CoA oxidase and a fluorometric probe (e.g., OxiRed™ Probe) is added. The Acyl-CoA oxidase acts on the newly formed Acyl-CoA to produce hydrogen peroxide (H₂O₂). The H₂O₂ then reacts with the probe in the presence of a peroxidase to generate a highly fluorescent product.[1]
-
Fluorescence Measurement: The fluorescence is measured using a microplate reader at the appropriate excitation and emission wavelengths. The concentration of CoA in the sample is determined by comparing its fluorescence with the standard curve.
Direct Thiol Detection
This approach, utilized by the Abcam (ab138889) kit, offers a more direct and potentially faster method for CoA quantification. It leverages the free thiol (-SH) group present in the CoA molecule.[4]
Experimental Protocol (General):
-
Sample Preparation: Similar to the enzymatic assays, samples are prepared, and it is crucial to avoid any interfering substances that contain thiol groups.
-
Standard Curve Preparation: A CoA standard curve is prepared.
-
Reaction: The sample or standard is incubated with a proprietary non-fluorescent dye that specifically reacts with the thiol group of CoA. This reaction forms a stable, highly fluorescent adduct.[4]
-
Fluorescence Measurement: The fluorescence is read on a microplate reader. The amount of CoA is proportional to the fluorescence signal.
Factors Influencing Reproducibility and Precision
Several factors can impact the reproducibility and precision of fluorometric CoA assays:
-
Sample Preparation: Incomplete cell lysis, inefficient deproteinization, or the presence of interfering substances in the sample can lead to variability. A recent study comparing a fluorometric acetyl-CoA assay to LC-MS methods highlighted that the choice of extraction method can significantly affect the results.[5]
-
Pipetting Accuracy: As with any plate-based assay, precise pipetting of small volumes of samples, standards, and reagents is critical for low well-to-well variability.
-
Incubation Times and Temperatures: Strict adherence to the recommended incubation times and temperatures is essential for consistent enzymatic reactions and signal development.
-
Instrument Settings: The sensitivity and settings of the microplate reader can influence the signal-to-noise ratio and, consequently, the precision of the measurements.
-
Kit-Specific Reagents: The stability and lot-to-lot consistency of the enzymes and fluorescent probes provided in the kits are key determinants of inter-assay reproducibility.
Conclusion
Fluorometric this compound assay kits provide a sensitive and convenient tool for researchers. The most common assay principle involves a two-step enzymatic conversion, while a more direct approach detects the thiol group of CoA. While manufacturers often do not provide detailed precision data in their product literature, understanding the assay principles and adhering strictly to the experimental protocols are paramount for achieving high reproducibility and precision. For studies requiring the highest level of accuracy and a detailed comparison across different metabolic intermediates, orthogonal methods like LC-MS should be considered for validation.[5] When selecting a kit, researchers should consider the sample type, required sensitivity, and the potential for interfering substances in their samples.
References
- 1. This compound Assay Kit (ab102504) | Abcam [abcam.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. assaygenie.com [assaygenie.com]
- 4. This compound Assay Kit (Fluorometric - Green) (ab138889) | Abcam [abcam.com]
- 5. Comparison of colorimetric, fluorometric, and liquid chromatography-mass spectrometry assays for acetyl-coenzyme A - PMC [pmc.ncbi.nlm.nih.gov]
A Guide to Inter-Laboratory Comparison of Coenzyme A Measurement Methods
For researchers, scientists, and professionals in drug development, accurate and reproducible measurement of coenzyme A (CoA) and its thioester derivatives is critical for understanding cellular metabolism and the efficacy of therapeutic interventions. This guide provides an objective comparison of common analytical methods for CoA quantification, supported by experimental data from published studies.
Comparison of Analytical Methods for this compound Quantification
The selection of an appropriate method for CoA measurement depends on factors such as the required sensitivity, specificity, sample matrix, and available instrumentation. The primary methods employed are Liquid Chromatography-Mass Spectrometry (LC-MS), High-Performance Liquid Chromatography (HPLC) with UV detection, and commercial enzymatic or fluorometric assay kits.
Quantitative Performance Data
The following table summarizes the performance characteristics of different methods for CoA and acetyl-CoA quantification based on available literature.
| Method | Analyte | Sample Matrix | Limit of Detection (LOD) / Lower Limit of Quantitation (LLOQ) | Precision (CV%) | Recovery (%) | Reference |
| LC-MS/MS | Acyl-CoAs | Rat Liver | Low fmole range | Not Determined | Not Determined | [1][2] |
| HPLC-UV | CoA, Acetyl-CoA | Standards | >10-fold lower than previous HPLC methods | <1% (standards), 1-3% (samples) | 95-97% | [3][4][5][6] |
| HPLC-UV | CoA, Acetyl-CoA | Rat Liver | Not Determined | 1-3% | 95-97% | [3] |
| Fluorometric Assay (PicoProbe™) | Acetyl-CoA | HepG2 Cells | Not specified, but high background fluorescence observed | Not Determined | Lower concentration determined compared to LC-HRMS | [7][8] |
| Colorimetric ELISA | Acetyl-CoA | HepG2 Cells, Mouse Tissue | Not usable for quantification in these samples | Not Determined | Not Determined | [8] |
| HPLC with Fluorescence Detection | Total CoA | Cultured Cells, Tissues | LLOQ: 0.2 pmol | Not Specified | Greater recovery than a previous enzymatic assay | [9] |
Experimental Protocols
Detailed methodologies are crucial for reproducing experimental results and for the validation of new assays. Below are summarized protocols from cited studies.
Sample Preparation for LC-MS and HPLC Analysis
A common challenge in CoA measurement is the rapid turnover and instability of CoA thioesters. Proper sample quenching and extraction are paramount.
-
Perchloric Acid (PCA) Extraction [1][2][3][7]:
-
Homogenize frozen tissue or cell pellets in a 4-10% ice-cold PCA solution.
-
Incubate on ice for 10-30 minutes with occasional vortexing to precipitate proteins.
-
Centrifuge at high speed (e.g., 14,000 x g) at 4°C for 10 minutes.
-
Neutralize the resulting supernatant containing the metabolites with a solution like 5 M K₂CO₃.
-
Centrifuge again to remove the precipitate.
-
The supernatant is then ready for immediate analysis or can be stored at -80°C.
-
-
Methanol:Water Extraction [7][8]:
-
Resuspend cell pellets in an ice-cold 80:20 methanol:water solution.
-
Sonicate the samples to ensure complete cell lysis.
-
Centrifuge to pellet cellular debris.
-
The supernatant containing the extracted metabolites can be further processed or directly analyzed.
-
-
Trichloroacetic Acid (TCA) Extraction [7][8]:
-
Resuspend cell pellets in ice-cold 10% TCA.
-
Sonicate and centrifuge as with the methanol:water extraction.
-
The supernatant is collected for analysis. For LC-MS, an internal standard is often added.
-
HPLC-UV Method for CoA and Acetyl-CoA
This method offers a balance of sensitivity and accessibility for the simultaneous measurement of CoA and acetyl-CoA.[3][4][5][6]
-
Chromatographic Conditions :
-
Column : A C18 reverse-phase column is typically used.
-
Mobile Phase : A gradient of two buffers is common, for example:
-
Buffer A: 0.1 M sodium phosphate, pH 5.0
-
Buffer B: 0.1 M sodium phosphate, pH 5.0, with 30% acetonitrile
-
-
Detection : UV absorbance is monitored at 259 nm.
-
-
Quantification :
-
Standard curves for both CoA and acetyl-CoA are generated using serial dilutions of stock solutions.
-
The concentration in biological samples is calculated based on the peak area relative to the standard curve and normalized to protein or tissue weight.
-
LC-MS/MS for Acyl-CoA Profiling
LC-MS/MS is the most sensitive and specific method, allowing for the quantification of a wide range of acyl-CoA species.[1][2][7]
-
Sample Preparation : An organic-aqueous mixture (e.g., acetonitrile/methanol/water) is often used for extraction to accommodate more hydrophobic acyl-CoAs.[1][2]
-
Chromatography : Reversed-phase liquid chromatography is used to separate the different acyl-CoA species.
-
Mass Spectrometry : A tandem mass spectrometer is used for detection. Specific fragmentation patterns of the this compound moiety are often used for identification and quantification.[10]
-
Internal Standards : The use of stable isotope-labeled internal standards is highly recommended to improve accuracy and precision.[7][8]
Fluorometric and Colorimetric Assays
Commercially available kits offer a more accessible method for acetyl-CoA quantification. However, their performance should be carefully validated for the specific sample type.
-
General Principle : These assays typically involve enzymatic reactions that produce a fluorescent or colored product proportional to the amount of acetyl-CoA present.
-
Limitations : Studies have shown that some commercial kits may not be suitable for all biological samples. For instance, a colorimetric ELISA kit was found to be unusable for quantifying acetyl-CoA in HepG2 cells and mouse tissue extracts.[8] The PicoProbe™ fluorometric assay showed high background fluorescence in some samples, which could interfere with accurate quantification.[8]
Visualizing Experimental Workflows and Pathways
Diagrams generated using Graphviz (DOT language) can effectively illustrate complex processes.
Caption: Workflow for Inter-Laboratory Comparison of CoA Measurement Methods.
Caption: Simplified Metabolic Role of Acetyl-CoA.
Conclusion
The choice of method for this compound measurement requires careful consideration of the research question and available resources. LC-MS/MS offers the highest sensitivity and specificity, making it ideal for comprehensive acyl-CoA profiling.[1][7] HPLC-UV provides a robust and reliable alternative for the quantification of major CoA species like free CoA and acetyl-CoA.[3][4] While commercially available kits are convenient, their performance must be rigorously validated for the specific biological matrix being studied, as they may suffer from interferences and lack of sensitivity.[8] For any inter-laboratory study, standardization of sample preparation protocols is critical to ensure data comparability and reproducibility.
References
- 1. Multi-Method Quantification of Acetyl-Coenzyme A and Further Acyl-Coenzyme A Species in Normal and Ischemic Rat Liver - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Determination of this compound and Acetyl-Coenzyme A in Biological Samples Using HPLC with UV Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Determination of this compound and Acetyl-Coenzyme A in Biological Samples Using HPLC with UV Detection. [vivo.weill.cornell.edu]
- 5. Determination of this compound and Acetyl-Coenzyme A in Biological Samples Using HPLC with UV Detection [mdpi.com]
- 6. Determination of this compound and Acetyl-Coenzyme A in Biological Samples Using HPLC with UV Detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Comparison of colorimetric, fluorometric, and liquid chromatography-mass spectrometry assays for acetyl-coenzyme A - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biorxiv.org [biorxiv.org]
- 9. Quantification of this compound in Cells and Tissues [jove.com]
- 10. Suspect screening and targeted analysis of acyl this compound thioesters in bacterial cultures using a high-resolution tribrid mass spectrometer - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal Procedures for Coenzyme A: A Guide for Laboratory Professionals
The safe and responsible disposal of Coenzyme A (CoA) is a critical aspect of laboratory safety and environmental stewardship. For researchers, scientists, and drug development professionals, adherence to proper disposal protocols is essential for mitigating risks and ensuring regulatory compliance. This guide provides immediate, operational, and logistical information for the proper handling and disposal of this compound and its associated waste.
Before initiating any disposal procedure, it is imperative to consult your institution's specific Safety Data Sheet (SDS) for this compound, as well as local and national regulations.
Immediate Safety and Handling Precautions
This compound may cause skin, eye, and respiratory irritation[1]. While it is often not classified as a hazardous substance under GHS, proper handling is crucial to maintain a safe laboratory environment[2][3].
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical safety goggles, nitrile gloves, and a laboratory coat when handling this compound[1].
-
Ventilation: Handle this compound in a well-ventilated area to avoid the inhalation of any dust or aerosols[1][2][3]. For procedures with a higher risk of generating dust or aerosols, use a certified chemical fume hood.
-
Spill Management: In the event of a spill, avoid generating dust.[1][2] Clean up spills by mechanically collecting the material (e.g., sweeping or careful vacuuming) and placing it into a sealed, labeled container for disposal.[1][3] Ensure adequate ventilation in the affected area.[1][4]
This compound Stability and Storage
Proper storage is key to preventing degradation and unnecessary waste. Aqueous solutions of CoA are unstable, especially at a pH above 8. The primary route of activity loss is often the air oxidation of CoA to CoA disulfides.[5]
| Form | Storage Condition | Stability / Degradation |
| This compound (Free Acid) | -20°C | ~5% degradation after 6 months[5] |
| This compound (Free Acid) | 37°C | Near complete degradation after 1 month[5] |
| Lithium or Sodium Salts | Various Temperatures | Negligible degradation over several months[5] |
| Aqueous Stock Solution | Frozen, pH 2-6 | Relatively stable[5] |
| Aqueous Solution | 25°C, pH 8 | 31% of activity lost after 24 hours[5] |
Disposal Plan and Workflow
The fundamental principle for this compound disposal is to prevent its release into the environment. Do not discharge this compound into drains, sewers, or water courses[1][3][4].
Step 1: Waste Categorization and Segregation
Properly segregate this compound waste at the point of generation into clearly labeled containers.
-
Unused or Expired this compound: This includes pure, expired, or unwanted this compound powder or solutions. It should be disposed of as chemical waste in accordance with local, state, and federal regulations.[6]
-
Contaminated Materials: This category includes items such as personal protective equipment (gloves), weighing papers, pipette tips, and absorbent materials used to clean up spills that are contaminated with this compound. These materials should be placed in a designated, sealed, and clearly labeled waste container.[6]
-
Empty Containers: Ensure containers are fully empty. Deface the original product label to prevent confusion. Completely emptied packages can often be recycled, but you should handle contaminated packaging in the same manner as the substance itself.[4][6]
Step 2: Recommended Chemical Deactivation Protocol
For liquid waste containing significant concentrations of this compound, a chemical deactivation step is recommended to break down the molecule before disposal. This procedure is adapted from protocols for similar thioester compounds and targets the thiol group, which can be malodorous.[7] This protocol must be performed in a certified chemical fume hood.
Methodology: Alkaline Hydrolysis and Oxidation
-
Preparation:
-
Ensure all necessary PPE is in use (safety goggles, lab coat, chemically resistant gloves).
-
Place the aqueous this compound waste solution in a suitable container (e.g., a borosilicate glass beaker) with a magnetic stir bar.
-
-
Deactivation Protocol:
-
Alkaline Hydrolysis: While stirring, slowly add 1 M Sodium Hydroxide (NaOH) to the solution until the pH reaches and is maintained at ≥ 12. This process hydrolyzes the thioester bond.[7] Continue stirring for at least 2 hours to ensure the reaction is complete.
-
Oxidation: To neutralize potential odors from the resulting thiol group, slowly add a small amount of commercial bleach solution (sodium hypochlorite) to the reaction mixture while stirring. The bleach will oxidize the thiol to a less odorous compound.[7] Stir for an additional 20 minutes.
-
-
Neutralization of Final Solution:
-
After deactivation is complete, the solution will be basic. It must be neutralized before final disposal.
-
Slowly add 1 M Hydrochloric Acid (HCl) to the solution while continuing to stir. Periodically check the pH of the solution using a pH meter or pH paper.
-
Continue adding acid until the pH is between 6 and 8.
-
Step 3: Final Disposal
-
Waste Collection: Carefully transfer the treated and neutralized solution into a designated hazardous waste container.[7] The container must be robust, sealed, and clearly labeled with its contents (e.g., "Neutralized this compound waste").[6][7]
-
Storage: Store the sealed waste container in a designated secondary containment area while awaiting pickup.
-
Final Disposal: Contact your institution's Environmental Health & Safety (EHS) department to arrange for the pickup and final disposal of the hazardous waste container.[7] Dispose of the contents and container at an appropriate treatment and disposal facility in accordance with all applicable laws and regulations.[1]
This compound Disposal Workflow
Caption: Decision workflow for the safe disposal of this compound waste.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
